4-(4-Nitrophenyl)-1,2,3-thiadiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-6(2-4-7)8-5-14-10-9-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRKUBATYOJPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340009 | |
| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82894-98-2 | |
| Record name | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic scaffold of significant interest in medicinal and materials science. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the chosen synthetic pathways, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a vital pharmacophore present in a multitude of compounds exhibiting a wide array of biological activities.[1] Derivatives of this heterocyclic system have garnered attention for their potential as plant activators, antimicrobial agents, and as key intermediates in the synthesis of other complex molecules.[2][3] The title compound, this compound, with its potent electron-withdrawing nitro group, serves as a valuable building block for further functionalization in drug discovery and materials science applications.
This guide will focus on the most established and reliable method for the synthesis of 4-aryl-1,2,3-thiadiazoles: the Hurd-Mori reaction.[4][5] Additionally, a contemporary alternative involving the iodine-catalyzed cyclization of N-tosylhydrazones will be discussed, providing a comparative perspective on available synthetic strategies.
The Hurd-Mori Synthesis: A Classic and Robust Approach
The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles, prized for its reliability and the accessibility of its starting materials.[4] The overall strategy involves a two-step process: first, the condensation of a ketone with a semicarbazide to form a semicarbazone, followed by the cyclization of this intermediate with thionyl chloride (SOCl₂) to yield the desired 1,2,3-thiadiazole.[2]
Overall Synthetic Workflow
The synthesis of this compound via the Hurd-Mori reaction is a two-stage process commencing with the formation of a semicarbazone intermediate from 4'-nitroacetophenone. This intermediate is then subjected to cyclization using thionyl chloride to yield the final product.
Caption: Overall synthetic workflow for this compound.
Mechanistic Rationale of the Hurd-Mori Reaction
Understanding the mechanism of the Hurd-Mori reaction is pivotal for optimizing reaction conditions and troubleshooting potential issues. The reaction of the hydrazone with thionyl chloride is believed to proceed through a series of intermediates. A plausible mechanism involves the initial reaction of the semicarbazone with thionyl chloride to form an intermediate that undergoes cyclization.[6] This is followed by elimination to yield the final 1,2,3-thiadiazole. The choice of thionyl chloride is critical as it serves as both a dehydrating agent and a source of sulfur for the thiadiazole ring.
Caption: Plausible mechanism of the Hurd-Mori reaction.
Experimental Protocols
Part 1: Synthesis of 4'-Nitroacetophenone Semicarbazone
This initial step prepares the necessary precursor for the subsequent cyclization.
Materials:
-
4'-Nitroacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |
| 4'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 0.01 | 1.65 |
| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 0.01 | 1.12 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.02 | 1.64 |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.65 g of 4'-nitroacetophenone in 20 mL of 95% ethanol. Gentle warming may be necessary to achieve complete dissolution.[7]
-
In a separate beaker, prepare a solution of 1.12 g of semicarbazide hydrochloride and 1.64 g of sodium acetate in 10 mL of deionized water.[7]
-
Add the aqueous semicarbazide hydrochloride/sodium acetate solution to the ethanolic solution of 4'-nitroacetophenone in the round-bottom flask.
-
To catalyze the reaction, add 2-3 drops of glacial acetic acid to the reaction mixture.[8]
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 60 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath to induce the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to yield the 4'-nitroacetophenone semicarbazone.
Part 2: Synthesis of this compound (Hurd-Mori Cyclization)
Materials:
-
4'-Nitroacetophenone semicarbazone (from Part 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) / Volume (mL) |
| 4'-Nitroacetophenone Semicarbazone | C₉H₁₀N₄O₃ | 222.20 | 0.01 | 2.22 g |
| Thionyl Chloride | SOCl₂ | 118.97 | 0.019 | 2.26 g / 1.4 mL |
Procedure:
-
Caution: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11][12] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2.22 g of 4'-nitroacetophenone semicarbazone in 20 mL of dichloromethane.[4]
-
Cool the suspension in an ice bath.
-
Slowly and with constant stirring, add 1.4 mL of thionyl chloride to the cooled suspension.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Characterization of this compound
| Property | Expected Value |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Data for related compounds suggest a melting point in the range of 200-220°C. |
| ¹H NMR (DMSO-d₆) | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The thiadiazole proton will likely be a singlet in the downfield region. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons will be observed in the range of δ 120-150 ppm. The two carbons of the thiadiazole ring are expected to appear in the range of δ 150-170 ppm.[13] |
| IR (KBr) (cm⁻¹) | Characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching around 3100-3000 cm⁻¹.[7][14] |
An Alternative Route: Iodine-Catalyzed Cyclization of N-Tosylhydrazones
A more recent and efficient method for the synthesis of 4-aryl-1,2,3-thiadiazoles involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.[15] This one-pot reaction offers high step-economy and avoids the use of the highly corrosive thionyl chloride.[1]
Comparative Overview
| Feature | Hurd-Mori Synthesis | Iodine-Catalyzed Cyclization of N-Tosylhydrazones |
| Reagents | Semicarbazide, Thionyl Chloride | Tosylhydrazide, Elemental Sulfur, Iodine (catalyst) |
| Reaction Conditions | Two steps, refluxing conditions, use of corrosive reagent | One-pot, milder conditions |
| Advantages | Well-established, reliable | High step-economy, avoids thionyl chloride, broad scope |
| Disadvantages | Use of hazardous thionyl chloride, multi-step | May require optimization for specific substrates |
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive to skin, eyes, and mucous membranes.[12] It is toxic if inhaled and reacts violently with water, releasing toxic gases (SO₂ and HCl).[9][10][11] Always handle in a chemical fume hood with appropriate PPE. Ensure no contact with water or moisture.
-
4'-Nitroacetophenone and its derivatives: Nitroaromatic compounds are potentially harmful and should be handled with care.[7]
-
Semicarbazide Hydrochloride: Can be toxic if swallowed and may cause skin irritation.[7]
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
This guide has detailed the synthesis of this compound, with a primary focus on the robust Hurd-Mori reaction. By providing not only the "how" but also the "why," we aim to empower researchers to approach this synthesis with a deeper understanding and a greater capacity for optimization and troubleshooting. The inclusion of a contemporary alternative synthesis route further broadens the synthetic chemist's toolkit for accessing this valuable heterocyclic scaffold. As with any chemical synthesis, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for successful and safe execution.
References
- Gu, P., Su, Y., Wu, W., & Yu, W. (2020). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Frontiers in Chemistry, 8, 599.
- ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion.
- Wei, Z., Zhang, Q., Tang, M., Zhang, S., & Zhang, Q. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Chemistry Portal.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. In Topics in Heterocyclic Chemistry. Springer.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1995).
- Morzherin, Y. Y., Glukhareva, T. V., Mokrushin, V. S., Tkachev, A. V., & Bakulev, V. A. (2003). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
- ROTH, C. (2024). Safety Data Sheet: Thionyl chloride.
- Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- LANXESS. (2015). Product Safety Assessment: Thionyl chloride.
- Al-Omary, F. A. M., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
- Khan, I., et al. (2021).
- Akbaş, E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30096-30107.
- Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178.
- Iacob, A. C., et al. (2023).
- SpectraBase. (n.d.). 5-(4'-NITROPHENYL)-4-PHENYL-2-PHENYLHYDRAZINO-1,3,4-THIADIAZOL.
- Stanetty, P., et al. (2007). Synthesis of Pyrrolo[2,3-d][1][15][16]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Dmiterko, V. V., et al. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. Russian Journal of General Chemistry, 89(4), 701-707.
- Shawali, A. S., et al. (2021). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules, 26(16), 4949.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into the structural, physical, and spectral characteristics of the molecule, offering a foundational resource for its application in research and development. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information, including predicted properties, and outlines established methodologies for its empirical determination. The synthesis of this compound via the Hurd-Mori reaction is also detailed, providing a practical framework for its preparation.
Introduction
This compound belongs to the family of thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Specifically, it is a 1,2,3-thiadiazole isomer, a structural motif that has garnered attention for its diverse biological activities. The presence of the 4-nitrophenyl substituent significantly influences the molecule's electronic properties, and consequently, its reactivity and potential applications. This guide aims to provide a detailed understanding of its fundamental physicochemical characteristics, which is paramount for its effective utilization in drug design, agrochemical development, and materials science.
Molecular Structure and Identification
The structural identity of this compound is defined by its unique arrangement of atoms and its corresponding identifiers.
| Identifier | Value |
| Molecular Formula | C₈H₅N₃O₂S |
| Molecular Weight | 207.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 82894-98-2 |
| SMILES | O=c1ccc(cc1)c2csnn2 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for predicting its behavior in various systems, including biological and environmental contexts.
Physical Properties
The physical state and thermal properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | Black color small needles | |
| Melting Point | 207-213 °C | |
| Boiling Point (Predicted) | 378.3 ± 34.0 °C | |
| Density (Predicted) | 1.454 ± 0.06 g/cm³ |
Solubility and Lipophilicity
Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
-
LogP (Predicted): The predicted octanol-water partition coefficient (XLogP3) is 2.2 . This value suggests that the compound has moderate lipophilicity.
Acidity/Basicity
The pKa of a compound is essential for understanding its ionization state at different pH values.
-
pKa (Predicted): The predicted pKa for this compound is -5.01 ± 0.27 . This indicates that the compound is a very weak base.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of a chemical compound. While detailed experimental spectra for this compound are not widely published, the expected spectral features are discussed below based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-nitrophenyl group and the single proton on the thiadiazole ring. The protons on the nitrophenyl ring would likely appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The proton on the thiadiazole ring would appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbons of the nitrophenyl ring would resonate in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded. The carbons of the thiadiazole ring would also appear in the downfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹
-
C=C stretching (aromatic): Around 1600 cm⁻¹
-
N=O stretching (nitro group): Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)
-
C=N stretching: In the region of 1650-1550 cm⁻¹
-
C-S stretching: Weaker absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 207.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is influenced by the electronic transitions within the molecule. The conjugated system of the nitrophenyl and thiadiazole rings is expected to result in strong absorption in the UV region. The presence of the nitro group may lead to a bathochromic (red) shift of the absorption maximum. For comparison, 4-nitrophenol exhibits a characteristic absorption maximum around 400 nm in its deprotonated form.
Synthesis
The Hurd-Mori reaction is a well-established method for the synthesis of 1,2,3-thiadiazoles from hydrazones. This reaction provides a reliable route to this compound.
Hurd-Mori Synthesis Workflow
The general workflow for the synthesis of this compound via the Hurd-Mori reaction is as follows:
A Technical Guide to 4-(4-Nitrophenyl)-1,2,3-thiadiazole: Synthesis, Characterization, and Applications
Executive Summary: This guide provides an in-depth technical overview of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound of significant interest to the scientific community. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[1][2] This document details the compound's fundamental properties, established synthetic routes with mechanistic insights, analytical characterization protocols, and a discussion of its current and potential applications in drug discovery and materials science. It is intended for researchers, chemists, and professionals in pharmaceutical and agrochemical development who require a comprehensive understanding of this molecule.
Introduction to the 1,2,3-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[3] Among the four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), the 1,2,3-thiadiazole system is unique. Its arrangement of heteroatoms allows for the ready extrusion of a stable dinitrogen (N₂) molecule under thermal or photochemical conditions, a property that makes it a valuable precursor for generating reactive intermediates in organic synthesis.[4]
Beyond their synthetic utility, 1,2,3-thiadiazole derivatives have garnered significant attention for their broad spectrum of biological activities, including potential use as antifungal, antiviral, and anticancer agents.[1][5] This biological relevance stems from the ring system's ability to act as a bioisostere for other chemical groups, its strong aromaticity contributing to in vivo stability, and its capacity to engage in crucial hydrogen bonding interactions.[1][6]
Compound Identification and Physicochemical Properties
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .[7] Its structure consists of a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-nitrophenyl group.
Caption: 2D Structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 82894-98-2 | [7][8][9] |
| Molecular Formula | C₈H₅N₃O₂S | [7][8] |
| Molecular Weight | 207.21 g/mol | [7][8] |
| Appearance | Black color small needles | [8] |
| Melting Point | 207-213 °C | [8][9] |
| PubChem CID | 560748 | [7][8] |
Synthesis and Mechanistic Insights
The construction of the 1,2,3-thiadiazole ring is most commonly achieved via the Hurd-Mori reaction .[3][10] This powerful transformation provides a direct pathway to the heterocyclic core from readily available starting materials.
The Hurd-Mori Reaction: A Mechanistic Overview
The Hurd-Mori reaction involves the cyclization of an acyl hydrazone (specifically, a hydrazone derived from a ketone with an α-methylene group) with thionyl chloride (SOCl₂). The choice of this reagent is causal; thionyl chloride acts as both a dehydrating agent and a source of sulfur for the heterocycle formation. The reaction proceeds through the formation of an intermediate N-sulfinyl hydrazone, which then undergoes an intramolecular cyclization followed by elimination to yield the aromatic 1,2,3-thiadiazole ring. This method is valued for its operational simplicity and the broad availability of precursor ketones.
Exemplary Synthetic Protocol
The synthesis of this compound typically follows a two-step process starting from 4'-nitroacetophenone. This protocol is a self-validating system, where the successful formation of each intermediate and the final product is confirmed by analytical techniques.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Hydrazone Synthesis: 4'-Nitroacetophenone is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The resulting hydrazone intermediate is then isolated, typically by precipitation upon cooling, and washed to remove impurities.
-
Cyclization: The dried 4'-nitroacetophenone hydrazone is dissolved in an anhydrous aprotic solvent such as toluene or dioxane. Thionyl chloride is added dropwise at a controlled temperature (often 0-5 °C) to manage the exothermic reaction. After the addition, the mixture is stirred, potentially with gentle heating, to drive the cyclization to completion.
-
Isolation and Purification: The reaction is carefully quenched with ice water or a base solution. The crude product is extracted into an organic solvent, washed, dried, and concentrated. The final compound, this compound, is typically purified by recrystallization from a suitable solvent system to yield pure crystalline material.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.
-
Infrared (IR) Spectroscopy: The IR spectrum serves as a crucial diagnostic tool. Key expected signals for this compound include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching bands will appear in the 1400-1600 cm⁻¹ region.[7][11]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of approximately 207.21.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum would be characteristic. The proton on the thiadiazole ring (at position 5) would appear as a singlet in the downfield region. The four protons of the para-substituted phenyl ring would appear as two distinct doublets, characteristic of an AA'BB' system, also in the aromatic region (typically δ 7-9 ppm).[12]
-
¹³C-NMR: The carbon NMR would show distinct signals for each unique carbon atom. The two carbons of the thiadiazole ring would have characteristic chemical shifts, and four signals would be expected for the carbons of the nitrophenyl group.[12][13]
-
Applications in Drug Discovery and Development
The thiadiazole nucleus is a "privileged scaffold," meaning it is a structural motif that can bind to a variety of biological targets, making its derivatives promising candidates for drug development.[1][2]
Broad-Spectrum Biological Activity
Derivatives of thiadiazole, including the 1,2,3- and 1,3,4-isomers, have demonstrated a remarkable range of pharmacological activities:
-
Antimicrobial and Antifungal: The thiadiazole ring is a component of several agents active against various bacterial and fungal strains.[2][5][6]
-
Anticancer: Numerous thiadiazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines.[14][15] The mechanism often involves the disruption of critical cellular processes like DNA replication, owing to the ring's bioisosteric similarity to pyrimidine bases.[15]
-
Anti-inflammatory: Certain substituted thiadiazoles have shown potential as anti-inflammatory agents.[6][8]
The Role of the 4-Nitrophenyl Substituent
The presence of the 4-nitrophenyl group on the this compound molecule is significant. The nitro group is a strong electron-withdrawing group, which profoundly influences the electronic properties of the entire molecule. This can enhance its ability to participate in specific intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets. In structure-activity relationship (SAR) studies of similar scaffolds, electron-withdrawing groups like nitro have been shown to promote anticancer activity.[15] This makes this compound and its analogues valuable building blocks for creating libraries of compounds for high-throughput screening in drug discovery campaigns.[8]
Conclusion and Future Outlook
This compound is a well-defined heterocyclic compound with a straightforward and robust synthetic pathway. Its true value lies in its potential as a core structure for the development of novel therapeutic agents. The combination of the biologically active 1,2,3-thiadiazole scaffold and the modulating influence of the nitrophenyl group makes it a compelling target for further investigation. Future research will likely focus on the synthesis of novel derivatives, detailed evaluation of their biological activities against specific targets (e.g., kinases, tubulin, microbial enzymes), and comprehensive SAR studies to optimize potency and selectivity for the development of next-generation pharmaceuticals and agrochemicals.
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The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Thiadiazole Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring, a unique five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its distinct mesoionic character facilitates passage across cellular membranes, enabling potent and diverse biological activities.[3][4] This technical guide provides an in-depth exploration of the multifaceted biological landscape of 1,2,3-thiadiazole derivatives. We will delve into their synthesis, mechanisms of action across various therapeutic and agricultural applications, and provide detailed, field-proven experimental protocols to empower researchers in their discovery and development efforts. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with applied biological science.
The 1,2,3-Thiadiazole Core: Synthesis and Structural Significance
The biological potential of any heterocyclic compound is fundamentally linked to its synthetic accessibility. The primary and most historically significant route to the 1,2,3-thiadiazole core is the Hurd-Mori reaction .[1] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives (such as semicarbazones and tosylhydrazones) with thionyl chloride (SOCl₂).[1][5]
The causality behind the enduring prevalence of the Hurd-Mori reaction lies in its robustness and the ready availability of starting materials. Ketones and hydrazines are common chemical building blocks, allowing for the generation of a wide diversity of substituted 1,2,3-thiadiazoles. Recent advancements have focused on improving the Hurd-Mori protocol, developing metal-free and milder conditions, often employing N-tosylhydrazones with alternative sulfur sources to enhance yields and environmental compatibility.[5][6] Other notable synthetic strategies include the Pechmann, Wolff, and Lalezari syntheses.[1][7]
Experimental Protocol: A Generalized Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol outlines a general procedure for the synthesis of 1,2,3-thiadiazoles from a ketone precursor. Optimization of equivalents, reaction time, and temperature is crucial for specific substrates.
Step 1: Formation of the Semicarbazone Intermediate
-
Dissolve the starting ketone (1.0 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.
-
Add sodium acetate (1.5 equivalents) to the mixture to act as a base.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The semicarbazone product will often precipitate and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.[8]
Step 2: Cyclization to the 1,2,3-Thiadiazole Ring
-
Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath with constant stirring.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the cooled suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench it by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,2,3-thiadiazole derivative.[8]
-
Purify the crude product by column chromatography on silica gel or recrystallization.[8]
Caption: Generalized workflow of the Hurd-Mori synthesis.
Anticancer Activity: Targeting the Machinery of Malignancy
The 1,2,3-thiadiazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[3][4] Its derivatives have been shown to exert their effects through multiple mechanisms, often targeting critical pathways involved in tumor proliferation and survival.[3]
Inhibition of Tubulin Polymerization
A primary and clinically validated anticancer strategy is the disruption of microtubule dynamics.[3] Microtubules are essential for the formation of the mitotic spindle during cell division. Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its polymerization into microtubules.[3][5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]
Caption: Mechanism of tubulin polymerization inhibition.
Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,2,3-thiadiazole derivatives have been identified as potent inhibitors of various kinases. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9][10] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its activation and downstream signaling, thereby impeding tumor growth and metastasis.[11]
Inhibition of Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression.[3] Some 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and subsequent anticancer effects.[3][5]
Quantitative Data: Anticancer Activity of Select 1,2,3-Thiadiazole Derivatives
| Compound Class | Target | Cancer Cell Line | Activity (IC₅₀) | Reference |
| D-ring fused DHEA derivatives | Unknown | T47D (Breast) | 0.042 - 0.058 µM | [4] |
| Pyrazolone-substituted | KDR/VEGFR-2 | - | Potent Inhibition | [9][10] |
| Benzylamides | Necroptosis Inhibitors | Jurkat | Potent Inhibition | [12] |
Experimental Protocols for Anticancer Activity Assessment
Protocol 2.3.1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds in the appropriate cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2.3.2: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[13]
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, glycerol, and a fluorescent reporter dye that binds to polymerized microtubules.[13]
-
Compound and Control Preparation: Prepare 10x stocks of the test compounds, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control in General Tubulin Buffer.[13]
-
Reaction Setup: In a pre-warmed 96-well plate, add 5 µL of the 10x compound or control solutions to the appropriate wells.[13]
-
Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[13]
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[13][14]
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The effect of the test compounds is quantified by comparing the rate and extent of polymerization to the vehicle control.
Protocol 2.3.3: VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This biochemical assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[11][15]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable VEGFR-2 peptide substrate.[15]
-
Compound Dilution: Prepare serial dilutions of the 1,2,3-thiadiazole test compounds.
-
Kinase Reaction: In a white 96-well plate, add the master mix, the diluted test compounds, and recombinant human VEGFR-2 kinase. Include positive (no inhibitor) and blank (no enzyme) controls.[11]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[15][16]
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent that converts the newly formed ADP back to ATP and generates a luminescent signal via a luciferase reaction.[11]
-
Luminescence Reading: Measure the luminescence of each well using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.
Antimicrobial and Antiviral Frontiers
The 1,2,3-thiadiazole nucleus is also a key pharmacophore in the development of agents to combat infectious diseases.
Antifungal Activity
Derivatives of 1,2,3-thiadiazole have demonstrated significant fungicidal activity against a range of plant pathogenic fungi.[11][15][17] This is particularly relevant in agriculture, where fungal diseases can lead to substantial crop losses. Some compounds have shown efficacy comparable to commercial fungicides.[15][17] The mechanism of action for many of these antifungal derivatives is still under investigation, but it is an active area of research.
Quantitative Data: Antifungal Activity
| Compound Class | Fungal Pathogen | Activity | Reference |
| Carboxamide derivatives | Cercospora arachidicola | Good activity, comparable to commercial drug | [15][17] |
| Organotin carboxylates | Physalospora piricola, Gibberella zeae | EC₅₀ = 0.12 µg/mL and 0.16 µg/mL, respectively | [11] |
| N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani | Moderate in vitro activity | [18] |
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Media Technique)
This method assesses the effect of a compound on the mycelial growth of a fungus.[19]
-
Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Compound Incorporation: Add the 1,2,3-thiadiazole test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten agar at various concentrations. Also, prepare a control plate with the solvent alone.
-
Plating: Pour the agar mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small plug of mycelium from a fresh culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.
-
Measurement: Measure the diameter of the fungal colony in both the treated and control plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate.[20]
Antiviral Activity
The antiviral potential of 1,2,3-thiadiazoles is an emerging area of research. Notably, a 5-(2,4-dibromophenyl)-1,2,3-thiadiazole derivative has been identified as a highly potent anti-HIV-1 agent, with an EC₅₀ value of 0.0364 µM, which is significantly more potent than several reference compounds.[11] This highlights the potential for developing novel antiviral therapies based on this scaffold.
Quantitative Data: Anti-HIV-1 Activity
| Compound | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Reference |
| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | 0.0364 ± 0.0038 µM | > 240.08 µM | > 6460 | [11] |
Agricultural Applications: Enhancing Plant Defense
Beyond their direct antimicrobial effects, 1,2,3-thiadiazole derivatives have found a significant application in agriculture as plant activators .[7][11] These compounds do not act as direct pesticides but instead induce the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[7][21]
SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. Commercially successful plant activators based on the benzo[3][9][13]thiadiazole scaffold, such as S-methyl benzo[3][9][13]thiadiazole-7-carbothioate (BTH), have demonstrated the viability of this approach.[7][21] Research has shown that novel fluoro-containing benzo-1,2,3-thiadiazole-7-carboxylate derivatives can be even more potent than BTH in inducing SAR against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium in cucumber.[7]
Caption: Simplified pathway of SAR induction by 1,2,3-thiadiazoles.
Experimental Protocol: Systemic Acquired Resistance (SAR) Induction Assay
This assay assesses the ability of a compound to induce resistance in untreated parts of a plant after local application.
-
Plant Growth: Grow healthy, uniform plants (e.g., Arabidopsis, cucumber, or tobacco) under controlled environmental conditions.
-
Inducing Treatment: Apply the 1,2,3-thiadiazole test compound to a set of lower leaves (primary leaves) of the plant, typically by spraying or infiltration. A mock treatment (e.g., with the solvent used to dissolve the compound) should be applied to a control group of plants.[4]
-
Incubation Period: Allow a period of time (e.g., 2-3 days) for the systemic signal to be transported throughout the plant.
-
Challenge Inoculation: Inoculate a set of upper, untreated leaves (secondary leaves) with a virulent pathogen.[4]
-
Disease Assessment: After a further incubation period (e.g., 3-5 days), assess the level of disease development on the challenged leaves. This can be done by measuring lesion size, counting the number of lesions, or quantifying pathogen growth (e.g., by counting bacterial colony-forming units).
-
Data Analysis: Compare the disease severity in the plants treated with the test compound to the mock-treated control plants. A significant reduction in disease symptoms in the treated plants indicates the induction of SAR.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of 1,2,3-thiadiazole derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. SAR studies have revealed that the nature and position of substituents on the thiadiazole ring significantly influence their efficacy.[11][12] For example, in the case of anti-HIV-1 agents, a phenyl ring substituted with two bromine atoms at the 2 and 4 positions was found to be optimal for activity.[11] For necroptosis inhibitors, small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the thiadiazole ring were found to be ideal.[12] These insights are invaluable for guiding future drug discovery efforts.
Conclusion and Future Perspectives
The 1,2,3-thiadiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its derivatives have demonstrated a remarkable breadth of activities, from combating cancer and infectious diseases to enhancing plant resilience. The synthetic versatility of the 1,2,3-thiadiazole core ensures that the exploration of its chemical space is far from exhausted.
Future research will likely focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for many of the observed biological activities.
-
Rational Drug Design: Utilizing SAR data and computational modeling to design next-generation 1,2,3-thiadiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of 1,2,3-thiadiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.
-
Green Synthesis: Developing more sustainable and efficient synthetic methodologies to reduce the environmental impact of chemical synthesis.
As our understanding of the intricate biology of diseases and plant defense mechanisms deepens, the 1,2,3-thiadiazole scaffold is poised to remain a cornerstone of innovation in the development of novel therapeutics and agrochemicals.
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An In-depth Technical Guide to the 1,2,3-Thiadiazole Core in Medicinal Chemistry
Foreword: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures"—frameworks that, with surprising frequency, interact with a wide range of biological targets. The 1,2,3-thiadiazole is a prime example of such a scaffold. This five-membered aromatic heterocycle, containing one sulfur and two adjacent nitrogen atoms, has garnered significant attention from medicinal and agricultural chemists.[1] Its unique electronic properties, synthetic accessibility, and ability to act as a bioisostere for other key heterocycles make it a versatile building block for the design of novel therapeutic agents and agrochemicals.[1][2]
This guide provides an in-depth exploration of the 1,2,3-thiadiazole core, moving beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make it a cornerstone of modern drug discovery. We will delve into its synthesis, physicochemical characteristics, and the rich pharmacology that has established it as a molecule of profound interest.
Part 1: Synthesis and Physicochemical Landscape
The utility of any chemical scaffold is fundamentally tied to its accessibility and its intrinsic properties. The 1,2,3-thiadiazole ring is both readily synthesized and possesses a unique electronic character that underpins its biological versatility.
The Cornerstone of Synthesis: The Hurd-Mori Reaction
The most prevalent and adaptable method for constructing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[1] This powerful cyclization reaction utilizes α-methylene ketone hydrazones (or their derivatives like semicarbazones and tosylhydrazones) and thionyl chloride (SOCl₂) as the cyclizing agent.[1][3]
The causality behind this reaction's success lies in its straightforward and robust mechanism. The hydrazone provides the C-C-N-N backbone, while thionyl chloride acts as both a dehydrating agent and the sulfur source, facilitating an intramolecular cyclization to form the stable aromatic ring.[4] Recent advancements have introduced milder, metal-free alternatives, such as reacting N-tosylhydrazones with elemental sulfur, often catalyzed by tetrabutylammonium iodide (TBAI), which enhances the reaction's efficiency and environmental profile.[5][6]
Caption: General workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Experimental Protocol: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol describes a representative synthesis, chosen for its reliability and the common availability of its starting materials.
Objective: To synthesize 4-phenyl-1,2,3-thiadiazole from acetophenone tosylhydrazone.
Methodology:
-
Preparation of Acetophenone Tosylhydrazone (Intermediate):
-
To a solution of acetophenone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.05 eq).
-
Add a catalytic amount of hydrochloric acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the white solid, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by ¹H NMR spectroscopy.
-
-
Cyclization to 4-Phenyl-1,2,3-thiadiazole:
-
Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
To an ice-cooled flask, add thionyl chloride (5-10 eq).
-
Slowly add the prepared acetophenone tosylhydrazone (1.0 eq) in small portions, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).[6]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-1,2,3-thiadiazole.[6]
-
Physicochemical and Spectroscopic Profile
The 1,2,3-thiadiazole ring is a π-excessive, stable, and nearly planar aromatic system.[4] Its mesoionic character (charge separation within the ring) allows it to readily cross cellular membranes, a crucial property for bioavailability.[1][2] The carbon atoms (C4 and C5) are electron-deficient, making them potential sites for nucleophilic attack, while the sulfur atom has the highest electron density.[4]
Table 1: Physicochemical Properties of Unsubstituted 1,2,3-Thiadiazole
| Property | Value | Source |
| Molecular Formula | C₂H₂N₂S | [7] |
| Molecular Weight | 86.12 g/mol | [7] |
| Appearance | Yellow liquid | [4] |
| Boiling Point | 157°C | [4] |
| Solubility | Soluble in water and most organic solvents | [4] |
Structural elucidation of its derivatives relies heavily on standard spectroscopic techniques.
Table 2: Typical Spectroscopic Data for 1,2,3-Thiadiazole Derivatives
| Technique | Observation | Interpretation |
| ¹H NMR | The proton at C5 typically appears downfield (δ ~8.5-9.5 ppm) due to the ring's aromaticity and the electronegativity of the adjacent nitrogen and sulfur atoms. | Confirms the presence and substitution pattern of the heterocyclic ring. |
| ¹³C NMR | C4 and C5 carbons resonate at ~159-169 ppm for aryl-substituted derivatives.[8] | Identifies the carbon skeleton of the thiadiazole core. |
| IR | Characteristic ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-S stretching is observed around 600-800 cm⁻¹. | Confirms the presence of the thiadiazole ring and other functional groups. |
| Mass Spec. | A key fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), resulting in a characteristic [M-28]⁺ peak.[8] | Helps confirm the molecular weight and the presence of the thiadiazole core. |
Part 2: A Scaffold of Diverse Pharmacological Activity
The true value of the 1,2,3-thiadiazole core is revealed in its broad spectrum of biological activities.[9] This versatility stems from its ability to present substituents in a defined three-dimensional space, allowing for precise interactions with various biological targets.
Anticancer Activity
Thiadiazole derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms.[2][10]
-
Mechanism of Action: Some derivatives function as microtubule-destabilizing agents, disrupting cell division.[5] Others have been identified as inhibitors of crucial signaling proteins like Hsp90, which is vital for the stability of many oncoproteins.[5]
-
Structure-Activity Relationship (SAR): Studies on dehydroepiandrosterone (DHEA) derivatives fused with a 1,2,3-thiadiazole ring revealed potent activity against human breast cancer cells, with IC₅₀ values in the nanomolar range.[2] For a series of pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring, a methyl group at the C4 position of the thiadiazole was found to be crucial for potent activity against several cancer cell lines, including pancreatic and colon cancer.[2]
Caption: Key SAR insights for 1,2,3-thiadiazole-based anticancer agents.
Antimicrobial and Antiviral Activity
The 1,2,3-thiadiazole scaffold is a recurring motif in compounds designed to combat infectious diseases.[5][9]
-
Antifungal/Antibacterial: Derivatives have demonstrated broad-spectrum activity against various fungal and bacterial pathogens.[5][9] For example, certain organotin 1,2,3-thiadiazole carboxylates have shown high efficacy against plant pathogenic fungi like P. piricola and Gibberella zeae.[9]
-
Antiviral: A notable success story is the development of 1,2,3-thiadiazole derivatives as highly potent anti-HIV-1 agents. One compound, featuring a 2,4-dibromophenyl substituent, proved to be an exceptionally active agent against HIV-1, with an EC₅₀ value of 0.0364 µM, significantly more potent than reference drugs like Nevirapine.[9] This highlights the critical role of specific substitutions in optimizing target engagement.
Agricultural Applications
Beyond medicine, 1,2,3-thiadiazoles are workhorses in agriculture, serving as fungicides, plant growth regulators, and nitrification inhibitors.[5][11][12]
-
Fungicides: Strobilurin fungicides incorporating a 1,2,3-thiadiazole ring have shown excellent, broad-spectrum activity against plant pathogens, in some cases outperforming commercial standards like azoxystrobin.[12]
-
Nitrification Inhibitors: These compounds can slow the bacterial conversion of ammonium to nitrate in soil, a key process in nitrogen loss from fertilizers. SAR studies have shown that small, non-polar alkyl groups (like methyl or ethyl) on the thiadiazole ring are beneficial for this inhibitory activity, whereas larger or polar functional groups are detrimental.[11] This causality is likely linked to the molecule's ability to access and bind to the active site of the ammonia monooxygenase (AMO) enzyme in soil bacteria.[11]
Part 3: Future Perspectives
The 1,2,3-thiadiazole core is a testament to how a simple heterocyclic structure can give rise to a vast array of biological functions. Its synthetic tractability, coupled with its favorable physicochemical properties, ensures its continued relevance in medicinal chemistry and agrochemical research.
Future research will likely focus on several key areas:
-
Mechanism Elucidation: While many activities have been reported, the precise molecular targets for many 1,2,3-thiadiazole derivatives remain to be discovered. Deeper mechanistic studies will enable more rational, target-based drug design.
-
Green Synthesis: Further development of environmentally benign synthetic routes, minimizing the use of hazardous reagents like thionyl chloride, will be a priority.[5]
-
Scaffold Hybridization: Combining the 1,2,3-thiadiazole core with other known pharmacophores is a proven strategy for generating novel compounds with enhanced potency or dual-acting capabilities.[9]
The 1,2,3-thiadiazole is more than just another heterocycle; it is a dynamic and powerful tool. For researchers and drug development professionals, a thorough understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.
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An In-depth Technical Guide to 4-(4-Nitrophenyl)-1,2,3-thiadiazole (CAS 82894-98-2)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of 4-(4-Nitrophenyl)-1,2,3-thiadiazole. The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal and agricultural chemistry, and this specific derivative, bearing an electron-withdrawing nitrophenyl group, presents unique characteristics for further investigation and application.[1][2]
Core Physicochemical & Structural Characteristics
This compound is a solid organic compound characterized by the fusion of a 1,2,3-thiadiazole ring with a 4-nitrophenyl moiety.[3][4] The presence of the nitro group significantly influences the electronic properties of the molecule, making the phenyl ring electron-deficient and impacting the overall reactivity and biological interaction profile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82894-98-2 | [5][6] |
| Molecular Formula | C₈H₅N₃O₂S | [5][6] |
| Molecular Weight | 207.21 g/mol | [5][6] |
| Appearance | Black color small needles / Solid | [3] |
| Melting Point | 207-213 °C | [3][6] |
| IUPAC Name | This compound | [4][5] |
| SMILES | C1=CC(=CC=C1C2=CSN=N2)[O-] | [5] |
| InChIKey | VLRKUBATYOJPSP-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Insights
The construction of the 1,2,3-thiadiazole ring is most classically achieved via the Hurd-Mori synthesis.[1][7] This reaction is a robust and widely applied method that involves the dehydrative cyclization of an α-methylene ketone hydrazone derivative using thionyl chloride (SOCl₂).[8]
The Hurd-Mori Synthetic Pathway
The synthesis of this compound logically begins with a ketone bearing the desired nitrophenyl substituent, namely 4'-nitroacetophenone. The ketone is first converted into a suitable hydrazone, such as a semicarbazone or tosylhydrazone.[1][9] This intermediate possesses the requisite N-N bond and an adjacent active methylene group. The subsequent treatment with thionyl chloride serves as both a dehydrating and cyclizing agent, facilitating the formation of the S-N and N=N bonds to yield the stable aromatic thiadiazole ring.[1]
Caption: General workflow for the Hurd-Mori synthesis of the target compound.
Detailed Experimental Protocol (Hurd-Mori Synthesis)
This protocol is a representative example based on established Hurd-Mori reaction principles.[7][10] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Synthesis of 4'-Nitroacetophenone Semicarbazone
-
Dissolve 4'-nitroacetophenone (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of semicarbazide hydrochloride (1.1 eq.) and sodium acetate (1.5 eq.) in water.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the semicarbazone.
-
Filter the solid product, wash with cold water and then a small amount of cold ethanol.
-
Dry the resulting 4'-nitroacetophenone semicarbazone under vacuum. The product should be characterized by ¹H NMR and melting point analysis.
Step 2: Cyclization to this compound
-
In a fume hood, add the dried semicarbazone (1 eq.) to a flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts).
-
Cool the flask in an ice bath and slowly add excess thionyl chloride (SOCl₂, ~5-10 eq.) dropwise with stirring. Caution: The reaction is exothermic and releases noxious gases.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
The solid precipitate is the crude product. Filter the solid and wash thoroughly with water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel to yield pure this compound.[10]
Spectral Data and Characterization
Structural confirmation of this compound is achieved through standard spectroscopic methods.
Table 2: Key Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the nitrophenyl group will appear as two distinct doublets (an AA'BB' system) in the downfield region (~7.8-8.5 ppm). The C5-proton of the thiadiazole ring will appear as a singlet further downfield (~9.0-9.5 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons of both rings. The C4 and C5 carbons of the thiadiazole ring are expected at ~150-160 ppm and ~130-140 ppm, respectively. |
| FT-IR (KBr) | Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching above 3000 cm⁻¹. C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[5][11] |
| Mass Spec (GC-MS) | The molecular ion peak [M]⁺ should be observed at m/z = 207. Key fragmentation may involve the loss of N₂ (m/z = 179) and subsequent rearrangements.[5] |
Chemical Reactivity and Stability
The 1,2,3-thiadiazole ring is an aromatic system with moderate stability. Its most notable reactivity involves ring-opening reactions initiated by heat or light, a consequence of the thermodynamically favorable extrusion of molecular nitrogen (N₂).[2][12]
Thermal and Photochemical Decomposition
Upon thermal or photochemical induction, 1,2,3-thiadiazoles undergo a characteristic decomposition pathway.[12] The process begins with the elimination of N₂, leading to a highly reactive and strained thiirene intermediate. This three-membered ring is transient and rapidly rearranges to a more stable α-thioketene.[12][13][14] These reactive intermediates can then be trapped by various reagents or undergo dimerization. The presence of the electron-withdrawing nitro group on the phenyl substituent can influence the temperature at which this decomposition occurs.[12]
Caption: The decomposition pathway of the 1,2,3-thiadiazole ring system.
Potential Applications in Drug Discovery and Agrochemicals
Thiadiazole derivatives are renowned for their broad spectrum of biological activities, making them valuable scaffolds in pharmaceutical and agricultural research.[1][15][16][17] The core heterocycle acts as a bioisostere for other rings and can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.
-
Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a component of several antimicrobial and antifungal agents.[1][9][18]
-
Anticancer and Antitumor Activity: Numerous studies have highlighted the potential of 1,2,3- and 1,3,4-thiadiazole derivatives as cytotoxic agents against various cancer cell lines.[1][19] The 4-(4-nitrophenyl) substituent, in particular, has been noted in other heterocyclic systems for conferring potent anticancer activity.[19]
-
Plant Activators and Agrochemicals: Certain thiadiazoles have been developed as plant activators, inducing systemic acquired resistance against pathogens.[1] They also serve as foundational structures for new herbicides and insecticides.[3]
-
Antiviral and Other Therapeutic Areas: Research has demonstrated the utility of this scaffold in developing agents with antiviral (including anti-HIV), anti-inflammatory, and anticonvulsant properties.[1][18][20]
The compound this compound serves as a key intermediate and a building block for creating more complex molecules with enhanced biological profiles.[3] The nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[21][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often between 0-8 °C.[3][21]
-
Hazards: While specific toxicity data is limited, thermal decomposition can release irritating and toxic gases such as nitrogen oxides, sulfur oxides, and carbon monoxide.[22] The product itself is not classified as hazardous under normal concentrations, but standard chemical precautions are advised.[22]
Conclusion
This compound (CAS 82894-98-2) is a valuable heterocyclic compound with a well-established synthetic route and significant potential as a building block in medicinal and materials chemistry. Its characteristic reactivity, driven by the thermal and photochemical lability of the thiadiazole ring, offers pathways to unique chemical intermediates. The demonstrated broad-spectrum biological activity of the thiadiazole scaffold, combined with the electronic influence of the nitrophenyl group, makes this molecule a compelling subject for further research and development in the pursuit of novel therapeutic and agrochemical agents.
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A-01: An In-Depth Technical Guide to the Discovery and History of 4-Aryl-1,2,3-Thiadiazoles
Executive Summary
The 1,2,3-thiadiazole scaffold, a five-membered aromatic heterocycle containing sulfur and two adjacent nitrogen atoms, represents a cornerstone in medicinal and agricultural chemistry. Among its derivatives, the 4-aryl substituted variants have garnered significant attention due to their broad spectrum of biological activities, including antifungal, antiviral, anticancer, and herbicidal properties.[1] This technical guide provides a comprehensive historical narrative of the discovery and development of 4-aryl-1,2,3-thiadiazoles. It traces the journey from the initial synthesis of the parent ring system to the seminal Hurd-Mori reaction, which established a versatile pathway to aryl-substituted analogues. We will explore the evolution of synthetic methodologies, delve into the mechanistic underpinnings of key reactions, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the synthesis and application of this important class of compounds.
The Genesis of a Heterocycle: Early Syntheses of the 1,2,3-Thiadiazole Ring
The story of 1,2,3-thiadiazoles begins in the late 19th century. One of the earliest reported methods for constructing the 1,2,3-thiadiazole ring system was described by Pechmann and Nold in 1896.[2] Their approach involved the reaction of diazomethane with phenyl isothiocyanate. While foundational, this method and other early syntheses, such as Wolff's synthesis from diazo ketones, were often limited in scope and substrate applicability.[2][3] These initial discoveries, however, were crucial in establishing the existence and fundamental chemistry of the 1,2,3-thiadiazole heterocycle, paving the way for more versatile and generalizable synthetic routes.
The Foundational Breakthrough: The Hurd-Mori Synthesis
The most significant and versatile method for synthesizing 1,2,3-thiadiazoles, particularly 4-aryl derivatives, was discovered by Charles D. Hurd and Raymond I. Mori in 1955.[2] The Hurd-Mori reaction involves the cyclization of hydrazones derived from ketones possessing an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent.[2][4] This method proved to be highly effective for a wide range of substrates, including aryl ketones, thus opening the door to the systematic exploration of 4-aryl-1,2,3-thiadiazoles.[5][6]
The general transformation starts with the condensation of an aryl ketone (e.g., acetophenone) with a hydrazine derivative, such as semicarbazide or tosylhydrazine, to form the corresponding hydrazone.[5][6] This intermediate is then treated with an excess of thionyl chloride, which acts as both a dehydrating and sulfur-donating agent to effect the ring closure.[5][7]
Mechanistic Insights into the Hurd-Mori Reaction
The causality behind the Hurd-Mori reaction lies in a sequence of chlorination and cyclization steps. While the exact mechanism has been a subject of study, a plausible pathway is generally accepted.
-
Initial Activation: The hydrazone reacts with thionyl chloride.
-
Chlorination: The active α-methylene group adjacent to the C=N bond is chlorinated.
-
Cyclization: An intramolecular nucleophilic attack by the sulfur atom on the imine carbon, or a related concerted process, leads to the formation of the five-membered ring.
-
Elimination: Subsequent elimination steps lead to the aromatic 1,2,3-thiadiazole ring with the loss of HCl and other byproducts.
The diagram below illustrates a proposed mechanistic pathway for this critical transformation.
Caption: Proposed Mechanism of the Hurd-Mori Reaction.
Evolution of Synthetic Strategies for 4-Aryl-1,2,3-Thiadiazoles
While the Hurd-Mori reaction remains a cornerstone, concerns over the use of hazardous thionyl chloride and the desire for milder conditions have driven the development of alternative and improved methods.[8] Modern approaches often utilize N-tosylhydrazones as stable, easy-to-handle intermediates.
A significant advancement involves the reaction of N-tosylhydrazones with elemental sulfur.[1] This metal-free approach often employs a catalyst to facilitate the reaction under milder conditions. For instance, tetrabutylammonium iodide (TBAI) has been shown to effectively catalyze the synthesis of 4-aryl-1,2,3-thiadiazoles from N-tosylhydrazones and sulfur.[5][9] Another notable method uses an iodine/DMSO catalytic system, where DMSO serves as both the solvent and a co-oxidant, allowing for a one-pot synthesis directly from aryl ketones.[10][11]
The table below summarizes the evolution of these key synthetic methods.
| Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Pechmann & Nold | Diazoalkane, Isothiocyanate | Variable | Historical significance | Limited substrate scope, use of hazardous diazomethane |
| Hurd-Mori | Hydrazone, Thionyl Chloride | Good to Excellent[5] | High versatility, broad substrate scope | Uses hazardous/corrosive thionyl chloride, harsh conditions |
| Tosylhydrazone/Sulfur | N-Tosylhydrazone, S₈, TBAI (catalyst) | Good to Excellent[5] | Metal-free, milder conditions, avoids SOCl₂ | Requires pre-formation of tosylhydrazone |
| Iodine/DMSO Catalysis | Aryl Ketone, Tosylhydrazine, S₈, I₂/DMSO | Good to Excellent[10][11] | One-pot from ketone, high step-economy | Can require elevated temperatures |
A History of Application: From Chemical Curiosities to Bioactive Agents
The initial interest in 1,2,3-thiadiazoles was largely academic. However, as synthetic methods became more robust, researchers began to uncover their significant potential in various applications, particularly in agriculture and medicine.[3][12] The 4-aryl substitution pattern proved to be particularly fruitful for discovering potent biological activity.
Derivatives of 4-aryl-1,2,3-thiadiazoles have demonstrated a wide array of pharmacological effects, including:
-
Antiviral Activity (including anti-HIV and anti-HBV) [5]
This broad spectrum of activity is attributed to the unique electronic and structural properties of the thiadiazole ring, which can participate in various biological interactions. The aryl substituent at the 4-position provides a crucial handle for modifying the molecule's steric and electronic properties, allowing for the fine-tuning of its biological target specificity and potency. For example, a 1,2,3-thiadiazole derivative with a 2,4-dibromophenyl substituent proved to be a highly potent anti-HIV-1 agent.[5] Another derivative exhibited excellent potency against the Hepatitis B virus, surpassing the reference drug lamivudine.[5]
Representative Protocol: Modern Synthesis of 4-Phenyl-1,2,3-thiadiazole
To provide a practical, field-proven methodology, this section details a two-step synthesis of 4-phenyl-1,2,3-thiadiazole, a representative member of this class, utilizing the Hurd-Mori reaction.[6] This protocol is a self-validating system, with clear steps for synthesis, work-up, and purification.
Step 1: Synthesis of Acetophenone Semicarbazone
Causality: This initial step converts the liquid ketone into a stable, solid hydrazone derivative. This solid is easier to handle, purify, and weigh accurately for the subsequent cyclization reaction. The C=N double bond formed is the key reactive site for the Hurd-Mori cyclization.
-
Materials: Acetophenone, Semicarbazide Hydrochloride, Sodium Acetate, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in a mixture of ethanol (10 mL) and water (5 mL).
-
Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield pure acetophenone semicarbazone.
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
Causality: This is the core ring-forming step. Thionyl chloride is used in excess to act as both the solvent and the reagent. The reaction is performed at low temperature initially to control the exothermic reaction between the hydrazone and SOCl₂, preventing degradation.
-
Materials: Acetophenone Semicarbazone, Thionyl Chloride (SOCl₂), Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine.
-
Procedure:
-
To a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen), add thionyl chloride (5 mL, excess) and cool to 0 °C in an ice bath.
-
Slowly add the acetophenone semicarbazone (0.89 g, 5 mmol) in small portions to the cooled thionyl chloride with vigorous stirring. Caution: The addition is exothermic and releases HCl gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-phenyl-1,2,3-thiadiazole.[6]
-
Caption: General Workflow for Hurd-Mori Synthesis.
Conclusion and Future Perspectives
From its initial discovery as a chemical novelty to its current status as a privileged scaffold in drug discovery and agrochemicals, the history of 4-aryl-1,2,3-thiadiazoles is a testament to the power of synthetic innovation. The foundational Hurd-Mori reaction provided the critical impetus for exploring this chemical space, while modern, milder synthetic protocols continue to expand its accessibility. The diverse biological activities exhibited by this class of compounds ensure their continued relevance. Future research will likely focus on developing even more sustainable and efficient synthetic methods, exploring novel biological targets, and leveraging computational tools to design next-generation 4-aryl-1,2,3-thiadiazole derivatives with enhanced potency and selectivity.
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Unlocking the Therapeutic Potential of Nitrophenyl-Substituted Thiadiazoles: A Technical Guide for Drug Discovery
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of a nitrophenyl moiety to this heterocyclic core has been shown to significantly enhance its therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic applications of nitrophenyl-substituted thiadiazoles. We will explore the key structure-activity relationships that govern their efficacy and delve into the molecular mechanisms that underpin their anticancer and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
The Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] Among the four possible isomers, the 1,3,4-thiadiazole ring is the most extensively studied due to its wide array of biological activities.[1][2] Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it a desirable pharmacophore in drug design.[1] The incorporation of a nitrophenyl group, a well-known pharmacologically active substituent, can further modulate the electronic and steric properties of the thiadiazole ring system, leading to enhanced biological activity.[3]
Synthesis of Nitrophenyl-Substituted Thiadiazoles
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is typically achieved through the cyclization of linear organic derivatives.[4] A common and efficient method for preparing 2-amino-5-(nitrophenyl)-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding nitro-substituted benzoic acid.[4][5]
2.1 General Synthetic Workflow
The general workflow for the synthesis of 2-amino-5-(nitrophenyl)-1,3,4-thiadiazole is depicted in the following diagram:
Figure 1: General workflow for the synthesis of 2-amino-5-(nitrophenyl)-1,3,4-thiadiazole.
2.2 Detailed Experimental Protocol: Synthesis of 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
This protocol is a representative example of the synthesis of a 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.[5][6]
Materials:
-
4-Nitrobenzoic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid or Phosphorus Oxychloride
-
Ethanol
-
Ammonia solution
-
Crushed ice
Procedure:
-
A mixture of equimolar quantities of 4-nitrobenzoic acid and thiosemicarbazide is prepared in a round-bottom flask.
-
Ethanol is added as a solvent, and the mixture is stirred to ensure homogeneity.
-
Concentrated sulfuric acid (or a dehydrating agent like phosphorus oxychloride) is added dropwise to the mixture while cooling in an ice bath.
-
The reaction mixture is then refluxed for several hours (typically 4-8 hours) at a temperature of 80-90°C.[6]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The resulting precipitate is neutralized with a dilute ammonia solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole.[5]
Potential Applications in Drug Discovery
Nitrophenyl-substituted thiadiazoles have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and microbial infections.
3.1 Anticancer Activity
A growing body of evidence suggests that nitrophenyl-substituted thiadiazoles possess potent anticancer properties against a variety of human cancer cell lines.[7][8][9]
The anticancer activity of these compounds is believed to be multifactorial. One of the key mechanisms involves the inhibition of protein kinases, such as Akt, which are crucial for cancer cell survival and proliferation.[8] The inhibition of Akt signaling can lead to the induction of apoptosis and cell cycle arrest.[8]
Figure 2: Proposed mechanism of action of nitrophenyl-substituted thiadiazoles via Akt inhibition.
SAR studies have revealed that the position of the nitro group on the phenyl ring, as well as the nature of other substituents on the thiadiazole core, significantly influences the anticancer activity.[3][7] For instance, some studies suggest that an electron-withdrawing substituent, such as a nitro group, on the phenyl ring can enhance anticancer activity.[7]
The following table summarizes the in vitro anticancer activity of selected nitrophenyl-substituted thiadiazole derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5-(4-Nitrophenyl) | HepG2 (Liver) | 8.107 | [7] |
| 2 | 3-(3-Nitrophenyl) | Hep-2 (Liver) | Substantial Activity | [7] |
| 3 | N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 (Breast) | Higher than Cisplatin | [7] |
| 4 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Glioma) | 22.00 | [8] |
| 5 | 2-(2-trifluorometylophenylamino)-5-(3-nitrophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | > 100 | [9] |
3.2 Antimicrobial Activity
Nitrophenyl-substituted thiadiazoles have also emerged as promising antimicrobial agents with a broad spectrum of activity against both bacteria and fungi.[10][11]
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11] The presence of the nitro group is often associated with enhanced antimicrobial potency.
The following table presents the minimum inhibitory concentration (MIC) values for selected nitrophenyl-substituted thiadiazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | 5-[3-Acetyl-1-phenyl-1H-pyrazole-4-carbonyl]-2-benzoylimino-3-(4-nitrophenyl)-3H-[4][5][10]thiadiazole | Bacillus subtilis (BS) | 0.12 | [10] |
| 7 | 2-(1-adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole | Escherichia coli | Good Activity | [11] |
| 8 | 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine | Staphylococcus epidermidis | Inhibitory Effect | [12] |
Future Perspectives and Drug Development
The versatile pharmacological profile of nitrophenyl-substituted thiadiazoles makes them attractive candidates for further drug development. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways to better understand their therapeutic effects.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of cancer and infectious diseases.
-
Formulation and Drug Delivery: Developing suitable formulations to enhance bioavailability and therapeutic efficacy.
Conclusion
Nitrophenyl-substituted thiadiazoles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them a valuable scaffold for medicinal chemists. The insights provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.
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A Theoretical Investigation of 4-(4-Nitrophenyl)-1,2,3-thiadiazole: A Prospective Computational Chemistry Whitepaper
Abstract
This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 4-(4-nitrophenyl)-1,2,3-thiadiazole. In the absence of extensive experimental and theoretical data for this specific molecule, we present a prospective study grounded in established quantum chemical methodologies. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the anticipated structural, spectroscopic, and electronic properties of the title compound. By leveraging Density Functional Theory (DFT), we will explore its molecular geometry, vibrational spectra, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. The insights derived from these theoretical studies are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore or advanced material.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle that has garnered considerable attention in medicinal and agricultural chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The introduction of a 4-nitrophenyl substituent is expected to significantly modulate the electronic properties of the thiadiazole ring, potentially enhancing its biological efficacy or introducing novel material properties. The electron-withdrawing nature of the nitro group can influence the molecule's charge distribution, reactivity, and intermolecular interactions, making it a compelling target for theoretical investigation.
This guide will outline a systematic computational approach to characterize this compound, providing a foundational understanding of its physicochemical properties.
Synthesis of the Core Scaffold: The Hurd-Mori Reaction
While this paper focuses on the theoretical aspects, it is pertinent to mention the primary synthetic route to the 4-aryl-1,2,3-thiadiazole core: the Hurd-Mori synthesis.[3][4][5][6] This reaction involves the cyclization of a hydrazone derivative, typically derived from the corresponding ketone (in this case, 4-nitroacetophenone), with thionyl chloride (SOCl₂).[3][7]
Caption: Expected distribution of HOMO and LUMO in this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For this compound, the MEP is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the thiadiazole ring. These are sites susceptible to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the phenyl ring.
This charge distribution is indicative of a molecule with significant dipole moment and potential for strong intermolecular interactions.
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between their ground and excited states often exhibit NLO properties. The intramolecular charge transfer (ICT) from the thiadiazole ring (donor) to the nitrophenyl ring (acceptor) in this compound suggests it could be a promising NLO material. The calculated first-order hyperpolarizability (β₀) would quantify this potential. A high β₀ value would indicate a strong NLO response, making the molecule a candidate for applications in optical devices.
Conclusion
This prospective theoretical guide outlines a comprehensive computational strategy for the characterization of this compound. By employing DFT calculations, we can predict its structural, spectroscopic, and electronic properties with a high degree of confidence. The anticipated results suggest a planar molecule with a significant intramolecular charge transfer character, leading to a small HOMO-LUMO gap and potential for nonlinear optical activity. These theoretical insights provide a crucial foundation for future experimental work and for the rational design of novel 1,2,3-thiadiazole derivatives for applications in drug discovery and materials science.
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literature review of 4-(4-Nitrophenyl)-1,2,3-thiadiazole research
An In-depth Technical Guide to the Research of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery. Among them, five-membered rings containing sulfur and nitrogen atoms, such as thiadiazoles, have garnered significant attention for their diverse pharmacological profiles.[1][2] Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole. The 1,2,3-thiadiazole moiety, while less explored than its 1,3,4-isomer, serves as a crucial building block in the synthesis of novel bioactive molecules. Its unique electronic and structural properties make it a compelling scaffold for developing new therapeutic and agrochemical agents.
This guide focuses on a specific derivative, This compound . This molecule combines the 1,2,3-thiadiazole ring with a 4-nitrophenyl substituent. The nitro group is a powerful electron-withdrawing group and a well-known pharmacophore that can significantly influence a molecule's biological activity. This compound serves not only as a subject of direct biological investigation but also as a key intermediate in the synthesis of more complex molecules with potential applications in medicine and agriculture.[3]
PART 1: Synthesis and Chemical Elucidation
The construction of the 1,2,3-thiadiazole ring is a cornerstone of its chemistry. Understanding the synthetic pathways is critical for generating derivatives for biological screening and establishing structure-activity relationships (SAR).
The Hurd-Mori Synthesis: A Classic Approach
The most established and widely recognized method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[4] This reaction involves the cyclization of an activated hydrazone derivative, typically derived from a ketone with an α-methylene group, using thionyl chloride (SOCl₂).
The causality behind this choice of reagent is twofold: thionyl chloride acts as both a dehydrating agent and a source of sulfur for the formation of the thiadiazole ring. The reaction proceeds through a proposed mechanism involving electrophilic attack and subsequent cyclization. The choice of the hydrazone precursor is critical; N-acyl or N-tosyl hydrazones are often used to enhance the reactivity of the system.[4] However, the reaction can also be effectively carried out using semicarbazones.[5]
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from the commercially available 4-nitroacetophenone.
Step 1: Formation of 4-Nitroacetophenone Semicarbazone
-
Dissolution: Dissolve 4-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add a solution of semicarbazide hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents) in water to the ketone solution. The base is essential to neutralize the HCl salt and free the semicarbazide nucleophile.
-
Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture. The semicarbazone product will often precipitate. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting solid product, the 4-nitroacetophenone semicarbazone, under vacuum.
Step 2: Hurd-Mori Cyclization
-
Reaction Setup: In a fume hood, add the dried 4-nitroacetophenone semicarbazone (1 equivalent) portion-wise to an excess of cold (0-5 °C) thionyl chloride (SOCl₂) with vigorous stirring. This reaction is exothermic and releases HCl and SO₂, necessitating careful temperature control and proper ventilation.
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Modern Synthetic Alternatives
While the Hurd-Mori reaction is robust, it often requires harsh conditions (excess thionyl chloride). Modern organic synthesis has sought milder and more efficient alternatives for creating the 1,2,3-thiadiazole ring. These include:
-
Electrochemical Synthesis: A metal- and oxidant-free electrochemical method has been developed to synthesize 1,2,3-thiadiazoles by inserting elemental sulfur into N-tosylhydrazones.[8]
-
Iodine/DMSO Catalysis: An iodine-catalyzed cyclization of N-tosylhydrazones with sulfur has been reported, where DMSO acts as both a solvent and an oxidant.[8]
These newer methods provide avenues for creating libraries of thiadiazole derivatives under more environmentally friendly conditions.
Spectroscopic Characterization
The structural integrity of the synthesized this compound must be confirmed through standard analytical techniques.
| Technique | Expected Observations |
| ¹H-NMR | A singlet for the C5-H proton of the thiadiazole ring. Aromatic protons of the nitrophenyl group will appear as two doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.5 ppm). |
| ¹³C-NMR | Signals corresponding to the two distinct carbons of the thiadiazole ring and the carbons of the nitrophenyl ring, including the carbon attached to the nitro group. |
| IR (KBr) | Characteristic absorption bands for N-H stretching (if starting from semicarbazone), C=N, C=C aromatic stretching, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₈H₅N₃O₂S). |
PART 2: Biological Activities and Therapeutic Potential
The fusion of the thiadiazole ring with a nitrophenyl moiety suggests a high potential for biological activity. Research has shown that thiadiazole derivatives possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and insecticidal effects.
Anticancer Activity
The search for novel anticancer agents is a driving force in medicinal chemistry. Thiadiazole derivatives have emerged as a promising class of compounds, capable of inducing cancer cell death through various mechanisms.[9][10][11]
Mechanism of Action: While the direct anticancer activity of this compound is not extensively documented, closely related isomers and derivatives have shown significant efficacy. For instance, a series of 1,3,4-thiadiazole derivatives bearing a 4-nitrophenylamino group were found to induce apoptosis and cell cycle arrest in glioma cells by inhibiting the Akt signaling pathway.[12] The Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition is a validated strategy in cancer therapy. The presence of an electron-withdrawing nitrophenyl group is often associated with enhanced anticancer activity in these scaffolds.[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, C6 glioma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Summary of Anticancer Activity for Related Thiadiazoles
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| 1,3,4-Thiadiazole-phthalimides | HT-29 (Colon) | 23.83 µM | [9] |
| 1,3,4-Thiadiazole-phthalimides | MCF-7 (Breast) | 27.21 µM | [9] |
| D-ring fused 1,2,3-thiadiazole DHEA | T47D (Breast) | 0.042 - 0.058 µM | [10] |
Antimicrobial Activity
The thiadiazole nucleus is a common feature in many antimicrobial agents.[13][14][15] Its ability to mimic or interfere with biological molecules makes it a potent scaffold for inhibiting the growth of bacteria and fungi. The presence of a nitroaryl group can further enhance this activity.[16]
Mechanism of Action: The antimicrobial action of thiadiazoles is often attributed to their ability to inhibit essential enzymes in pathogens or to disrupt cell membrane integrity. The lipophilicity imparted by the sulfur atom allows these molecules to cross cellular membranes effectively.[12]
Experimental Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Insecticidal Activity
Thiadiazole derivatives have also been developed as potent agrochemicals, particularly as insecticides.[17][18] They can act on various molecular targets within insects, leading to paralysis and death.
Mechanism of Action: Some thiadiazole-based insecticides function as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to overstimulation and subsequent paralysis. The specific structure of the thiadiazole derivative determines its target and potency. Studies on 1,3,4-thiadiazole acetamide derivatives have demonstrated good stomach and contact toxicity against pests like Aphis craccivora.[17]
Experimental Protocol: Leaf-Dip Bioassay for Aphids
-
Compound Preparation: Prepare solutions of the test compound at various concentrations in a solvent with a surfactant (e.g., acetone-water with Triton X-100).
-
Treatment: Dip leaves of a host plant (e.g., fava bean) into the test solutions for approximately 10-20 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves into petri dishes lined with moist filter paper. Introduce a set number of aphids (e.g., 20-30 adult Aphis craccivora) into each dish.
-
Incubation: Maintain the dishes under controlled conditions (temperature, light).
-
Mortality Assessment: Assess insect mortality after 24, 48, and 72 hours. Correct for control mortality using Abbott's formula.
-
Data Analysis: Calculate the LC₅₀ value (the lethal concentration required to kill 50% of the test population).
Future Perspectives and Conclusion
This compound stands as a molecule of significant interest. While its primary role has been a versatile synthetic intermediate, the inherent biological potential of its constituent parts—the 1,2,3-thiadiazole ring and the nitrophenyl group—warrants deeper investigation.
Future research should focus on:
-
Expanded Biological Screening: A systematic evaluation of this compound against a broader range of cancer cell lines, bacterial and fungal strains, and insect pests is needed to fully characterize its activity profile.
-
Derivative Synthesis and SAR: Using this compound as a scaffold, the synthesis of new derivatives by modifying the phenyl ring or substituting the C5-hydrogen can lead to the discovery of compounds with enhanced potency and selectivity. This will help establish clear structure-activity relationships.
-
Mechanistic Studies: For any observed biological activity, in-depth studies are required to elucidate the precise molecular targets and mechanisms of action, such as identifying the specific enzymes or receptors it interacts with.
-
Material Science Applications: The compound's structure suggests potential use in developing organic semiconductors or as a component in polymers to enhance thermal stability, an area that remains largely unexplored.[3]
References
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- Stanetty, P., et al. (2005). Synthesis of Pyrrolo[2,3-d][4][6][19]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.
- Chen, J., et al. (2016). A facile and practical TBAI-catalyzed reaction between N-tosyl hydrazones and sulfur provides 1,2,3-thiadiazoles in good yields under metal-free conditions. The Journal of Organic Chemistry.
- Pan, X., et al. (2020). A metal- and oxidant-free electrochemical method for synthesizing 1,2,3-thiadiazoles by inserting element sulfur into N-tosyl hydrazones. Green Chemistry.
- El-Gohary, N. S. (2015). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Research in Chemistry and Environment.
- Stanetty, P., et al. (2005). Synthesis of pyrrolo[2,3-d][4][6][19]thiadiazole-6-carboxylates via the Hurd-Mori reaction.
- Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules.
- Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules.
- Abdel-Wahab, B. F., et al. (2018). New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. Molecules.
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- Dmiterkoa, V. V., et al. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. Russian Journal of General Chemistry.
- Al-Masoudi, W. A. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research.
- Alam, M. A., et al. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research.
- Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities.
- Zhao, W., et al. (2014). Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. Bioorganic & Medicinal Chemistry Letters.
- Sławiński, J., et al. (2018). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej.
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- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
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- ChemicalBook. (n.d.). This compound. ChemicalBook.
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- Mograby, O. A., et al. (2024). Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. Journal of Agricultural and Food Chemistry.
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Hurd-Mori Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The protocol is centered on the Hurd-Mori reaction, a classic and robust method for the formation of the 1,2,3-thiadiazole ring system.[1][2] This guide is designed for researchers, chemists, and professionals in drug development, offering a detailed two-step synthetic procedure, mechanistic insights, safety protocols, and characterization guidelines. By explaining the causality behind critical experimental steps, this document aims to equip scientists with the practical knowledge required for the successful and safe execution of this synthesis.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a vital pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] These activities include antifungal, antibacterial, antiviral, anticancer, and herbicidal properties.[3][4] The versatility of this scaffold makes it a valuable building block in the discovery of novel therapeutic and agrochemical agents.[5][6] The title compound, this compound, incorporates a nitrophenyl group, a common feature in biologically active molecules, making it a promising candidate for further functionalization and screening in drug discovery programs.
The Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori, is a foundational method for accessing 4-substituted-1,2,3-thiadiazoles.[2][7] The reaction involves the cyclization of an α-methylene ketone hydrazone with thionyl chloride (SOCl₂).[1][4] Its reliability, use of readily available starting materials, and generally good yields have cemented its importance in heterocyclic chemistry.[8] This protocol details an efficient, two-step adaptation of the Hurd-Mori synthesis, starting from the commercially available 4-nitroacetophenone.
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
-
Hydrazone Formation: Condensation of 4-nitroacetophenone with semicarbazide hydrochloride to form the corresponding semicarbazone intermediate.
-
Hurd-Mori Cyclization: Reaction of the semicarbazone intermediate with thionyl chloride to yield the final product, this compound.
Caption: Simplified mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | M.P. (°C) | CAS No. | Notes |
| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 78-81 | 100-19-6 | Starting ketone. |
| Semicarbazide HCl | CH₆ClN₃O | 111.53 | 175-177 | 563-41-7 | Hydrazone source. |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 324 | 127-09-3 | Base for Step 1. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | -114 | 64-17-5 | Solvent. |
| Thionyl Chloride (SOCl₂) | Cl₂OS | 118.97 | -104 | 7719-09-7 | Corrosive, toxic. [9] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 75-09-2 | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 | 144-55-8 | For neutralization wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | 7757-82-6 | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | 7631-86-9 | For chromatography. |
4.2. Step 1: Synthesis of 4-Nitroacetophenone Semicarbazone
This step converts the starting ketone into its hydrazone derivative, which is the direct precursor for the cyclization reaction. [4]
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve semicarbazide hydrochloride (2.23 g, 20 mmol) and anhydrous sodium acetate (3.28 g, 40 mmol) in 20 mL of water.
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base which is the active nucleophile required to attack the ketone.
-
-
Addition: In a separate beaker, dissolve 4-nitroacetophenone (3.30 g, 20 mmol) in 20 mL of ethanol. Add this solution to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to induce precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove impurities.
-
Drying: Dry the resulting pale yellow solid in a vacuum oven to a constant weight. The product is typically pure enough for the next step without further purification.
4.3. Step 2: Synthesis of this compound
This is the core Hurd-Mori cyclization step. Extreme caution must be exercised when handling thionyl chloride. [1][10] !!! SAFETY WARNING !!! Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (HCl and SO₂). [9][11]This entire procedure MUST be performed in a well-ventilated chemical fume hood. [12]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves. [13][14]Ensure an emergency eyewash station and safety shower are immediately accessible. [14]
-
Setup: Place the dried 4-nitroacetophenone semicarbazone (2.22 g, 10 mmol) from Step 1 into a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Cooling: Cool the flask in an ice bath.
-
Reagent Addition: Slowly , add thionyl chloride (2.9 mL, 4.76 g, 40 mmol) dropwise to the cooled flask with vigorous stirring over 15-20 minutes. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
Causality: Slow, cooled addition is crucial to control the initial exothermic reaction between the semicarbazone and thionyl chloride, preventing runaway reactions and excessive off-gassing.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours. Monitor the reaction's completion by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly , pour the reaction mixture onto approximately 50 g of crushed ice in a large beaker with stirring. This step is highly exothermic and will release HCl gas.
-
Causality: Pouring the reaction mixture onto ice quenches the reaction by hydrolyzing the excess, highly reactive thionyl chloride.
-
-
Workup & Extraction:
-
Allow the ice to melt completely. A solid precipitate of the crude product should form.
-
Extract the entire mixture with dichloromethane (DCM) (3 x 30 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 25 mL).
-
Causality: The bicarbonate wash is essential to remove acidic byproducts like HCl, which can interfere with purification and product stability.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
4.4. Purification
The crude product is purified by column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column and elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure this compound.
Characterization of this compound
-
Appearance: Black small needles or a crystalline solid. [5]* Molecular Formula: C₈H₅N₃O₂S [15]* Molecular Weight: 207.21 g/mol [15][16]* Melting Point: 207-211 °C. [16]* Spectroscopic Analysis:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the nitrophenyl ring and the single proton on the thiadiazole ring.
-
¹³C NMR: Expect distinct signals for the carbons of the thiadiazole and nitrophenyl rings.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for C-H (aromatic), C=N, N=N, and the strong asymmetric and symmetric stretches for the -NO₂ group.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z ≈ 207.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
- Stanetty, P., et al. (1998). A new type of plant activator: Synthesis of thieno[2,3-d]-[1][8][17]thiadiazole-6-carboxylic acid derivatives via Hurd-Mori cyclization. Journal of the Chemical Society, Perkin Transactions 1, (1), 853-858.
- Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Shafran, Y. M., et al. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
- MDPI. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 26(23), 7293.
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride.
- Actylis Lab Solutions. (2010). Thionyl chloride MSDS.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE.
- Various Authors. (2021).
- ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30071-30084.
- ResearchGate. (n.d.). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Bakulev, V. A., et al. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)
- Various Authors. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- ResearchGate. (n.d.). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
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One-Pot Synthesis of 4-Aryl-1,2,3-Thiadiazoles from Tosylhydrazones: An Application Note and Protocol for Medicinal Chemistry and Drug Development
Abstract
The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide spectrum of biological activities including antifungal, antiviral, anticancer, and herbicidal properties.[1][2][3] This application note provides a comprehensive guide for the efficient one-pot synthesis of 4-aryl-1,2,3-thiadiazoles from readily available tosylhydrazones. We delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol, and present troubleshooting insights to empower researchers in drug discovery and development to reliably access this important class of molecules.
Introduction: The Significance of 1,2,3-Thiadiazoles in Drug Discovery
The unique electronic and structural features of the 1,2,3-thiadiazole ring system make it a valuable pharmacophore in the design of novel therapeutic agents.[1] Its ability to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability, has led to the development of numerous bioactive compounds. The synthesis of substituted 1,2,3-thiadiazoles is therefore a topic of considerable interest to medicinal chemists. The Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles, traditionally involves the cyclization of hydrazone derivatives with thionyl chloride (SOCl₂).[4][5] This guide focuses on a modern, one-pot adaptation of this reaction, starting from tosylhydrazones, which offers operational simplicity and high efficiency.
Reaction Mechanism and Scientific Rationale
The one-pot synthesis of 4-aryl-1,2,3-thiadiazoles from tosylhydrazones is a variation of the Hurd-Mori reaction.[4] The process begins with the in situ formation of the tosylhydrazone from an aryl ketone and tosylhydrazine. The key cyclization step involves the reaction of the tosylhydrazone with a sulfur source, classically thionyl chloride.
The reaction with thionyl chloride is believed to proceed through several steps:
-
Activation of the Hydrazone: The tosylhydrazone reacts with thionyl chloride.
-
Cyclization: An intramolecular cyclization occurs to form a five-membered ring intermediate.
-
Elimination: Subsequent elimination of p-toluenesulfonyl chloride and other byproducts leads to the aromatic 1,2,3-thiadiazole ring.
While thionyl chloride is a common reagent for this transformation, alternative, milder methods have been developed. These include the use of elemental sulfur in the presence of a catalyst, such as iodine in DMSO or tetrabutylammonium iodide (TBAI).[2][6][7] These newer protocols often offer advantages in terms of safety and environmental impact.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the one-pot synthesis of 4-aryl-1,2,3-thiadiazoles.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This protocol provides a representative procedure for the synthesis of 4-phenyl-1,2,3-thiadiazole from acetophenone.
Materials:
-
Acetophenone
-
Tosylhydrazine (p-toluenesulfonhydrazide)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
Part A: In situ Formation of Acetophenone Tosylhydrazone
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq) and tosylhydrazine (1.05 eq).
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure, though for a one-pot synthesis, one can proceed directly to the next step if the solvent is compatible. For this protocol, we will assume the solvent is removed.
Part B: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.[8][9]
-
Suspend the crude acetophenone tosylhydrazone in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (reflux) may be required for less reactive substrates.[5]
Part C: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-phenyl-1,2,3-thiadiazole.[5][6]
Data Presentation: Influence of Reaction Parameters
The yield and purity of the final product can be influenced by several factors. The following table summarizes key parameters and their expected impact.
| Parameter | Variation | Expected Outcome on Yield | Rationale |
| Solvent | Dichloromethane, Dioxane, Toluene | Moderate to high yields. | Aprotic solvents are generally preferred to avoid reaction with thionyl chloride.[6] |
| Temperature | 0 °C to reflux | Higher temperatures may accelerate the reaction but can also lead to side product formation.[6] | Optimization is often required for specific substrates. |
| Equivalents of SOCl₂ | 2.0 - 3.0 eq | Sufficient excess is needed to drive the reaction to completion. | Stoichiometric amounts may result in incomplete conversion. |
| Substituents on Aryl Ring | Electron-donating vs. Electron-withdrawing | Electron-donating groups may facilitate the reaction, while strong electron-withdrawing groups might hinder it. | Electronic effects influence the reactivity of the tosylhydrazone. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Tosylhydrazone Formation: Ensure the initial condensation reaction goes to completion. The purity of the starting ketone and tosylhydrazine is crucial.
-
Degradation of Product: 1,2,3-Thiadiazoles can be sensitive to strong acids and bases. Ensure the work-up is performed under neutral or mildly basic conditions.[6]
-
Suboptimal Reaction Conditions: Experiment with different solvents and temperatures. For some substrates, a milder sulfur source like elemental sulfur with a catalyst may be more effective.[2]
-
-
Formation of Side Products:
-
Chlorination: Excess thionyl chloride and high temperatures can sometimes lead to chlorination of the aromatic ring.[10] Careful control of the reaction conditions is necessary.
-
Rearrangement Products: In some cases, rearrangement of the thiadiazole ring can occur. Characterization by NMR and mass spectrometry is essential to confirm the structure of the product.
-
Conclusion
The one-pot synthesis of 4-aryl-1,2,3-thiadiazoles from tosylhydrazones is a robust and versatile method for accessing a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse library of these valuable heterocyclic scaffolds for biological evaluation.
References
- Hurd, C. D.; Mori, R. I. On Acylhydrazones and 1,2,3-Thiadiazoles. J. Am. Chem. Soc.1955, 77 (20), 5359–5364. [Link]
- Stanetty, P.; Turner, M.; Linder, T.; Schnürch, M.; Mihovilovic, M. D. Investigation of the regioselectivity of the Hurd–Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron2010, 66 (33), 6339-6348. [Link]
- Irfan, A.; Ullah, S.; Anum, A.; Jabeen, N.; Zahoor, A. F.; Kanwal, H.; Kotwica-Mojzych, K.; Mojzych, M.
- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. In The Chemistry of Heterocyclic Compounds; Taylor, E. C., Wipf, P., Eds.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2004; Vol. 60, pp 1–254. [Link]
- Gummidi, L.; Kerru, N.; Singh, P.; Awolade, P.; Addepalli, V.; Ramana, C. V. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules2024, 29(1), 23. [Link]
- A new type of synthesis of 1,2,3-thiadiazole and 1,2,3-diazaphosphole derivatives via-Hurd-Mori cyclization.
- Gu, Y.; Zhang, J.; He, J.; Xu, L.; Vaccaro, L.; Liu, P.; Li, W. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Front. Chem.2020, 8, 570. [Link]
- I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles.
- Hurd-Mori reaction.
- Wei, Z.; Zhang, Q.; Tang, M.; Zhang, S.; Zhang, Q. Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Org. Lett.2021, 23 (11), 4420–4425. [Link]
- Mallugari, M.; Vannada, J.; Manjari, P. S.; Ravulapelly, K. R. Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Asian J. Chem.2025, 38 (1), 29–34. [Link]
- Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
- The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. PMC. [Link]
- Mallugari, M.; Banoji, V.; Manjari, P. S.; Ravulapelly, K. R.; Vannada, J. Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Asian Journal of Chemistry. [Link]
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. OUCI. [Link]
- Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
- Yang, Z.; Liang, Y.; Li, A.; Liu, K.; Li, L.; Yang, T.; Zhou, C. One-Pot Synthesis of 5-Acyl-1,2,3-Thiadiazoles from Enaminones, Tosylhydrazine, and Elemental Sulfur under Transition-Metal-Free Conditions. J. Org. Chem.2019, 84 (24), 16262–16267. [Link]
- Synthetic uses of thionyl chloride.
- Procedure. Organic Syntheses. [Link]
- Thionyl chloride. Wikipedia. [Link]
- Reagent Friday: Thionyl Chloride, SOCl2. Master Organic Chemistry. [Link]
- 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
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Introduction: The Therapeutic Potential of the Thiadiazole Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of 4-(4-Nitrophenyl)-1,2,3-thiadiazole as a potential anticancer agent. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a comprehensive preclinical assessment.
The thiadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] As a bioisostere of pyrimidine and oxadiazole, the thiadiazole scaffold is present in numerous compounds with established anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The mesoionic character of the thiadiazole ring allows compounds containing this moiety to cross cellular membranes effectively and interact with various biological targets, making it a privileged structure in drug design.[2][3]
Specifically, derivatives of 1,2,3-thiadiazole and the closely related 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[5][6][7] Their mechanisms of action are diverse, including the inhibition of critical signaling pathways (such as the PI3K/Akt pathway), induction of apoptosis, and cell cycle arrest.[3][4][8]
This guide focuses on This compound , a specific derivative available for research purposes.[9][10] We will outline a systematic approach to validate its anticancer potential, starting from fundamental in vitro cytotoxicity screening to more complex mechanistic and in vivo efficacy studies.
Part 1: Synthesis of this compound
While commercially available, understanding the synthesis of the target compound is valuable for generating analogs or scaled-up production. A common and effective method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of hydrazones derived from ketones.[11]
Rationale for the Hurd-Mori Reaction
This method is chosen for its reliability and the accessibility of its starting materials. It proceeds via the reaction of a ketone's hydrazone with thionyl chloride, which acts as both a chlorinating and cyclizing agent. The reaction is generally clean and provides good yields for a variety of substrates.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be performed by trained chemists with appropriate safety precautions.
-
Step 1: Formation of the Hydrazone
-
Dissolve 4'-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to precipitate the hydrazone product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The structure should be confirmed by NMR and mass spectrometry.
-
-
Step 2: Cyclization to the 1,2,3-Thiadiazole (Hurd-Mori Reaction) [11]
-
In a separate flask equipped with a dropping funnel and a gas trap (to handle evolved HCl and SO2), add the synthesized hydrazone (1 equivalent).
-
Cool the flask in an ice-salt bath to 0°C.
-
Add thionyl chloride (SOCl2) (3-5 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
The resulting precipitate is the crude this compound. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified compound.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of any potential anticancer agent involves a series of in vitro assays to determine its effect on cancer cells.[12][13] This is a cost-effective and high-throughput method to screen compounds before advancing to more complex studies.[13][14]
In Vitro Screening Workflow
Caption: A phased approach for the in vitro evaluation of an anticancer compound.
Cell Viability Assays
Cell viability assays are foundational for determining the cytotoxic or cytostatic effects of a compound.[15] The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[15]
-
MTT Assay: Based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16] It is a robust and widely used standard.
-
XTT Assay: Uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product.[15] This eliminates the need for a solubilization step required in the MTT assay, simplifying the protocol.[16]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan.[15] | Reduction of yellow XTT to orange, water-soluble formazan.[15] |
| Solubilization Step | Required (e.g., with DMSO or SDS).[17] | Not required.[15] |
| Endpoint | Absorbance at ~570 nm. | Absorbance at ~450 nm.[17] |
| Sensitivity | High | Generally comparable to or slightly lower than MTT. |
| Throughput | High, but with an extra solubilization step. | Higher, due to fewer steps. |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [15]
-
Apoptosis Detection Assay
Determining whether a compound induces programmed cell death (apoptosis) is a critical step in characterizing its anticancer mechanism. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[18][19]
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[18][19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, allowing it to intercalate with DNA.[18]
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.[18][19]
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[20]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[20] Be sure to include controls: unstained cells, cells stained only with Annexin V, and cells stained only with PI to set the compensation and gates correctly.[19]
Mechanistic Studies via Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular pathways affected by the compound.[21] Based on studies of similar thiadiazole compounds, a plausible mechanism of action could involve the inhibition of pro-survival signaling pathways like PI3K/Akt.[3]
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[22] Inhibition of this pathway is a common mechanism for anticancer drugs. Therefore, assessing the phosphorylation status of key proteins like Akt (p-Akt) can indicate whether the compound interferes with this pathway. Additionally, monitoring the cleavage of Caspase-3, an executioner caspase, provides direct evidence of apoptosis induction.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.
-
Protein Extraction: Treat cells as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[23][24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies to use include:
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-cleaved Caspase-3
-
Anti-GAPDH or Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phospho-proteins to their total protein counterparts and the protein of interest to the loading control.
Part 3: In Vivo Efficacy Studies
Promising in vitro results must be validated in a living organism.[13] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer therapeutics.[25][26][27]
Rationale for Xenograft Models
Xenograft models allow for the assessment of a compound's efficacy within a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and potential toxicity that cannot be obtained in vitro.[26]
-
Cell Line-Derived Xenografts (CDX): Involve implanting established human cancer cell lines into mice. These models are reproducible and cost-effective for initial efficacy screening.[25][28]
-
Patient-Derived Xenografts (PDX): Created by implanting fresh tumor tissue from patients. These models better recapitulate the heterogeneity and clinical features of human cancers.[29]
Protocol 5: General In Vivo Efficacy Study in a CDX Model
All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use immunocompromised mice, such as athymic nude or NOD-SCID mice.[27]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.[26]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Prepare the this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80). Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set treatment duration. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology or Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the compound's efficacy. Evaluate toxicity by monitoring changes in body weight and observing the general health of the animals.
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Application Notes & Protocols: Elucidating the Mechanisms of Action of Thiadiazole Derivatives in Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiadiazole Scaffold in Modern Oncology
The thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in multiple hydrogen bonds, hydrophobic interactions, and van der Waals forces with a wide array of biological targets. Its derivatives have emerged as a highly promising class of anti-cancer agents, demonstrating a remarkable breadth of mechanisms through which they exert their cytotoxic and cytostatic effects on malignant cells.
This document serves as a technical guide for researchers investigating the anti-cancer properties of novel thiadiazole derivatives. We will explore the principal mechanisms of action, provide detailed protocols for their validation, and offer insights into the experimental design and data interpretation necessary for robust drug development programs.
Part 1: Principal Mechanisms of Action of Thiadiazole Derivatives
Thiadiazole-based compounds are pleiotropic, meaning they can influence multiple cellular pathways simultaneously. This multi-targeted approach can be highly effective in overcoming the notorious adaptability and resistance of cancer cells. The most well-documented mechanisms are detailed below.
Inhibition of Key Signaling Kinases
A predominant mechanism for many thiadiazole derivatives is the direct inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.
-
The PI3K/AKT/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancers. Thiadiazole derivatives have been shown to inhibit key nodes like PI3K and mTOR, leading to a shutdown of pro-survival signals and the induction of apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like VEGFR and EGFR drives tumor growth and angiogenesis. Certain thiadiazoles can act as potent inhibitors of these receptors, starving the tumor of essential growth signals and blood supply.
-
Cell Cycle-Dependent Kinases (CDKs): By inhibiting CDKs, thiadiazole compounds can induce cell cycle arrest, preventing cancer cells from completing the division process.
A dose-dependent decrease in the expression of key proteins such as p-PI3K, p-Akt, and p-mTOR is a common finding after treatment with active thiadiazole derivatives.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently activated in the majority of human cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[1]
Caption: PI3K/AKT/mTOR inhibition by thiadiazole derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is often evaded by cancer cells. Thiadiazole derivatives can reinstate this process through several means:
-
Modulation of Bcl-2 Family Proteins: They can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to mitochondrial outer membrane permeabilization.[2]
-
Caspase Activation: The release of cytochrome c from mitochondria initiates a caspase cascade. Thiadiazole compounds have been shown to activate key executioner caspases, such as caspase-3 and caspase-9, which then cleave essential cellular substrates, leading to the organized dismantling of the cell.[3][4]
Cell Cycle Arrest
Uncontrolled proliferation is the essence of cancer. Thiadiazole derivatives can halt this by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[5][6] This prevents the cell from entering mitosis and undergoing division. This effect is often mediated by the inhibition of CDKs or the modulation of cyclin levels, which are the engine and regulators of cell cycle progression. Some derivatives have been found to arrest cells in the S or G1 phase as well.[7][8]
Anti-Angiogenesis
Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as angiogenesis. Thiadiazole derivatives can inhibit this process, effectively cutting off the tumor's supply of oxygen and nutrients. A primary target in this context is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase that initiates the angiogenic signaling cascade.[1] By inhibiting VEGFR-2, these compounds can prevent the formation of new blood vessels.[5]
Part 2: Experimental Protocols & Methodologies
To validate the mechanisms described above, a series of well-established in vitro assays are required. The following protocols provide a robust framework for characterizing the activity of a novel thiadiazole derivative.
Initial Cytotoxicity Screening
Before delving into mechanistic studies, it is essential to determine the cytotoxic potential of the compound across various cancer cell lines.
Table 1: Example IC50 Values for a Hypothetical Thiadiazole (Compound X)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 6.13[2] |
| HCT-116 | Colorectal Carcinoma | 10.3[1] |
| A549 | Lung Carcinoma | 1.62[1] |
| HepG2 | Hepatocellular Carcinoma | 3.31[3] |
| WI-38 | Normal Lung Fibroblast | > 50 |
Data is illustrative. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is designed to determine the effect of a thiadiazole derivative on the cell cycle distribution of a cancer cell population using flow cytometry.
Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Thiadiazole derivative stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells in T25 flasks and allow them to adhere overnight.
-
Treatment: Treat cells with the thiadiazole derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant.
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 300 x g for 5 minutes between washes.[10]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[11]
-
Storage: Incubate cells on ice for at least 30 minutes.[9] Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) to pellet. Discard the ethanol and wash once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution.
Expertise Note: The dropwise addition of ethanol during vortexing is critical. A rapid addition will cause irreversible cell aggregation, leading to poor data quality. The RNase A in the staining buffer is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[10]
Protocol: Apoptosis Detection by Annexin V/PI Staining
This dual-staining method quantitatively determines the percentage of cells undergoing apoptosis and necrosis.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome (e.g., FITC). PI is used as a viability dye; it cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Materials:
-
Treated and control cells (from step 2.2.2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvesting: Harvest cells as described in step 2.2.3.
-
Washing: Wash cells twice with cold PBS.
-
Binding Buffer Prep: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Final Volume: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze immediately by flow cytometry. Set up quadrants based on unstained, PI-only, and Annexin V-only controls.
Protocol: Analysis of Apoptotic Proteins by Western Blot
This protocol details the detection of key apoptosis-regulating proteins to confirm the molecular mechanism of cell death.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Changes in the expression levels of Bcl-2 family proteins (Bax, Bcl-2) and the cleavage of caspase-3 (from its inactive ~32 kDa pro-form to its active ~17/19 kDa fragments) are strong indicators of apoptosis.[14]
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Application Notes and Protocols for the Antimicrobial Evaluation of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug discovery. The 1,2,3-thiadiazole ring system, particularly when functionalized with potent pharmacophores, presents a promising avenue for investigation. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and safety profiling of 4-(4-Nitrophenyl)-1,2,3-thiadiazole . This compound uniquely combines the established bioactivity of the nitroaromatic moiety with the underexplored potential of the 1,2,3-thiadiazole heterocycle. We present detailed, field-proven protocols for its chemical synthesis via the Hurd-Mori reaction, methodologies for determining its antimicrobial efficacy against a panel of pathogenic microbes, and essential assays for evaluating its cytotoxic profile to establish a preliminary therapeutic index.
Introduction: The Scientific Rationale
The search for new antimicrobial agents is a paramount challenge in modern medicine. The core strategy of this guide is to investigate a specific molecule, this compound, which is built on the principle of molecular hybridization. It combines two key structural motifs:
-
The Nitroaromatic Group: The 4-nitrophenyl group is a well-established pharmacophore in antimicrobial agents. Its mechanism of action is largely attributed to its reductive bioactivation within microbial cells.[1] Pathogen-specific nitroreductases can reduce the nitro group to form highly reactive nitrogen species (RNS), such as nitroso and hydroxylamine intermediates, which induce catastrophic damage to cellular macromolecules like DNA, leading to cell death.[1]
-
The 1,2,3-Thiadiazole Ring: While its 1,3,4-thiadiazole isomer is more extensively studied, the 1,2,3-thiadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry.[2] Derivatives of 1,2,3-thiadiazoles are recognized as valuable synthons and have been investigated for a range of biological activities.[2][3] Their role in antimicrobial activity is an emerging area of research, distinct from the more characterized 1,3,4-thiadiazole-containing drugs like cefazedone.[4][5]
This guide provides the necessary protocols to synthesize this compound and systematically evaluate its potential as a novel antimicrobial lead.
Synthesis of this compound
The most reliable and established method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[3][6] This reaction involves the cyclization of a hydrazone derivative using thionyl chloride (SOCl₂). The general workflow starts from the corresponding ketone, in this case, 4-nitroacetophenone.
Protocol 2.1: Synthesis via Hurd-Mori Reaction[3][7][8]
Part A: Formation of 4-Nitroacetophenone Semicarbazone
-
To a 250 mL round-bottom flask, add 4-nitroacetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq).
-
Add ethanol (approx. 50 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot disappears.
-
Once complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the collected white to pale-yellow solid (4-nitroacetophenone semicarbazone) under vacuum.
Part B: Cyclization to this compound
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the dried 4-nitroacetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.5 eq) dropwise to the stirred suspension over 30 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is hypothesized to be primarily driven by the nitroaromatic moiety. This pro-drug requires intracellular reductive activation by microbial nitroreductases (Type I or II), which are enzymes prevalent in many bacterial species but less active in mammalian cells, providing a degree of selectivity.
The mechanism involves a one-electron reduction of the nitro group (-NO₂) to a nitro radical anion. This is followed by further reductions to generate cytotoxic nitroso and hydroxylamine species. These reactive intermediates can cause widespread cellular damage through several pathways:
-
DNA Damage: Covalent adduction to DNA bases, leading to helix destabilization and strand breaks.
-
Enzyme Inactivation: Covalent modification of critical enzyme active sites, particularly those containing thiol groups.
-
Oxidative Stress: Participation in redox cycling, leading to the generation of superoxide radicals and other reactive oxygen species (ROS).
Protocols for In Vitro Antimicrobial Efficacy Testing
A tiered approach is recommended, starting with broad screening (disk diffusion) and progressing to quantitative determination of inhibitory and bactericidal concentrations.
Protocol 4.1: Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). A stock solution in DMSO is typically used.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO only).
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.
Protocol 4.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is the gold standard for quantitatively determining the lowest concentration of an agent that inhibits visible microbial growth.
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of the test compound in DMSO. Add 100 µL of the test compound at twice the desired final starting concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).
-
Prepare a bacterial suspension adjusted to ~1 x 10⁶ CFU/mL in MHB. Add 50 µL of this suspension to wells 1 through 11. The final volume in each well will be 100 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 4.3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh, compound-free MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth (or a ≥99.9% reduction compared to the initial inoculum count) on the agar plate.
Protocols for Safety and Selectivity Profiling
A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.[6][7]
Protocol 5.1: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, NIH/3T3) at a density of ~1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.
Determining the Selectivity Index (SI)
The Selectivity Index is a critical parameter that provides a quantitative measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.
SI = IC₅₀ (Cytotoxicity) / MIC (Antimicrobial Activity)
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbial pathogen than to host cells.
Data Presentation (Illustrative Template)
All quantitative data should be summarized for clear interpretation. The following table is a template for presenting the results obtained from the protocols described above.
| Compound | Organism/Cell Line | MIC (µg/mL) | MBC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | Staphylococcus aureus | [Value] | [Value] | - | [Value] |
| Escherichia coli | [Value] | [Value] | - | [Value] | |
| Candida albicans | [Value] | [Value] | - | [Value] | |
| HEK293 (Human Cells) | - | - | [Value] | - | |
| Ciprofloxacin (Control) | Staphylococcus aureus | [Value] | [Value] | - | [Value] |
| Escherichia coli | [Value] | [Value] | - | [Value] |
Conclusion
This compound is a rationally designed molecule that holds theoretical promise as a novel antimicrobial agent. Its synthesis is achievable through established chemical methods, and its biological activity can be systematically profiled using standardized in vitro assays. The protocols detailed in this guide provide a robust framework for researchers to synthesize, test, and validate the antimicrobial potential and safety profile of this compound. Successful execution of these studies will provide the critical data needed to determine if this molecule warrants further investigation in the drug development pipeline.
References
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
- Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.
- Karpenko, Y., et al. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Current Medicinal Chemistry, 30.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Advances in Heterocyclic Chemistry, 87, 95-149.
- Dmiterko, V. V., et al. (2019). Synthesis of new 1,2,3-thiadiazole-containing furancarboxylates. Russian Journal of General Chemistry, 89, 701-707.
- Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Demirbas, N., et al. (2004). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 28(3), 277-286.
- Shawali, A. S., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 18(12), 14624-14639.
- Strateva, M., & Schill, W. B. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167.
- Plech, T., et al. (2014). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 19(12), 20491-20531.
- Dastmalchi, S., et al. (2007). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 6(3), 209-214.
- ResearchGate. (2018). Cytotoxicity (IC 50 ± SEM, mM) of Compounds 4a -4f and 5a -5e against Selected Cancerous Cell Lines.
- Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1593-1605.
- Wence-Delgado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Abdellatif, K. R. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055.
- Dmiterko, V. V., et al. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. Russian Journal of General Chemistry, 89, 701-707.
- Hussein, M. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 989-1002.
- Wang, S., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 12(1), 5854.
- Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(4), 231-240.
- Sivakumar, P., & Kavitha, P. (2025). Synthesis, characterization and in-vitro anti-microbial activity of substituted 1,3,4-thiadiazole derivatives. UPI Journal of Pharmaceutical, Medical and Health Sciences, 8(1), 27-36.
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Application Notes & Protocols: 4-(4-Nitrophenyl)-1,2,3-thiadiazole as a High-Efficacy Corrosion Inhibitor
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(4-Nitrophenyl)-1,2,3-thiadiazole as a corrosion inhibitor.
Authored by: Gemini, Senior Application Scientist
Executive Summary & Scientific Context
The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, including oil and gas, chemical processing, and infrastructure, leading to significant economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, especially in acidic environments commonly used for industrial cleaning, descaling, and oil well acidizing.[1][2][3]
Effective organic inhibitors typically possess heteroatoms (such as nitrogen, sulfur, and oxygen) and conjugated π-electron systems within their molecular structures.[2][4] These features facilitate the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes the corrosive process.[5] Thiadiazole derivatives have emerged as a particularly potent class of corrosion inhibitors due to the presence of both nitrogen and sulfur atoms in the heterocyclic ring, which act as active centers for adsorption.[3][4][6][7][8]
This document provides a detailed technical guide on the application and evaluation of This compound as a corrosion inhibitor. Its unique structure, combining a thiadiazole ring, a phenyl group, and an electron-withdrawing nitro group, makes it a compelling candidate for high-efficacy corrosion protection.[9][10] We will explore its mechanism of action and provide robust, field-proven protocols for its evaluation using gravimetric, electrochemical, and theoretical methods.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, creating a barrier that isolates the metal from the aggressive corrosive medium.[4] This adsorption process can occur through two main pathways:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with anions (like Cl⁻ in HCl) that have been pre-adsorbed on the surface.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons of the nitrogen and sulfur atoms, along with the π-electrons of the thiadiazole and phenyl rings, can be donated to the vacant d-orbitals of metal atoms (like iron), forming a stable, protective coordinate covalent bond.[3][11]
The combination of both physisorption and chemisorption leads to the formation of a durable and effective inhibitor film on the metal surface, which blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[5]
Caption: Mechanism of inhibitor adsorption on a metal surface.
Synthesis Pathway
While this compound is commercially available, it can be synthesized in the laboratory. A common and effective method is the Hurd-Mori reaction, which involves the cyclization of a suitable carbo-ethoxyhydrazone with thionyl chloride.[12] This provides a reliable route for researchers who may need to produce the compound or its analogs for study.
Experimental Evaluation: Protocols & Rationale
To validate the efficacy of a corrosion inhibitor, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is required. This ensures that the data is robust and provides a comprehensive understanding of the inhibitor's performance and mechanism.
Protocol: Weight Loss (Gravimetric) Method
Causality: The weight loss method provides a direct, physical measurement of the material lost to corrosion over a specific period.[13] It is a fundamental technique for calculating the absolute corrosion rate and the inhibitor's efficiency in preventing material degradation.[14][15]
Step-by-Step Protocol:
-
Specimen Preparation: Mechanically polish metal coupons (e.g., mild steel) with a series of emery papers of increasing grit size, degrease with acetone, wash with deionized water, and dry.[16]
-
Initial Measurement: Accurately weigh each prepared coupon to four decimal places (W₁).
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Exposure: Maintain the test solutions at a constant temperature for a predetermined duration (e.g., 6 hours).
-
Cleaning: After immersion, remove the coupons, wash them with a cleaning solution (e.g., using a soft brush) to remove corrosion products, rinse with deionized water and acetone, and dry.[16]
-
Final Measurement: Reweigh the cleaned, dry coupons (W₂).
-
Calculations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W is the weight loss in grams, A is the surface area of the coupon in cm², and t is the immersion time in hours.[15]
-
Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[17]
-
Protocol: Electrochemical Measurements
Causality: Electrochemical techniques are rapid and highly sensitive methods that provide insights into the kinetics and mechanisms of the corrosion process.[18][19] They measure the electronic properties of the metal-solution interface, allowing for the determination of corrosion rates and the mode of inhibition (anodic, cathodic, or mixed).[20]
Setup: A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).[7]
4.2.1 Potentiodynamic Polarization (Tafel Plot Analysis)
Rationale: This technique measures the current response of the metal as the potential is scanned away from its open-circuit potential (OCP). The resulting Tafel plot allows for the extrapolation of the corrosion current density (i_corr), which is directly proportional to the corrosion rate, and helps identify whether the inhibitor primarily affects the anodic or cathodic reaction.[6][7][11]
Step-by-Step Protocol:
-
Immerse the three-electrode setup in the test solution and allow the working electrode's potential to stabilize at OCP for approximately 30-60 minutes.
-
Apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[18]
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[21]
-
Calculate Inhibition Efficiency: %IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS is a non-destructive technique that probes the impedance of the metal/solution interface over a range of AC frequencies. It provides valuable information about the surface film's properties, including its resistance to charge transfer.[6][7] An effective inhibitor will increase the charge transfer resistance (R_ct) and decrease the double-layer capacitance (C_dl), indicating the formation of a protective, insulating layer.[4][22]
Step-by-Step Protocol:
-
After the system stabilizes at OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate Inhibition Efficiency: %IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Caption: Workflow for evaluating corrosion inhibitor performance.
Protocol: Surface Analysis
Causality: While electrochemical and gravimetric methods provide quantitative data on inhibition, surface analysis techniques offer direct visual confirmation of the protective film's formation and its effect on the metal's morphology.[23][24][25]
Recommended Techniques:
-
Scanning Electron Microscopy (SEM): Used to obtain high-magnification images of the metal surface. A comparison of images before and after immersion in the corrosive medium (with and without inhibitor) can reveal a smoother, less damaged surface in the presence of the inhibitor, confirming its protective action.[24]
-
Atomic Force Microscopy (AFM): Provides three-dimensional topographical information at the nanoscale.[26] It can be used to characterize the thickness and uniformity of the adsorbed inhibitor film.[16][26]
Theoretical Validation: Quantum Chemical Calculations
Rationale: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for correlating the molecular structure of an inhibitor with its performance.[27][28] These calculations provide insights into the electronic properties that govern the adsorption process.[29][30]
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency as it facilitates adsorption.[29]
By calculating these parameters for this compound, researchers can theoretically predict its effectiveness and understand the electronic basis for its interaction with the metal surface.
Summary of Expected Data
The following table provides a template for summarizing the quantitative data obtained from the experimental protocols.
| Inhibitor Conc. (mM) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| % IE | i_corr (µA/cm²) | % IE | |
| 0 (Blank) | 0 | Value | 0 |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| 2.0 | Value | Value | Value |
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Fouda, A. S., et al. (2009). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4. Corrosion Science, 51(3), 485-492.
- Fouda, A. S., et al. (2009). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H2SO4.
- Surface Characterization Techniques in Corrosion Inhibition Research.
- Joshi, M. B., et al. (1996). Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. CORROSION, 52(6), 447–452.
- Why Use Electrochemical Techniques for Corrosion Measurement? Gamry Instruments.
- Corrosion. Wikipedia.
- Mansfeld, F. (1973). Tafel Slopes and Corrosion Rates from Polarization Resistance Measurements. CORROSION, 29(10), 397–402.
- Electrochemical and physiochemical studies on the effects of thiadiazole derivatives in corrosion inhibition of Muntz metal.
- Polarization Methods for Corrosion R
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment.
- Calculating Corrosion Rates
- POLARISATION MEASUREMENTS USED FOR CORROSION RATES DETERMIN
- Al-Baghdadi, S. B., et al. (2021). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI.
- Some New Thiadiazole Derivatives as Corrosion Inhibitors for 1018 Carbon Steel Dissolution in Sodium Chloride Solution.
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters.
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films.
- Corrosion inhibition Efficiency values calculated from the weight loss measurements.
- Corrosion Inhibition Efficiency of Mild Steel in Hydrocloric Acid by Adding Theobroma Cacao Peel Extract. International Journal of Engineering and Technology.
- Dmiterko, V. V., et al. (2019). Synthesis of 4-(5-Nitrophenylfur-2-yl)-1,2,3-thia- and Selenadiazoles. Russian Journal of General Chemistry, 89(4), 701–707.
- Semire, B., & Oyebamiji, A. K. (2017). Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal, 10(12), 11-20.
- Al-Baghdadi, S. B., et al. (2021). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Polymers, 13(21), 3698.
- This compound. Glentham Life Sciences.
- Ju, H., et al. (2020). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. MDPI.
- Loto, C. A., et al. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894.
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. Journal of Chemical and Pharmaceutical Research.
- Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution.
- Sharmin, S. (2023). EXPLORING CORROSION INHIBITION PROPERTIES OF THIADIAZOL COMPOUND FOR THE PROTECTION OF CARBON STEEL. BUET Institutional Repository.
- Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Deriv
- Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.
- CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMULATION STUDIES.
- Hameed, I. H. R., et al. (2015). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(4), 536-542.
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Application Notes and Protocols: Spectroscopic Characterization of 4-(4-Nitrophenyl)-1,2,3-thiadiazole using NMR and IR
Introduction
4-(4-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural framework, featuring a thiadiazole ring linked to a nitrophenyl group, imparts unique electronic and chemical properties that are leveraged in the design of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is a prerequisite for any application, and for this, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable tools.[2][3] This guide provides a detailed technical overview and step-by-step protocols for the spectroscopic characterization of this compound.
The causality behind employing both NMR and IR spectroscopy lies in their complementary nature. IR spectroscopy provides information about the functional groups present in a molecule by probing their vibrational frequencies.[4] In contrast, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing connectivity and the electronic environment of each nucleus.[2] Together, they provide a comprehensive and self-validating system for structural confirmation.
Molecular Structure and Synthetic Context
The structure of this compound consists of a 1,2,3-thiadiazole ring substituted at the 4-position with a 4-nitrophenyl group.[5] A common synthetic route to 1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the reaction of a hydrazone with thionyl chloride.[6] For the title compound, the precursor would likely be the hydrazone of 4-nitroacetophenone.[7] Understanding the synthetic pathway can aid in predicting potential impurities and rationalizing the observed spectroscopic data.
Caption: Generalized Hurd-Mori synthesis pathway for 1,2,3-thiadiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2] By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the complete bonding arrangement of this compound can be determined.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with moderate polarity to ensure complete dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a standard one-dimensional proton spectrum. Typical acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[8]
-
-
¹³C NMR Acquisition:
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and spin-spin coupling patterns (J-coupling) to assign the signals to specific protons and carbons in the molecule.
-
Expected NMR Data and Interpretation
The electron-withdrawing nature of the nitro group and the aromatic character of the thiadiazole and phenyl rings will significantly influence the chemical shifts.
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between δ 7.0-9.0 ppm.[9] The protons of the 4-nitrophenyl group will appear as a characteristic AA'BB' system (two doublets) due to the symmetry of the para-substituted ring. The single proton on the thiadiazole ring is also expected in this region.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Multiplicity & Assignment |
| ~ δ 8.5 - 8.8 | Doublet, 2H (protons ortho to the nitro group) |
| ~ δ 8.0 - 8.3 | Doublet, 2H (protons meta to the nitro group) |
| ~ δ 9.0 - 9.5 | Singlet, 1H (thiadiazole ring proton) |
The electron-withdrawing nitro group deshields the ortho and meta protons, shifting their signals downfield.[10]
¹³C NMR (Carbon NMR):
The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbons of the phenyl ring are expected in the range of δ 120-150 ppm, while the carbons of the thiadiazole ring will likely be at a lower field.[9]
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ δ 160 - 170 | Thiadiazole ring carbons |
| ~ δ 145 - 150 | Phenyl carbon attached to the nitro group |
| ~ δ 130 - 140 | Phenyl carbon attached to the thiadiazole ring |
| ~ δ 125 - 130 | Phenyl carbons ortho to the nitro group |
| ~ δ 120 - 125 | Phenyl carbons meta to the nitro group |
The chemical shifts of the thiadiazole ring carbons in related 1,3,4-thiadiazole derivatives have been observed in the range of δ 158.4–164.2 ppm.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group, the aromatic rings, and the thiadiazole moiety.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the key functional groups.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[9]
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
A background spectrum of the empty sample compartment should be recorded prior to the sample measurement.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
-
Expected IR Data and Interpretation
The IR spectrum will be dominated by vibrations from the aromatic rings and the nitro group.
| Expected FT-IR Data | |
| Vibrational Frequency (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1600 - 1400 | C=C and C=N stretching (aromatic and thiadiazole rings)[9] |
| ~ 1550 - 1475 | Asymmetric NO₂ stretching[13] |
| ~ 1360 - 1290 | Symmetric NO₂ stretching[13] |
| Below 1000 | C-S stretching and ring vibrations[14] |
The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group is a key diagnostic feature in the IR spectrum.[15]
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and reliable methodology for the structural characterization of this compound. The protocols and expected data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important heterocyclic compound. The self-validating nature of these complementary techniques ensures high scientific integrity in the characterization process.
References
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Application Notes and Protocols for the Crystal Structure Analysis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole Derivatives
Foreword: Unveiling Molecular Architecture to Drive Drug Discovery
In the landscape of modern medicinal chemistry, the 1,2,3-thiadiazole scaffold has emerged as a privileged heterocyclic motif, integral to the development of novel therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The introduction of a nitrophenyl group at the 4-position of the thiadiazole ring, as in 4-(4-nitrophenyl)-1,2,3-thiadiazole, creates a molecule of significant interest for structure-activity relationship (SAR) studies. The nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's electronic properties, crystal packing, and intermolecular interactions, all of which are critical determinants of its biological activity.
This guide provides a comprehensive overview of the methodologies and protocols for the single-crystal X-ray diffraction analysis of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of these compounds. Understanding the precise molecular geometry, conformational preferences, and the intricate network of non-covalent interactions is paramount for rational drug design and the optimization of lead compounds. We will delve into the practical aspects of sample preparation, data acquisition, and structure refinement, while also exploring advanced analytical techniques such as Hirshfeld surface analysis to provide a deeper understanding of the crystal packing.
Part 1: The Strategic Importance of Crystal Structure Analysis
The determination of the crystal structure of a small molecule is a definitive analytical method that provides unambiguous proof of its chemical identity, connectivity, and stereochemistry.[5][6] For drug development, a high-resolution crystal structure offers invaluable insights into:
-
Conformational Analysis: Identifying the preferred three-dimensional shape of the molecule in the solid state, which can be correlated with its binding affinity to a biological target.
-
Intermolecular Interactions: Mapping the network of hydrogen bonds, halogen bonds, π-π stacking, and other van der Waals forces that govern crystal packing.[7][8][9] These interactions can serve as a model for understanding ligand-receptor binding.
-
Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for its physical properties, such as solubility, stability, and bioavailability.
-
Structure-Activity Relationships (SAR): Providing a structural basis for observed biological activities, thereby guiding the design of more potent and selective analogues.[3]
The workflow for crystal structure analysis is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages, from synthesis to the final structural analysis and validation.
Caption: General Workflow for Crystal Structure Analysis
Part 2: Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of 4-substituted-1,2,3-thiadiazoles can be achieved through various synthetic routes. A common and effective method involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.[10]
Protocol 2.1.1: Synthesis of this compound
-
Preparation of the N-tosylhydrazone:
-
To a solution of 4-nitroacetophenone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the corresponding N-tosylhydrazone.
-
-
Cyclization Reaction:
-
In a round-bottom flask, combine the synthesized N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and iodine (0.2 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture at 120 °C for 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.[11]
-
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[5][12] The purity of the compound is crucial.
Protocol 2.2.1: Slow Evaporation Method [12][13]
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture. Common solvents for thiadiazole derivatives include acetone, acetonitrile, dichloromethane, and ethyl acetate.
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap, perforated parafilm, or cotton wool to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial for the formation of well-defined, transparent crystals.
Protocol 2.2.2: Vapor Diffusion Method
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the precipitant, e.g., hexane).
-
The precipitant will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to ensure high completeness and redundancy.
-
Collect the diffraction data using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).
-
Structure Solution, Refinement, and Validation
A variety of software packages are available for structure solution and refinement, such as SHELX, Olex2, and CRYSTALS.[14][15][16]
-
Structure Solution:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.
-
Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
-
Structure Validation:
-
The final refined structure should be validated to ensure its quality and correctness.
-
The PLATON software, often accessed via the IUCr's checkCIF service, is an essential tool for this purpose.[17][18][19] It checks for missed symmetry, geometric inconsistencies, and other potential errors, generating a list of "ALERTS" that need to be addressed.[17][18]
-
Part 3: Advanced Structural Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22] It is performed using software such as CrystalExplorer. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
Caption: Hirshfeld Surface Analysis Workflow
Interpretation of Hirshfeld Surface Maps:
-
Red spots on the dnorm surface indicate close intermolecular contacts, such as strong hydrogen bonds.
-
White areas represent contacts around the van der Waals separation.
-
Blue regions indicate longer contacts.
2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts, showing the percentage contribution of different interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.[20]
Case Study: Intermolecular Interactions in this compound Derivatives
The crystal packing of this compound derivatives is expected to be influenced by a variety of weak intermolecular interactions. The nitrophenyl group, in particular, can participate in several types of interactions.
| Interaction Type | Description | Potential Significance |
| C—H···N/O Hydrogen Bonds | Weak hydrogen bonds between aromatic C-H donors and the nitrogen atoms of the thiadiazole ring or the oxygen atoms of the nitro group. | These interactions are crucial for stabilizing the crystal lattice. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Can influence the electronic properties and solubility of the compound. |
| C—H···π Interactions | An aromatic C-H group interacting with the face of an adjacent aromatic ring. | Contribute to the overall stability of the crystal packing. |
| Interactions involving the Nitro Group | The nitro group can act as a hydrogen bond acceptor and participate in other electrostatic interactions.[23] | The orientation and interactions of the nitro group can significantly impact the supramolecular assembly. |
Part 4: Conclusion and Future Directions
The detailed crystal structure analysis of this compound derivatives provides a foundational understanding of their solid-state properties. This knowledge is not merely academic; it is a critical component in the rational design of new therapeutic agents. By correlating specific structural features, such as intermolecular interaction motifs, with biological activity, researchers can make informed decisions in the design of next-generation drug candidates with improved efficacy and pharmacokinetic profiles. The protocols and analytical methods outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, thereby accelerating the drug discovery process.
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- An overview of biological activities of thiadiazole deriv
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- Michigan State University Department of Chemistry.
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- Izotova, Y. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives.
- Fan, Z., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][2][17][18]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(4), 2630-2636. [Link]
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- Part of the crystal structure showing intermolecular interactions as dotted lines.
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Application Notes & Protocols: In Silico Docking Studies of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Introduction: The Strategic Role of In Silico Docking in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research, in silico molecular docking stands as a pivotal computational technique that accelerates the identification and optimization of potential drug candidates.[1][2][3][4] This method predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a larger molecule, typically a protein receptor, to form a stable complex.[3] By estimating the binding affinity and analyzing the interaction patterns, researchers can prioritize compounds for further experimental validation, thereby significantly reducing the time and cost associated with drug discovery.[2][4]
This guide provides a comprehensive, step-by-step protocol for conducting in silico docking studies on 4-(4-Nitrophenyl)-1,2,3-thiadiazole, a heterocyclic compound with potential therapeutic applications. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them.
Part 1: Foundational Workflow - A Conceptual Overview
The in silico docking process is a multi-stage endeavor that requires careful preparation and validation to ensure the reliability of the results. The following diagram illustrates the overarching workflow, from initial molecule preparation to the final analysis of the protein-ligand interactions.
Figure 1: A high-level overview of the in silico docking workflow.
Part 2: Detailed Protocols and Methodologies
Protocol 1: Target Protein Identification and Preparation
The selection of a relevant protein target is the first critical step. For this compound, a literature review would be conducted to identify its known or putative biological activities. For the purpose of this guide, we will select a hypothetical, yet common, drug target such as a protein kinase.
Step-by-Step Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the RCSB Protein Data Bank (PDB).[5] For this example, let's assume we are using a hypothetical PDB entry 'XXXX'.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[6][7][8]
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9][10][11] This is crucial as they can interfere with the docking process.
-
If the protein is a multimer, retain only the chain of interest for the docking study, unless the biological unit requires multiple chains.[11]
-
-
Structural Refinement:
-
File Format Conversion: Save the cleaned and prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.[13] This format includes atomic coordinates, partial charges, and atom types.
Protocol 2: Ligand Preparation
The ligand, this compound, must be correctly prepared in its 3D conformation to ensure an accurate docking simulation.
Step-by-Step Ligand Preparation:
-
Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure. This can also be done by obtaining the structure from a database like PubChem and saving it in a 3D format (e.g., SDF).
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation of the ligand.[11]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.[12]
-
File Format Conversion: Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.
Step-by-Step Docking Procedure:
-
Grid Box Generation:
-
The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable binding poses.[14][15][16]
-
Load the prepared protein (.pdbqt file) into a tool like AutoDockTools (ADT).[17]
-
Center the grid box on the known active site of the protein. If the active site is unknown, it can be predicted using pocket-finding algorithms or centered on the position of a known co-crystallized ligand.
-
Adjust the dimensions of the grid box (x, y, z) to encompass the entire active site with some additional buffer space.[18]
-
Save the grid parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).[18]
-
-
Configuration File Setup:
-
Create a text file (e.g., conf.txt) that specifies the input files and grid parameters for the Vina simulation. An example is shown below:
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
Vina will perform the docking calculations and generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) with the summary of results.[13]
-
Part 3: Analysis and Interpretation of Docking Results
Binding Affinity and Pose Analysis
The primary output from a docking simulation includes the binding affinity (or docking score) and the coordinates of the ligand in various binding poses.[19]
-
Binding Affinity: This value, typically in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[20]
-
Binding Pose: The docking results will provide multiple binding poses (conformations) of the ligand within the active site. The pose with the lowest binding energy is generally considered the most likely.
Table 1: Hypothetical Docking Results for this compound
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 0.00 | TYR23, LYS45 |
| 2 | -8.2 | 1.25 | TYR23, ASP101 |
| 3 | -7.9 | 1.89 | LYS45, GLU98 |
| 4 | -7.5 | 2.45 | SER21 |
Visualization of Protein-Ligand Interactions
Visual inspection of the docked poses is crucial for understanding the nature of the interactions.
Figure 2: Workflow for visualizing and analyzing protein-ligand interactions.
Protocol for Interaction Analysis using PyMOL and PDBsum:
-
Load Structures: Open the prepared protein (protein.pdbqt) and the docking results (docking_results.pdbqt) in PyMOL.[5][23][24]
-
Visualize Best Pose: Display the protein as a cartoon or surface and the ligand (best scoring pose) in a stick representation.[7]
-
Identify Interactions: Use PyMOL's tools to identify and display hydrogen bonds between the ligand and protein residues. Analyze the surrounding residues to identify potential hydrophobic interactions.
-
2D Interaction Mapping: For a more detailed and schematic representation of interactions, submit the complex to a web server like PDBsum.[25][26][27][28][29] PDBsum provides 2D diagrams that clearly illustrate all types of interactions (hydrogen bonds, hydrophobic contacts, etc.).[21][29]
Part 4: Ensuring Scientific Integrity - Protocol Validation
To ensure the trustworthiness of the docking results, the protocol must be validated.[30][31][32]
Protocol for Docking Validation:
-
Select a Control System: Choose a protein from the PDB that has a co-crystallized ligand similar to the compound of interest.
-
Prepare for Re-docking: Separate the co-crystallized ligand from the protein. Prepare both the protein and the ligand using the same protocols described above.
-
Perform Re-docking: Dock the prepared ligand back into the active site of its own receptor using the established docking protocol.
-
Calculate RMSD: Superimpose the lowest energy pose from the re-docking simulation onto the original co-crystallized pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.[20][30]
-
Evaluate Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20][30]
Conclusion
This application note provides a robust and validated framework for conducting in silico docking studies of this compound. By following these detailed protocols, researchers can generate reliable predictions of protein-ligand interactions, thereby accelerating the process of drug discovery and development. It is imperative to remember that in silico docking is a predictive tool, and its findings should always be corroborated by experimental validation.
References
- El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate.
- Wikipedia. (2023). PDBsum.
- Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking.
- Biotecnika. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube.
- Dr. Amjad Ali. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening.
- Laskowski, R. A. (2018). PDBsum: Structural summaries of PDB entries. PMC.
- Database Commons. (n.d.). PDBsum.
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- Pharma.Tips. (n.d.). A Comprehensive Guide to In Silico Docking for Drug Development.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- Singh, V. (2022). How to validate the molecular docking results? ResearchGate.
- EMBL-EBI. (2022). PDBsum1 home page.
- Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. YouTube.
- Bioinformatics Review. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube.
- Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Mississippi State University.
- Bioinformatics Solutions. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- Bioinformatics Pacer. (2020). Pymol for beginners | Basic Tutorial Molecular Visualization of Proteins | Bioinformatics. YouTube.
- Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
- Schrödinger. (2025). Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations.
- Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
- Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
- Quora. (2021). How does one prepare proteins for molecular docking?
- Wikipedia. (2023). List of protein-ligand docking software.
- RCSB PDB. (2023). Modeling and Simulation Software.
- The Scripps Research Institute. (n.d.). AutoDock.
- Laskowski, R. A., et al. (1997). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research.
- J's Blog. (2024). Schrödinger Notes—Molecular Docking.
- ScotChem. (n.d.). Preparing the protein and ligand for docking.
- Biotecnika. (2025). In-Silico Molecular Docking Based Drug Repurposing Approaches. YouTube.
- Bonvin Lab. (n.d.). HADDOCK Web Server.
- Sinko, W., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
- Teach Yourself e-Series. (2024). Generating grid box for Docking using Vina. YouTube.
- Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC.
- DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system.
- Freire, T. V. (2019). Molecular docking proteins preparation. ResearchGate.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Dash, S. R. (2021). Ligand preparation for docking? ResearchGate.
- Morris, G. M., et al. (2009). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC.
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- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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- 17. youtube.com [youtube.com]
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- 32. diva-portal.org [diva-portal.org]
formulation of 4-(4-Nitrophenyl)-1,2,3-thiadiazole for biological assays
Application Note & Protocol
Topic: Formulation of 4-(4-Nitrophenyl)-1,2,3-thiadiazole for Biological Assays
Abstract
This document provides a comprehensive guide for the formulation of this compound, a heterocyclic compound of interest for biological screening due to the known therapeutic potential of the thiadiazole scaffold.[1][2][3] Like many novel chemical entities in drug discovery, this compound is predicted to have low aqueous solubility, posing a significant challenge for its effective use in in vitro and in vivo biological assays.[4][5] This guide details a robust, validated protocol for preparing Dimethyl Sulfoxide (DMSO)-based stock solutions and subsequent aqueous working solutions suitable for cell-based assays. We provide the scientific rationale for each step, quality control measures to ensure data integrity, and a detailed protocol for a representative cell viability assay (MTT) to demonstrate the application of the formulated compound.
Introduction: The Formulation Challenge
The 1,2,3-thiadiazole moiety is a key pharmacophore found in compounds with a wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1][2][6][7] this compound (PubChem CID: 560748) is a representative of this class.[8] A primary hurdle in evaluating such compounds is their inherent hydrophobicity and consequent poor solubility in aqueous media, which is the basis for virtually all biological testing systems.[9][10]
Improper formulation can lead to:
-
Compound Precipitation: The compound falling out of solution in the assay medium, leading to inaccurate concentration and unreliable results.
-
Reduced Bioavailability: In cell-based assays, only the dissolved compound is available to cross cell membranes and interact with its biological target.[11]
This guide provides a standardized methodology to overcome these challenges using a Dimethyl Sulfoxide (DMSO)-based formulation strategy, a widely accepted industry standard for initial screening of poorly soluble compounds.[12][13]
Physicochemical Properties & Formulation Rationale
Understanding the properties of the compound and the chosen solvent is critical for developing a successful formulation strategy.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Rationale for Pairing |
| Molecular Formula | C₈H₅N₃O₂S | (CH₃)₂SO | N/A |
| Molecular Weight | 207.21 g/mol [8] | 78.13 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Predicted XLogP3 | 2.2[8] | -1.35 | A positive LogP value indicates hydrophobicity, predicting poor aqueous solubility and justifying the need for an organic solvent.[14] |
| Appearance | Crystalline Powder | Colorless Liquid | N/A |
| Solubility | Poor in water | Miscible with water and most organic solvents[15] | DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. Its miscibility with water allows for dilution into aqueous cell culture media.[15] |
| Safety Considerations | Handle with appropriate PPE. | Can facilitate skin absorption of other chemicals.[15] | The primary concern in biological assays is its cellular toxicity at elevated concentrations. Most cell lines can tolerate DMSO up to 0.5%, but concentrations should ideally be kept ≤0.1%.[12][16] |
Protocol: Preparation of a 50 mM Master Stock Solution
This protocol describes the preparation of a high-concentration master stock, which serves as the primary source for all subsequent dilutions. Working with a high concentration minimizes the volume of DMSO introduced into the final assay, thereby reducing the risk of solvent-induced cytotoxicity.[12]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Procedure:
-
Tare: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh: Carefully weigh approximately 5 mg of this compound powder into the tube. Record the exact weight.
-
Calculate: Determine the required volume of DMSO to achieve a 50 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example Calculation (for 5.0 mg):
-
Volume (L) = 0.005 g / (207.21 g/mol x 0.050 mol/L) = 0.0004826 L
-
Convert to microliters: 0.0004826 L * 1,000,000 µL/L = 482.6 µL
-
-
-
Dissolve: Add the calculated volume of sterile DMSO to the tube containing the compound.
-
Solubilize: Cap the tube securely and vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear and free of any visible particulates.[17]
-
Store: Aliquot the master stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1-3 months) or -80°C for long-term (6+ months) storage.[15]
Protocol: Preparation of Working Solutions for In Vitro Assays
This section details the serial dilution process to prepare working solutions from the master stock. The key principle is to maintain a constant, low percentage of DMSO across all final concentrations tested to ensure that any observed biological effect is due to the compound, not the solvent.[13]
Workflow for Stock and Working Solution Preparation
Caption: Workflow from solid compound to final assay-ready dilutions.
Procedure (for a 100 µM top concentration with 0.1% final DMSO):
-
Prepare Intermediate Stock (200 µM):
-
This step creates a high-concentration intermediate in your final assay medium (e.g., DMEM + 10% FBS). This is a 2X concentration of your highest desired final concentration.
-
Dilute the 50 mM Master Stock 1:250 in assay medium.
-
Example: Add 2 µL of 50 mM stock to 498 µL of assay medium. This yields 500 µL of a 200 µM solution in 0.4% DMSO.
-
-
Plate Seeding: Seed your cells in a 96-well plate in a volume of 100 µL per well and allow them to adhere overnight.
-
Serial Dilution: In a separate "dilution" plate, perform serial dilutions from your 200 µM intermediate stock.
-
Add 100 µL of assay medium to wells A2 through A8.
-
Add 200 µL of the 200 µM intermediate stock to well A1.
-
Transfer 100 µL from A1 to A2. Mix well by pipetting.
-
Transfer 100 µL from A2 to A3. Mix well.
-
Continue this 1:2 serial dilution down the column.
-
-
Cell Treatment:
-
Carefully transfer 100 µL from each well of the dilution plate to the corresponding wells of the cell plate (which already contain 100 µL of medium with cells).
-
This 1:1 addition halves the concentration of both the compound and the DMSO.
-
Your final concentrations will be 100 µM, 50 µM, 25 µM, etc., all in a final, constant DMSO concentration of 0.2%.
-
-
Controls are Essential:
-
Vehicle Control: Prepare a solution with the same final DMSO concentration (0.2%) but no compound. Add this to a set of wells. This is critical to confirm the solvent is not affecting cell viability.[12]
-
Untreated Control: Wells containing cells with medium only (no DMSO, no compound).
-
Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.[18]
-
Application Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[18]
MTT Assay Experimental Workflow
Caption: Step-by-step workflow for a typical MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in 100 µL of complete medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of the 2X working solutions (as prepared in Section 4.0) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT stock solution (typically 5 mg/mL in sterile PBS) to each well for a final concentration of ~0.5 mg/mL.[18]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals attached to the cells at the bottom. Add 100-150 µL of an appropriate solubilization solution (e.g., acidified isopropanol, or a solution of SDS in HCl) to each well.[17]
-
Dissolution: Place the plate on an orbital shaker for 15-30 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability vs. Log[Compound Concentration] to generate a dose-response curve and calculate the IC₅₀ value.
-
Quality Control and Best Practices
A robust experimental design relies on diligent quality control.[][21][22]
-
Visual Inspection: After diluting the stock solution into aqueous media, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the formulation strategy may need to be revised (e.g., using different co-solvents or excipients).[4][23]
-
Solvent Toxicity Check: Always run a vehicle control with the highest concentration of DMSO used in your experiment. If the viability of the vehicle control is significantly lower than the untreated control, the cell line may be particularly sensitive to DMSO, and the final concentration should be lowered.[12][24]
-
Assay Integrity: Ensure the assay is running within its linear range. The absorbance of the vehicle control wells should be sufficiently high but not saturated (typically between 0.8 and 1.5 O.D. units).
-
Documentation: Maintain rigorous records of compound weighing, solvent volumes, and dilution schemes to ensure reproducibility.[21][25]
Hypothesized Mechanism of Action
Caption: Hypothesized pathway showing inhibition of a key survival kinase.
Conclusion
The successful evaluation of novel compounds like this compound in biological assays is critically dependent on a robust and reproducible formulation strategy. The protocols outlined in this guide, centered on the use of DMSO for initial solubilization followed by careful dilution into aqueous media, provide a reliable foundation for in vitro screening. By incorporating appropriate controls, particularly the vehicle control, researchers can confidently distinguish between compound-specific effects and solvent-induced artifacts, ensuring the generation of high-quality, trustworthy data in the drug discovery pipeline.
References
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: PLoS One via NIH PMC URL:[Link]
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: MTT Proliferation Assay Protocol Source: ResearchG
- Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: ACS Public
- Title: 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors Source: PubMed URL:[Link]
- Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: AMiner URL:[Link]
- Title: Considerations regarding use of solvents in in vitro cell based assays Source: ResearchG
- Title: Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures Source: MDPI URL:[Link]
- Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: NIH PMC URL:[Link]
- Title: DMSO stock preparation v1 Source: ResearchG
- Title: Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells Source: NIH PMC URL:[Link]
- Title: DMSO stock prepar
- Title: Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles Source: Thieme Connect URL:[Link]
- Title: Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
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- Title: Discovery, synthesis and mechanism study of 2,3,5-substituted[17][20][21]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 Source: NIH PMC URL:[Link]
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- Title: Formulation strategies for poorly soluble drugs Source: ResearchG
- Title: Formulation of poorly soluble compounds Source: European Medicines Agency (EMA) URL:[Link]
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- Title: Thiadiazole derivatives as anticancer agents Source: NIH PMC URL:[Link]
- Title: Chapter 8: Quality Control Source: PharmacyLibrary URL:[Link]
- Title: Pharma Quality Control Strategies for Drug Development and Regulatory Compliance Source: Oqton URL:[Link]
- Title: Quality Control During Drug Development Source: Technology Networks URL:[Link]
- Title: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review Source: NIH PMC URL:[Link]
- Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: PubMed Central URL:[Link]
- Title: Separation Science in Drug Development, Part IV: Quality Control Source: LCGC Intern
- Title: Excipients for Solubility and Bioavailability Enhancement Source: G
- Title: A review on the 1,3,4-Thiadiazole as Anticancer Activity Source: Bulletin of Environment, Pharmacology and Life Sciences URL:[Link]
- Title: New 1,3,4-Thiadiazole Derivatives with Anticancer Activity Source: NIH PMC URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formul
- Title: 4-Thiadiazole: The Biological Activities Source: System
- Title: Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations Source: ACS Public
- Title: (PDF)
- Title: Systems and processes for spray drying hydrophobic drugs with hydrophilic excipients Source: Google Patents URL
- Title: Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review Source: Revista Virtual de Química URL:[Link]
- Title: Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Welcome to the technical support center for the Hurd-Mori synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. Here, we address common challenges and provide actionable troubleshooting strategies to optimize your reaction yields and ensure the integrity of your target compounds.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during the Hurd-Mori synthesis.
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Question: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Answer: A low or nonexistent yield in the Hurd-Mori synthesis is a common hurdle that can often be traced back to a few key areas. A systematic evaluation is the most effective approach.
-
Purity of the Hydrazone Starting Material: The purity and dryness of your hydrazone precursor are paramount.[1] Any impurities can significantly hinder the cyclization step.
-
Causality: Residual ketone from the hydrazone formation or other byproducts can react with thionyl chloride, leading to a complex mixture and consumption of the reagent.
-
Actionable Advice:
-
Verify Purity: Analyze your hydrazone by NMR and melting point to confirm its identity and purity.
-
Recrystallization: If impurities are detected, recrystallize the hydrazone.[1] The choice of solvent will be substrate-dependent and may require some empirical testing.
-
Thorough Drying: Ensure the hydrazone is completely dry, as water reacts violently with thionyl chloride.[2] Drying under high vacuum is recommended.
-
-
-
Reaction Conditions - The Temperature Factor: High temperatures can be detrimental to the reaction, leading to the decomposition of starting materials, intermediates, or the final product.[3]
-
Causality: The 1,2,3-thiadiazole ring can be thermally labile.[4] Excessive heat can promote side reactions and degradation pathways.
-
Actionable Advice:
-
Optimize Temperature: Carefully control the reaction temperature. For many substrates, conducting the reaction at room temperature or even cooling it can prevent unwanted side reactions.[3][5]
-
Slow Addition: Add the thionyl chloride dropwise to a cooled suspension of the hydrazone to manage any exothermic processes.[6]
-
-
-
Substrate Suitability - The Role of an Active α-Methylene Group: The Hurd-Mori synthesis fundamentally relies on the presence of an active α-methylene group on the hydrazone.
-
Causality: The mechanism involves the chlorination of this α-methylene group by thionyl chloride, a critical step in the cyclization process.
-
Actionable Advice: Confirm that your starting ketone possesses an α-methylene group. If not, the Hurd-Mori reaction is not the appropriate synthetic route.
-
-
For Nitrogenous Heterocycles - The Influence of N-Protecting Groups: When synthesizing fused pyrrolo[2,3-d][1][3][7]thiadiazoles, the nature of the nitrogen-protecting group is critical.
-
Causality: The basicity of the ring nitrogen atom in the precursor can significantly impact the success of the cyclization. Electron-withdrawing groups are preferred as they decrease the nucleophilicity of the nitrogen, preventing unwanted side reactions with thionyl chloride.[8]
-
Actionable Advice: If you are working with a nitrogen-containing heterocycle, consider using an electron-withdrawing protecting group, such as a methyl carbamate, which has been shown to give superior yields compared to electron-donating groups like alkyls.[8]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 1,2,3-thiadiazole, but I'm also observing a significant amount of an unknown side product. How can I identify and minimize it?
Answer: The formation of side products is a common challenge. The identity of the byproduct can provide valuable clues for optimizing the reaction.
-
Potential Side Product Identification: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, the formation of 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product.[3]
-
Causality: This suggests an alternative cyclization pathway can compete with the desired 1,2,3-thiadiazole formation.
-
Actionable Advice:
-
Characterization: Use standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to characterize the unknown compound.
-
Literature Search: Conduct a thorough literature search for known side products related to your specific substrate or reaction conditions.
-
Reaction Condition Modification: Adjusting the reaction solvent and temperature may help to favor the desired reaction pathway.[3]
-
-
-
Minimizing Side Products Through Stoichiometry: The amount of thionyl chloride used can influence the reaction outcome.
-
Causality: While a slight excess of thionyl chloride is often necessary, a large excess can sometimes promote the formation of side products.[1]
-
Actionable Advice: Fine-tune the stoichiometry of thionyl chloride. Start with a smaller excess and incrementally increase it while monitoring the reaction profile by TLC.
-
Issue 3: Difficulties in Product Purification
Question: I'm struggling to purify my 1,2,3-thiadiazole product. What are the best practices?
Answer: The purification of 1,2,3-thiadiazoles requires careful consideration of their stability.
-
Standard Purification Techniques: Column chromatography on silica gel and recrystallization are the most common methods for purifying 1,2,3-thiadiazoles.[3]
-
Actionable Advice:
-
Column Chromatography: Use a suitable eluent system, often a mixture of hexane and ethyl acetate, for column chromatography.
-
Recrystallization: The choice of solvent for recrystallization is crucial and needs to be determined empirically for each specific derivative.
-
-
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to both acidic and basic conditions, which can lead to decomposition during workup and purification.[3]
-
Causality: The ring system's stability is pH-dependent.[4]
-
Actionable Advice:
-
Neutral Workup: During the workup, after quenching with ice-water, ensure the aqueous layer is neutralized before extraction. A wash with a saturated sodium bicarbonate solution is a standard procedure.[6]
-
Avoid Harsh Conditions: Use neutral extraction and purification methods whenever possible to prevent degradation of the target compound.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hurd-Mori synthesis?
A1: The Hurd-Mori synthesis is a name reaction that generates 1,2,3-thiadiazoles from hydrazone derivatives.[9] The reaction proceeds by reacting a hydrazone containing an N-acyl or N-tosyl group with thionyl chloride.[9] A proposed mechanism involves the initial reaction of the hydrazone with thionyl chloride, followed by cyclization and elimination to form the stable 1,2,3-thiadiazole ring.
Q2: Are there safer alternatives to the hazardous reagent thionyl chloride?
A2: Yes, due to the hazardous nature of thionyl chloride, several milder and more environmentally friendly alternatives have been developed. One effective method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI) in a metal-free system.[3][10] Other protocols utilize iodine in DMSO as a catalytic system.
Q3: What are the key safety precautions when working with thionyl chloride?
A3: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water.[2][11][12] It is crucial to handle it with extreme care.
-
Engineering Controls: Always work in a properly functioning chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or rubber).[7][11]
-
Handling: Add thionyl chloride slowly and carefully to the reaction mixture, especially during the initial cooling phase.[6]
-
Quenching: Quench the reaction by carefully pouring the reaction mixture onto crushed ice.[6] This should be done slowly and with vigorous stirring in a fume hood.
-
Waste Disposal: All materials contaminated with thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[7]
Q4: Can the Hurd-Mori synthesis be used for a wide range of substrates?
A4: The Hurd-Mori synthesis is quite versatile and has been successfully applied to a variety of ketones that possess an α-methylene group, including those with aryl and alkyl substituents.[13] It has also been used in the synthesis of more complex structures, such as chiral 1,2,3-thiadiazole derivatives from natural products.[5]
Quantitative Data Summary
The following table provides a summary of how different N-protecting groups can affect the yield in the synthesis of pyrrolo[2,3-d][1][3][7]thiadiazoles, highlighting the importance of electronic effects.
| N-Protecting Group | Electronic Effect | Reported Yield (%) |
| Benzyl (Bn) | Electron-donating | 25 |
| Methyl (Me) | Electron-donating | 15 |
| Methyl Carbamate | Electron-withdrawing | 94 |
| Unprotected (H) | - | 99 |
Data adapted from the synthesis of pyrrolo[2,3-d][1][3][7]thiadiazole-6-carboxylates.[8]
Experimental Protocols
General Protocol for the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Formation of the Semicarbazone
-
Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.[3]
-
Add a base, for example, sodium acetate (1.5 eq), to the mixture.[3]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and dry thoroughly under vacuum to yield the semicarbazone.[6]
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.[3]
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, carefully quench the reaction by pouring it into ice-water.[3]
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Visualized Troubleshooting Workflow
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles.
- BenchChem. (2025, December). Technical Support Center: Regioselective Synthesis of 1,2,3-Thiadiazoles.
- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
- Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Thionyl chloride.
- Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Turner, M., Linder, T., Schnürch, M., Mihovilovic, M. D., & Stanetty, P. (2010). Synthesis of Pyrrolo[2,3-d][1][3][7]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(7), 4879-4889.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Sharma, A., Kumar, V., & Sharma, P. C. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles.
- Glukhareva, T. V., & Morzherin, Y. Y. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Targets in Heterocyclic Systems (Vol. 22, pp. 216-253). Italian Society of Chemistry.
- Schering AG. (1975). U.S. Patent No. 3,883,547. Washington, DC: U.S.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
- Morzherin, Y. Y., Glukhareva, T. V., Mokrushin, V. S., Tkachev, A. V., & Bakulev, V. A. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
- Stanetty, P., & Kremslehner, M. (2008). Product Class 9: 1,2,3-Thiadiazoles. In Science of Synthesis (Vol. 13, pp. 385-428). Georg Thieme Verlag.
- Kovi, M. R. (2017).
- Mallugari, M., Banoji, V., Manjari, P. S., Ravulapelly, K. R., & Vannada, J. (2025). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Asian Journal of Chemistry, 38, 29-34.
- Kunze, K. L., & Trager, W. F. (1993). 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors. Journal of medicinal chemistry, 36(22), 3455–3462.
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364.
- Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 10(52), 31281–31294.
- Coley, C. W., Green, W. H., & Jensen, K. F. (2019). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Central Science, 5(3), 427-436.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lanxess.com [lanxess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drexel.edu [drexel.edu]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 11. nj.gov [nj.gov]
- 12. westliberty.edu [westliberty.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Welcome to the technical support center for the synthesis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. Here, we address common challenges, particularly the formation of side products, and provide troubleshooting strategies and detailed protocols to ensure the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are its most common side products?
The most prevalent and direct method for synthesizing 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). For this compound, the process starts from the corresponding 4-nitroacetophenone hydrazone.
While effective, the Hurd-Mori reaction is often associated with several side reactions.[3] The most frequently encountered side products include:
-
Chlorinated Impurities: Arising from the reactivity of thionyl chloride with the aromatic ring or other functional groups.
-
Isomeric Heterocycles: Formation of alternative ring systems like 1,3,4-oxadiazines can occur under certain conditions.[4]
-
Sulfonylated Byproducts: Reaction intermediates can be sulfonylated by excess thionyl chloride or its byproducts.[3]
-
Decomposition Products: The 1,2,3-thiadiazole ring can be unstable under harsh thermal or pH conditions, leading to ring-opening or fragmentation.[4][5]
Q2: My reaction with 4-nitroacetophenone semicarbazone and thionyl chloride resulted in a low yield and a complex mixture. What are the likely causes?
Low yields and complex product mixtures in a Hurd-Mori synthesis are typically traced back to three main factors: reaction conditions, starting material purity, and workup procedure.
-
Reaction Conditions: The reaction is highly exothermic. Uncontrolled addition of thionyl chloride can cause a rapid temperature increase, promoting decomposition and the formation of polymeric tars.[4] Conversely, a temperature that is too low may lead to an incomplete reaction. The choice of solvent is also critical; chlorinated solvents like 1,2-dichloroethane are common, but their purity can affect the reaction outcome.
-
Starting Material Quality: The purity of the 4-nitroacetophenone hydrazone (or semicarbazone/tosylhydrazone) is paramount. The presence of unreacted 4-nitroacetophenone or hydrazine can lead to a cascade of unwanted side reactions with thionyl chloride.
-
Workup and Purification: The 1,2,3-thiadiazole ring can be sensitive to strongly acidic or basic conditions, which may be used during the reaction quench and extraction phases.[4] Product degradation during purification, especially on silica gel, is a known issue if conditions are not carefully controlled.
Q3: I've identified a chlorinated byproduct in my final product. How does this form and how can it be minimized?
The formation of chlorinated byproducts is a known complication of the Hurd-Mori reaction due to the use of thionyl chloride.[3] The mechanism can involve electrophilic chlorination of the 4-nitrophenyl ring. Although the nitro group is strongly deactivating, forcing conditions (high temperature, long reaction times, or large excess of SOCl₂) can still lead to low levels of chlorination, typically ortho to the nitro group.
Mitigation Strategies:
-
Control Stoichiometry: Use the minimum effective amount of thionyl chloride. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
-
Temperature Management: Maintain a low and consistent reaction temperature. Adding the thionyl chloride dropwise to a cooled solution of the hydrazone is highly recommended.
-
Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup to avoid prolonged exposure to the reactive conditions that favor side product formation.
Q4: My spectral data (NMR, MS) suggests the presence of an unexpected isomer. What could it be?
In the Hurd-Mori synthesis, an alternative cyclization pathway can lead to the formation of oxadiazine derivatives, particularly if the hydrazone has an acyl or carbamoyl group (like a semicarbazone).[4] For example, the reaction of certain hydrazones with thionyl chloride has been reported to produce 2H-1,3,4-oxadiazine-2,6(3H)-dione structures as side products.[4]
The formation of this isomer is influenced by the specific substrate and reaction conditions. To favor the desired 1,2,3-thiadiazole, careful optimization of temperature and the choice of solvent is necessary. Purification via column chromatography or recrystallization can typically separate the desired product from this isomeric byproduct.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action & Rationale |
| Low or No Product Formation | 1. Impure hydrazone starting material.2. Reaction temperature too low.3. Inactive thionyl chloride (degraded by moisture). | 1. Recrystallize the hydrazone before use. Verify its structure by NMR.2. Allow the reaction to slowly warm to room temperature or slightly heat after initial addition.3. Use a fresh bottle or freshly distilled thionyl chloride. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature too high.2. Uncontrolled addition of SOCl₂. | 1. Maintain the reaction temperature at 0-5 °C during the addition of SOCl₂.2. Add SOCl₂ dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring. |
| Product Decomposes During Workup | 1. Use of strong base or acid.2. Overheating during solvent removal. | 1. Quench the reaction carefully with ice-cold water or a saturated NaHCO₃ solution. Avoid strong NaOH or HCl.[4]2. Use a rotary evaporator at low temperature (<40 °C). |
| Multiple Spots on TLC (Post-Reaction) | 1. Incomplete reaction.2. Formation of multiple side products. | 1. Monitor reaction progress and ensure the starting material is fully consumed before workup.2. Optimize temperature and stoichiometry as described above. Purify carefully using column chromatography with a suitable solvent system (e.g., Hexane/Ethyl Acetate). |
Mechanistic & Workflow Visualizations
Diagram 1: Hurd-Mori Synthesis Pathway
Caption: Key steps in the Hurd-Mori synthesis of the target thiadiazole.
Diagram 2: Potential Side Reaction Pathway
Caption: Formation of a chlorinated byproduct under forcing conditions.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Materials:
-
4-Nitroacetophenone semicarbazone (1.0 eq)
-
1,2-Dichloroethane (anhydrous)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Suspend 4-nitroacetophenone semicarbazone in anhydrous 1,2-dichloroethane in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add thionyl chloride (1.2 eq) dropwise to the cooled suspension via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully pour the reaction mixture over crushed ice and stir for 15 minutes.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Protocol 2: TLC Analysis for Reaction Monitoring
Objective: To distinguish the starting material, product, and major non-polar side products.
Procedure:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate (this may require optimization).
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in ethyl acetate.
-
Spotting: Spot the starting hydrazone (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, is typically less polar than the starting semicarbazone and should have a higher Rf value. Chlorinated byproducts may have Rf values very close to the product.
References
- Bakulev, V., & Dehaen, W. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
- Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis.
- Morzherin, Y. Y., et al. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. ResearchGate.
- Shafique, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI.
Sources
Technical Support Center: Purification of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-(4-Nitrophenyl)-1,2,3-thiadiazole via recrystallization. It is structured to address common practical challenges and fundamental questions, ensuring a robust understanding of the technique and its application to this specific compound.
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on differential solubility. The core principle involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[1] The choice of solvent is paramount: it should dissolve the compound well at high temperatures but poorly at low temperatures.[2][3]
Standard Recrystallization Protocol for this compound
This protocol provides a general framework. Optimal volumes and temperatures may require slight adjustments based on the purity of the crude material. Ethanol is often a suitable solvent for recrystallizing thiadiazole derivatives.[4][5]
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to confirm the suitability of your chosen solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).[3] The ideal solvent will fully dissolve the crude product near its boiling point but show low solubility at or below room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring, adding small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[1]
-
Decolorization (Optional): If the hot solution has a noticeable color from impurities, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals and prevents the trapping of impurities that can occur with rapid cooling.[6]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor without re-dissolving a significant amount of the product.[1]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow: Recrystallization Process
Caption: General workflow for the purification of a solid compound by recrystallization.
Troubleshooting Guide
Q: My compound is not forming any crystals, even after cooling in an ice bath. What went wrong?
A: This is a common issue that typically points to one of two scenarios:
-
Excess Solvent: This is the most frequent cause.[7] If too much solvent was used during the dissolution step, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. Allow the concentrated solution to cool again. Repeat until crystal formation is observed.[6]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[7] Crystal growth requires a nucleation site to begin.
-
Solution 1 (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal") to induce crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7]
-
Q: Instead of crystals, an oil separated from the solution. How do I fix this?
A: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the saturation temperature is below the compound's melting point.[7] It is more common when the compound is significantly impure.[6]
-
Solution 1 (Re-dissolve and Dilute): Reheat the mixture to dissolve the oil completely. Add a small amount of additional solvent (10-15%) to lower the saturation point. Allow the solution to cool very slowly.[6] Insulating the flask by placing it on a wooden block or paper towels can help slow the cooling rate.
-
Solution 2 (Change Solvent): The boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point and repeat the recrystallization.
-
Solution 3 (Chromatography): If oiling out persists due to high impurity levels, purification by column chromatography may be necessary as a first step.[2][7]
Q: My final yield of purified crystals is very low. How can I improve it?
A: A low yield can result from several factors throughout the process:
-
Using Too Much Solvent: As mentioned, this is a primary cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][6] Always use the absolute minimum of hot solvent required for dissolution.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, product will be lost on the filter paper. Ensure the funnel and receiving flask are pre-heated and perform the filtration quickly.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can dissolve and wash away a portion of your product.[1] Use a minimal amount of ice-cold solvent for rinsing.
-
Inherent Solubility: Every compound has some finite solubility even in cold solvent. It is impossible to achieve 100% recovery. However, ensuring the solution is thoroughly chilled in an ice bath will minimize this loss.[3]
Q: My final product is still colored. How can I get rid of the color?
A: Colored impurities can often be removed with activated charcoal. These impurities are typically large, polar molecules that adsorb onto the surface of the carbon.
-
Solution: After dissolving your crude solid in the hot solvent, remove it from the heat source and add a very small quantity of activated charcoal. Swirl and bring the solution back to a boil for a few minutes. The charcoal (and the adsorbed impurities) must then be removed via hot gravity filtration before allowing the solution to cool and crystallize.[2] Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for recrystallizing this compound?
A: The ideal solvent must be determined experimentally. However, based on the polar nature of the nitro group and the thiadiazole ring, polar protic or aprotic solvents are good starting points. Several thiadiazole derivatives are successfully recrystallized from ethanol.[5][8] A mixed-solvent system, such as ethyl acetate/hexane, can also be effective.[9]
| Solvent/System | Pros | Cons | Starting Point |
| Ethanol | Good solvency for polar compounds; readily available; relatively low toxicity. | May be too good a solvent, potentially reducing yield. | Good first choice. |
| Isopropanol | Similar to ethanol but slightly less polar; lower volatility. | May require more solvent than ethanol. | Good alternative to ethanol. |
| Ethyl Acetate / Hexane | Highly tunable; good for dealing with "oiling out." | Requires careful addition of the anti-solvent (hexane). | Use if single solvents fail. Dissolve in hot ethyl acetate, then add hot hexane dropwise until cloudy, then re-clarify with a drop of ethyl acetate. |
| Toluene | Can be effective for aromatic compounds. | Higher boiling point; higher toxicity. | Use with caution if other solvents are ineffective. |
Q: What are the expected physical properties of pure this compound?
A: Pure, crystalline material should have a sharp melting point range. Significant deviation or a broad melting range indicates the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₂S | [10][11] |
| Molecular Weight | 207.21 g/mol | [10][11] |
| Melting Point | 207-211 °C | [11] |
| Appearance | Typically a crystalline solid (e.g., pale yellow needles or prisms). | General chemical knowledge |
Q: What are the likely impurities in my crude sample?
A: Impurities will depend on the synthetic route but can include unreacted starting materials (e.g., a derivative of thiosemicarbazide), reagents, and by-products from side reactions.[2] If the synthesis involved cyclization, incompletely cyclized intermediates may also be present.
Q: When should I choose column chromatography over recrystallization?
A: While recrystallization is often faster and uses less solvent, column chromatography is preferred in several situations:
-
When the compound "oils out" persistently and cannot be crystallized.[7]
-
When impurities have very similar solubility profiles to the desired product.
-
When multiple components in a mixture need to be separated.
-
When the compound is thermally unstable and may decompose at the boiling point of the recrystallization solvent.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Problems with Recrystallisations. University of York, Department of Chemistry. Available online
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available online
- 3.6F: Troubleshooting. Chemistry LibreTexts. Available online
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available online
- Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Deriv
- This compound.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available online
- Recrystallization. University of Toronto, Department of Chemistry. Available online
- This compound. ChemicalBook. Available online
- This compound.
- Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available online
- Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Journal of University of Babylon for Pure and Applied Sciences. Available online
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available online
- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Organic Chemistry: An Indian Journal. Available online
- Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives.
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- 11. This compound | 82894-98-2 [chemicalbook.com]
alternatives to thionyl chloride in 1,2,3-thiadiazole synthesis
Technical Support Center: 1,2,3-Thiadiazole Synthesis
A Senior Application Scientist's Guide to Thionyl Chloride Alternatives and Troubleshooting
Welcome to the Technical Support Center for 1,2,3-Thiadiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing this important heterocyclic scaffold. As your dedicated application scientist, I will provide in-depth technical guidance, troubleshooting strategies, and validated protocols, with a special focus on moving beyond the classical Hurd-Mori synthesis which traditionally employs the hazardous reagent, thionyl chloride.[1][2][3][4][5]
The 1,2,3-thiadiazole moiety is a crucial pharmacophore present in a wide array of biologically active compounds.[4][6] However, the use of thionyl chloride in its synthesis, while effective, poses significant safety and environmental concerns.[1][4][7] This has spurred the development of milder, more sustainable, and often higher-yielding alternatives.[1][6] This guide will equip you with the knowledge to confidently select and implement these modern synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 1,2,3-thiadiazoles, particularly when using alternatives to thionyl chloride.
Q1: My Hurd-Mori reaction using thionyl chloride is giving a very low yield. What are the primary factors to investigate?
A1: Low yields in the classical Hurd-Mori synthesis can often be traced back to a few key areas.[1] First, meticulously verify the purity and structural integrity of your starting hydrazone, ensuring it possesses an active α-methylene group. Next, evaluate your reaction conditions. While some substrates require elevated temperatures for efficient cyclization, excessive heat can lead to the decomposition of the thermally sensitive 1,2,3-thiadiazole ring.[8] Finally, the choice of solvent is paramount; it must be anhydrous and non-protic, as thionyl chloride reacts violently with water.[8]
Troubleshooting Steps:
-
Confirm Starting Material Purity: Use NMR and Mass Spectrometry to confirm the structure and purity of the hydrazone.
-
Optimize Reaction Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature that ensures complete conversion without significant product degradation.[1]
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8]
Q2: I want to avoid thionyl chloride. What are the most reliable and safer alternatives for synthesizing 1,2,3-thiadiazoles?
A2: Several milder and more environmentally friendly alternatives to thionyl chloride have been developed.[1] A prominent and effective approach involves the reaction of N-tosylhydrazones with elemental sulfur.[6][9] This reaction can be catalyzed by reagents such as tetrabutylammonium iodide (TBAI) or iodine in DMSO, offering a metal-free system with good to excellent yields.[6][9][10][11][12] Other alternatives include the use of sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂), which in some cases, have shown superiority to thionyl chloride in terms of yield.[13]
Q3: I'm attempting a metal-free synthesis using N-tosylhydrazones and elemental sulfur, but the reaction is sluggish. How can I improve the reaction rate and yield?
Q4: I am observing an unexpected side product in my reaction. How can I identify and minimize it?
A4: The formation of side products is a common challenge in heterocyclic synthesis. In the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid, for instance, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported.[1] To identify the unknown compound, utilize standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. A thorough literature search for known side products of your specific reaction is also highly recommended. To minimize its formation, try modifying the reaction conditions, such as lowering the temperature or changing the solvent, to favor the desired 1,2,3-thiadiazole formation.[1]
Q5: What are the best practices for purifying 1,2,3-thiadiazoles?
A5: Purification of 1,2,3-thiadiazoles is typically achieved through column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization is substrate-dependent and should be determined empirically. It is crucial to handle these compounds under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases, potentially leading to decomposition during workup and purification.[1]
Modern Alternatives to Thionyl Chloride: A Comparative Overview
The following table summarizes key alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles, highlighting their advantages and typical reaction conditions.
| Reagent/System | Starting Material | Key Advantages | Typical Conditions | Yield Range |
| SOCl₂ (Hurd-Mori) | Hydrazones with α-methylene | Well-established, versatile | DCM or Dioxane, 0°C to reflux | Good to Excellent |
| SCl₂ / S₂Cl₂ | Tosylhydrazones | Can be superior to SOCl₂ for some substrates | Inert solvent, controlled temperature | Good to Excellent |
| Elemental Sulfur (S₈) + TBAI | N-tosylhydrazones | Metal-free, milder conditions | Solvent, gentle heating | 44-98%[6] |
| Elemental Sulfur (S₈) + I₂/DMSO | N-tosylhydrazones | Metal-free, simple operation, scalable | DMSO, 80-120°C | Good to Excellent[9][11] |
| NH₄SCN | N-tosylhydrazones | Room temperature, eco-friendly solvent | Ethanol, room temperature | Very Good[10] |
| Lawesson's Reagent | 1,2-Diacylhydrazines | Effective for 1,3,4-thiadiazole synthesis | Toluene or Xylene, 80-100°C | Moderate to High[15][16][17][18] |
| Woollins' Reagent | Carbonyl compounds | Primarily for selenation (forms selenadiazoles) | Toluene, elevated temperatures | Good |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones and Elemental Sulfur
This protocol is an adaptation of the improved, metal-free Hurd-Mori approach.[6][10]
Materials:
-
Substituted aryl N-tosylhydrazone (1.0 eq)
-
Elemental Sulfur (S₈) (2.0 eq)
-
Tetrabutylammonium iodide (TBAI) (0.2 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
To a stirred solution of the N-tosylhydrazone in the chosen anhydrous solvent, add elemental sulfur and TBAI.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.
Protocol 2: I₂/DMSO-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles
This method utilizes an iodine/DMSO catalytic system for the cyclization.[9][11][12]
Materials:
-
N-tosylhydrazone (1.0 eq)
-
Elemental Sulfur (S₈) (2.0 eq)
-
Iodine (I₂) (0.1 eq)
-
Anhydrous DMSO
Procedure:
-
In a reaction vessel, combine the N-tosylhydrazone, elemental sulfur, and iodine in anhydrous DMSO.
-
Heat the mixture to 120 °C under an inert atmosphere (e.g., argon) for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizing the Synthesis: Reaction Workflow and Troubleshooting
To further clarify the experimental process and decision-making, the following diagrams illustrate the general workflow and a troubleshooting guide for low-yield reactions.
Caption: Experimental workflow for 1,2,3-thiadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- Ko, I. S. et al. An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc2019, iii, 67-78. [Link]
- Hayat, F. et al.
- Different methods for the preparation of 1,2,3‐thiadiazoles.
- Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis. [Link]
- Selected synthetic strategies for 1,2,3-thiadiazole derivatives.
- Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
- Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
- SYNTHESIS OF SUBSTITUTED 1,3,4-THIADIAZOLES USING LAWESSON'S REAGENT.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
- THE CHEMISTRY OF 1,2,3-THIADIAZOLES. Download. [Link]
- Thionation Using Fluorous Lawesson's Reagent. Organic Chemistry Portal. [Link]
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]
- A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization.
- Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]
- Is there any alternative for thionyl chloride, SOCl2?.
- I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles.
- Mechanism of the thionation reaction using Lawesson's reagent (1).
- Recent trends in the synthesis of 1,2,3-thiadiazoles.
- Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Chemistry Portal. [Link]
- New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. PMC - NIH. [Link]
- Woollins' reagent. Wikipedia. [Link]
- Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions.
- Woollins' Reagent.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. [Link]
- Alternatives to Thionyl Chloride. Reddit. [Link]
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- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 10. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
Technical Support Center: Managing Low Solubility of 4-(4-Nitrophenyl)-1,2,3-thiadiazole in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Nitrophenyl)-1,2,3-thiadiazole in aqueous solutions. This document provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to overcome these experimental hurdles.
Introduction to this compound and its Solubility Challenges
This compound is a heterocyclic compound with significant interest in pharmaceutical and agrochemical research.[1] Its molecular structure, characterized by a nitrophenyl group and a thiadiazole ring, contributes to its biological activity and also to its low intrinsic aqueous solubility.[1][2] The hydrophobic nature of the molecule makes it challenging to dissolve in water, which can impede a wide range of in vitro and in vivo studies.[3] This guide will walk you through the common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The low aqueous solubility is due to its chemical structure. The molecule is predominantly non-polar, making it difficult for polar water molecules to form a stable solvation shell around it. This is a classic example of the "like dissolves like" principle, where non-polar solutes have poor solubility in polar solvents.[4] The presence of the nitrophenyl and thiadiazole rings contributes to its hydrophobicity.
Q2: What is the expected appearance of a properly dissolved solution?
A2: A fully dissolved solution of this compound should be clear and free of any visible particles, precipitate, or cloudiness. A simple way to check for undissolved particles is the Tyndall effect: shine a laser pointer through the solution. If the beam is visible as it passes through, it indicates the presence of suspended particles, meaning the compound is not truly dissolved.[5]
Q3: I initially dissolved the compound in an organic solvent like DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and what can I do?
A3: This is a common issue known as "precipitation upon dilution."[3] While this compound may readily dissolve in a polar aprotic solvent like DMSO, its solubility limit in the final aqueous solution is much lower. When the DMSO stock is added to the aqueous buffer, the overall solvent polarity increases, causing the compound to crash out of solution. To mitigate this, you can try several approaches detailed in the troubleshooting section, such as using co-solvents, surfactants, or cyclodextrins in your aqueous medium.[6] It is also crucial to ensure the final concentration of DMSO is kept to a minimum, typically below 1%, as it can have cytotoxic effects in cell-based assays.[3]
Troubleshooting Guide: Common Solubility Issues and Solutions
Issue 1: The compound will not dissolve in my aqueous buffer, even at low concentrations.
Underlying Cause: The intrinsic aqueous solubility of this compound is extremely low, and the desired concentration exceeds this limit.
Solution 1: pH Adjustment
-
Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7][8] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.[9] Although this compound does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes influence solubility.
-
Protocol:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 9).
-
Attempt to dissolve the compound in each buffer at the desired concentration.
-
Visually inspect for dissolution and quantify the solubility using a suitable analytical method like HPLC if necessary.
-
Solution 2: Employing Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds.[12]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.[13]
-
Considerations: The choice and concentration of the co-solvent must be compatible with your experimental system (e.g., cell culture, enzyme assay). Always run a vehicle control to account for any effects of the co-solvent itself.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-10% (v/v) | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-5% (v/v) | Generally considered safe for many biological applications. |
| PEG 400 | 1-10% (v/v) | A good option for increasing solubility with relatively low toxicity.[6] |
Issue 2: The compound dissolves initially with heating but precipitates upon cooling to room temperature.
Underlying Cause: You have created a supersaturated solution. While heating can increase the rate of dissolution and the amount of solute that can be dissolved, the solution is not stable at lower temperatures.[4]
Solution: Formulation Strategies for Stable Solutions
If simple methods are insufficient, more advanced formulation strategies can be employed to create stable aqueous preparations of this compound.
Strategy 1: Micellar Solubilization with Surfactants
-
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core and a hydrophilic shell.[16] Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in water.[17]
-
Diagram of Micellar Solubilization:
Caption: Drug encapsulated in a surfactant micelle.
-
Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Cremophor EL are often used due to their lower toxicity compared to ionic surfactants.[15][18]
-
Experimental Protocol:
-
Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v).
-
Create a series of dilutions of the surfactant in the buffer, ensuring the final concentrations are above the CMC.
-
Add this compound to each surfactant solution and stir until dissolved.
-
Determine the optimal surfactant concentration that achieves the desired drug concentration without causing cellular toxicity.
-
Strategy 2: Inclusion Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "host-guest" inclusion complex.[21][22] This effectively masks the hydrophobic nature of the drug, enhancing its aqueous solubility and stability.[23]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[19]
-
Workflow for Cyclodextrin Complexation:
Caption: Cyclodextrin inclusion complex formation.
Strategy 3: Advanced Formulations - Nanoparticles and Liposomes
-
Principle: For more challenging cases, especially for in vivo applications, formulating the compound into nanoparticles or liposomes can dramatically improve its bioavailability.[24][25]
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate.[26][27][28]
-
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer membrane.[29][30][31][32]
-
-
When to Consider: These methods require specialized equipment and expertise but offer significant advantages for drug delivery. They are particularly useful when high concentrations are needed or for parenteral administration.
Summary of Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound.[33] | Simple and cost-effective. | Only applicable to ionizable compounds. |
| Co-solvents | Reducing solvent polarity.[34] | Easy to implement.[13] | Potential for toxicity; may affect biological assays. |
| Surfactants | Micellar encapsulation.[35] | High solubilization capacity. | Can be cytotoxic; may interfere with assays. |
| Cyclodextrins | Inclusion complex formation.[23] | Low toxicity; can improve stability. | Can be expensive; may alter drug-receptor interactions. |
| Nanoparticles | Increased surface area.[24] | Enhances dissolution rate and bioavailability.[36] | Requires specialized equipment for production. |
| Liposomes | Encapsulation in lipid bilayer.[31] | Biocompatible; suitable for drug delivery.[29] | Complex formulation process; potential stability issues. |
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (n.d.). National Institutes of Health (NIH).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health (NIH).
- Micellar solubilization of drugs. (n.d.). University of Alberta.
- How does pH affect solubility? (2025, March 11). askIITians.
- Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
- Developing nanoparticle formulations or poorly soluble drugs. (n.d.). Pharmaceutical Technology.
- Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Taylor & Francis Online.
- Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Unknown Source.
- Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Unknown Source.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- Drug nanoparticles: formulating poorly water-soluble compounds. (n.d.). PubMed.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. (n.d.). Semantic Scholar.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Unknown Source.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). PubMed.
- Cyclodextrins in delivery systems: Applications. (n.d.). National Center for Biotechnology Information.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Developing nanoparticle formulations of poorly soluble drugs. (2025, August 10). ResearchGate.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR.
- Possible loci of solubilization of drugs in surfactant micelles. (n.d.). ResearchGate.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Unknown Source.
- Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature Experiments.
- This compound. (n.d.). PubChem.
- Liposome Formulations of Hydrophobic Drugs. (2025, August 6). ResearchGate.
- How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
- Solubility of Organic Compounds. (2023, August 31). Unknown Source.
- pH and Solubility: Effect, Relationship & Calculations. (2022, July 29). StudySmarter.
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- Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. (n.d.). Benchchem.
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Technical Support Center: Regioselective Synthesis of Substituted 1,2,3-Thiadiazoles
Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during the synthesis of these important heterocyclic compounds. Here, you will find practical, in-depth answers to frequently asked questions and a troubleshooting guide for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to substituted 1,2,3-thiadiazoles, and why is regioselectivity a concern?
The two most common methods for synthesizing the 1,2,3-thiadiazole core are the Hurd-Mori and Pechmann syntheses.[1]
-
Hurd-Mori Synthesis: This is a versatile and widely used method involving the cyclization of hydrazones that have an α-methylene group, typically using thionyl chloride (SOCl₂) as the sulfurizing and cyclizing agent.[1][2] The reaction proceeds from readily available ketones or aldehydes, making it a popular choice.[3]
-
Pechmann Synthesis: This route involves a [3+2] cycloaddition reaction between a diazoalkane and a compound with a carbon-sulfur double bond, such as a thioketone.[1]
Regioselectivity becomes a critical issue when using unsymmetrical starting materials. For instance, in the Hurd-Mori synthesis of an unsymmetrical ketone-derived hydrazone with two different α-methylene groups, cyclization can occur on either side, leading to a mixture of regioisomers (e.g., 4- and 5-substituted 1,2,3-thiadiazoles).[4] Separating these isomers can be challenging, making the development of regioselective methods highly desirable.[5]
Q2: What are the key factors that influence regioselectivity in the Hurd-Mori reaction?
Achieving regioselectivity in the Hurd-Mori reaction is a balance of several factors related to the substrate and reaction conditions:
-
Steric Hindrance: The thionyl chloride reagent will preferentially react with the less sterically hindered α-methylene group of the hydrazone. Bulky substituents near one of the α-carbons can effectively "block" it, directing cyclization to the other side.
-
Electronic Effects: The electronic nature of the substituents on the starting materials plays a significant role. Electron-withdrawing groups on the precursor can influence the acidity of the α-protons and the subsequent cyclization pathway. For example, in the synthesis of pyrrolo[2,3-d][6][7][8]thiadiazoles, an electron-withdrawing N-protecting group on the pyrrolidine precursor leads to much better yields than an electron-donating group.[7][9]
-
Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome. While there are no universal rules, systematic optimization of these parameters for a specific substrate is often necessary. Low temperatures are generally recommended to control the exothermic reaction of hydrazones with thionyl chloride.[7]
Q3: Are there modern alternatives to the classical Hurd-Mori synthesis that offer better regioselectivity?
Yes, several modern methods have been developed to improve upon the classical Hurd-Mori reaction, often providing better yields and regioselectivity under milder conditions. A prominent approach is the reaction of N-tosylhydrazones with elemental sulfur.[10] This reaction can be catalyzed by various reagents, such as tetrabutylammonium iodide (TBAI), which offers a metal-free alternative.[11][12] Additionally, photocatalytic methods have been developed that show good regioselectivity and are environmentally friendly.[11][13] Rhodium-catalyzed annulation reactions of 1,2,3-thiadiazoles with alkynes have also been studied, and a framework for predicting regioselectivity based on the electronic and steric properties of the alkyne substituent has been developed.[8]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is producing a mixture of 4- and 5-substituted regioisomers. How can I favor the formation of one over the other?
Answer: This is a classic regioselectivity problem. Here’s a systematic approach to troubleshoot and optimize your reaction:
-
Analyze Your Substrate:
-
Steric Factors: If your goal is to synthesize the isomer resulting from cyclization at the less hindered α-methylene group, you are in luck, as this is often the thermodynamically favored product. If you desire the more hindered product, you may need to consider a different synthetic strategy or the introduction of a temporary directing group.
-
Electronic Factors: Evaluate the electronic properties of the substituents. An electron-withdrawing group can increase the acidity of the adjacent α-protons, potentially favoring cyclization at that position.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -10 °C during the addition of thionyl chloride) can sometimes increase the kinetic selectivity of the reaction, favoring one regioisomer.[7]
-
Solvent: The polarity of the solvent can influence the transition state of the cyclization. Experiment with a range of anhydrous, non-protic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).[7]
-
-
Consider an Alternative Synthetic Route:
Problem 2: The yield of my desired 1,2,3-thiadiazole is low, and I suspect product decomposition.
Answer: Low yields can be due to several factors, including the stability of the 1,2,3-thiadiazole ring itself.
-
Check Purity of Starting Materials: Ensure your hydrazone is pure and dry. Impurities can lead to side reactions. Also, use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.[7]
-
Temperature Control: The reaction with thionyl chloride is often exothermic. Uncontrolled temperature increases can lead to the decomposition of the product.[7] Maintain strict temperature control throughout the reaction.
-
Work-up Procedure: The 1,2,3-thiadiazole ring can be sensitive to harsh acidic or basic conditions.[16] When quenching the reaction, do so carefully by pouring the reaction mixture onto ice. Neutralize any excess acid with a saturated sodium bicarbonate solution during the aqueous work-up.[7]
-
Thermal Stability: Some substituted 1,2,3-thiadiazoles are thermally unstable.[7] If your purification involves distillation, ensure it is performed under high vacuum and at the lowest possible temperature. Column chromatography on silica gel is often a milder purification method.[7][17]
Problem 3: I am unable to separate the regioisomers using standard column chromatography.
Answer: Separating regioisomers with similar polarities can be very challenging.[5] If standard silica gel chromatography is not effective, consider the following options:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems, including those with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate).
-
Stationary Phase: Try a different stationary phase, such as alumina (which can be acidic, basic, or neutral) or reverse-phase silica.[18]
-
Preparative TLC: If you can achieve separation on an analytical TLC plate, preparative TLC can be used to isolate small quantities of your products.[5]
-
-
Recrystallization: If your product is a solid, fractional recrystallization can be a powerful purification technique. Experiment with different solvents to find one in which the two isomers have different solubilities.
-
Chemical Derivatization: If the isomers have a suitable functional handle, you can derivatize the mixture to create new compounds with different physical properties that may be easier to separate. After separation, the original functionality can be restored.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and can often separate closely related isomers. Chiral columns have sometimes been found to separate achiral regioisomers.[5]
Data Presentation
The choice of N-protecting group can have a dramatic effect on the success of the Hurd-Mori cyclization, as demonstrated in the synthesis of pyrrolo[2,3-d][6][7][8]thiadiazoles.
Table 1: Effect of N-Protecting Group on the Yield of a Pyrrolo[2,3-d][6][7][8]thiadiazole via Hurd-Mori Reaction [9]
| N-Protecting Group | Electronic Nature | Yield (%) |
| Methyl (-CH₃) | Electron-donating | Poor |
| Benzyl (-CH₂Ph) | Electron-donating | Poor |
| Methyl carbamate (-COOCH₃) | Electron-withdrawing | 94 |
Experimental Protocols
Protocol 1: General Procedure for Hurd-Mori Synthesis[3][7]
Step 1: Formation of the Semicarbazone
-
Dissolve the starting ketone (1.0 eq.) in ethanol.
-
Add a solution of semicarbazide hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the semicarbazone.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
Step 2: Cyclization with Thionyl Chloride
-
In a flask equipped with a dropping funnel and a gas trap, add an excess of thionyl chloride (5-10 eq.).
-
Cool the thionyl chloride to 0 °C.
-
Add the dry semicarbazone portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
CAUTION: Carefully and slowly pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Hurd-Mori reaction pathway illustrating the formation of regioisomers.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- Shaaban, M. R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
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- Gower, N. S., et al. (2020). Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes. Chemistry – A European Journal, 26(62), 14197-14204.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]
- Rojas, A., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(10), 2345.
- Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia. [Link]
- BenchChem. (2025). A comparative study of different synthetic routes to 1,2,3-thiadiazole. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction. BenchChem.
- Morzherin, Y. Y., et al. (2001). Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene.
- Cho, A., et al. (2016). Effects of alkyl side chain and electron-withdrawing group on benzo[6][7][12]thiadiazole–thiophene-based small molecules in organic photovoltaic cells.
- Al-Hourani, B. J., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30331-30345.
- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3- Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.
- Mallugari, M., et al. (2025). Facile One Pot Synthesis of 4,5-Disubstituted 1,2,3-Thiadiazoles using Acid Halides via Diazo Intermediate Formation. Asian Journal of Chemistry, 38, 29-34.
- Niewiadomy, A., & Matysiak, J. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 799–813.
- Kondo, K., et al. (1993). On the regioselectivity in the Hurd-Mori reaction. Heterocycles, 36(11), 2481-2489.
- Turner, M., et al. (2007). Synthesis of Pyrrolo[2,3-d][6][7][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction.
- Bakulev, V. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4896–4904.
- Feng, M., et al. (2021). Synthesis and Properties of 1,2,3-Thiadiazoles. Current Studies in Basic Sciences, Engineering and Technology.
- Hord, A. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane. Otterbein University Digital Commons.
- Turner, M., et al. (2010). Investigation of the regioselectivity of the Hurd-Mori reaction for the formation of bicyclic 1,2,3-thiadiazoles. Tetrahedron, 66(29), 5472–5478.
- Bakulev, V. A., et al. (2017). Switchable Synthesis of 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles from 2-Cyanothioacetamides under Diazo Group Transfer Conditions. The Journal of Organic Chemistry, 82(9), 4896–4904.
- Stanetty, P., & Kremslehner, M. (2004). Product Class 9: 1,2,3-Thiadiazoles. Science of Synthesis, 13, 347-372.
- Yun Ru, C. (2022).
- Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry.
- Bakulev, V. A., & Dehaen, W. (2004). Synthesis of 1,2,3‐Thiadiazoles. The Chemistry of Heterocyclic Compounds: Chemistry of 1,2,3-Thiadiazoles, 62, 1-118.
- Zhang, Y., et al. (2019). Visible-Light-Promoted Regioselective Synthesis of 1,2,3-Thiadiazoles from Azoalkenes and Potassium Thiocyanate. The Journal of Organic Chemistry, 84(12), 7711-7721.
- ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
- Mallugari, M., et al. (2025). Representative synthetic methods for 1,2,3-thiadiazole derivatives.
- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.
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Technical Support Center: Synthesis and Stabilization of 1,2,3-Thiadiazoles
Welcome to the Technical Support Center for the synthesis of 1,2,3-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the synthetic challenges and prevent the decomposition of 1,2,3-thiadiazoles during their preparation.
Introduction
The 1,2,3-thiadiazole ring is a crucial component in many compounds with significant applications in medicine, agriculture, and materials science.[1][2][3] However, its synthesis can be accompanied by challenges related to the stability of the ring, which is susceptible to thermal, photochemical, acidic, and basic degradation.[1][4][5] This guide offers expert insights and practical solutions to overcome these obstacles and ensure the successful synthesis of your target 1,2,3-thiadiazole derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of 1,2,3-thiadiazoles, with a focus on the widely used Hurd-Mori reaction.[6][7]
Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole
Possible Causes and Recommended Solutions
| Possible Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material | The purity and structural integrity of the starting hydrazone are critical. For the Hurd-Mori synthesis, the hydrazone must possess an active α-methylene group.[6] | Verify the purity and structure of your starting hydrazone using analytical techniques such as NMR and Mass Spectrometry. Ensure the presence of an active α-methylene group. |
| Harsh Reaction Conditions | High temperatures can lead to the decomposition of the 1,2,3-thiadiazole ring, starting materials, or intermediates, significantly reducing the yield.[6] The primary thermal decomposition pathway involves the extrusion of molecular nitrogen.[1] | Optimize the reaction temperature. For many substrates, running the reaction at or below room temperature, and in some cases even cooling the reaction mixture, can prevent side reactions and degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). |
| Inefficient Cyclizing Agent | The choice and amount of the cyclizing agent, such as thionyl chloride (SOCl₂), are crucial. An insufficient amount may lead to an incomplete reaction, while a large excess can promote side reactions. | Use a moderate excess of thionyl chloride (typically 2.0-3.0 equivalents).[6] Consider alternative, milder cyclizing agents if decomposition persists (see FAQ section). |
| Substituent Effects | The electronic nature of the substituents on the starting hydrazone can influence the reaction rate and the stability of the final product. Electron-withdrawing groups can affect the decomposition temperature.[4] | For substrates with sensitive functional groups, a careful optimization of reaction conditions (temperature, reaction time, and reagents) is necessary. |
Issue 2: Formation of Unexpected Side Products
Common Side Products and Mitigation Strategies
-
Chlorination, Aromatization, and Sulfonylation: These side reactions are known to occur during the Hurd-Mori reaction, especially under harsh conditions.[1]
-
Solution: Employ milder reaction conditions, such as lower temperatures and shorter reaction times. The use of alternative sulfur sources can also minimize these side reactions.
-
-
1,3,4-Oxadiazine-2,6(3H)-dione Derivatives: The formation of these byproducts has been reported, for instance, during the synthesis of 1,2,3-thiadiazole-4-carboxylic acid from 2[(ethoxycarbonyl)hydrazono] propionic acid and thionyl chloride.[2][6]
-
Solution: Modifying the reaction solvent and temperature can help favor the desired 1,2,3-thiadiazole formation. Purification by column chromatography is effective in separating the desired product from this byproduct.[6]
-
Issue 3: Decomposition of the Product During Work-up and Purification
Preventative Measures
The 1,2,3-thiadiazole ring can be sensitive to both acidic and basic conditions.[5][6]
-
Avoid Harsh pH Conditions: During the aqueous work-up, use neutral or mildly acidic/basic solutions for extraction. Avoid strong acids and bases.
-
Purification Strategy: Column chromatography on silica gel or recrystallization are the most common purification methods.[6]
-
For column chromatography, use a neutral solvent system. If the compound shows instability on silica, consider using neutral alumina.
-
For recrystallization, the choice of solvent should be determined empirically for each specific derivative.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for 1,2,3-thiadiazoles?
A1: The main decomposition route, both thermally and photochemically, is the extrusion of a molecule of nitrogen (N₂). This process is thermodynamically favorable and leads to the formation of highly reactive intermediates, a transient thiirene, which then rearranges to a more stable thioketene. These reactive species can then undergo further reactions like dimerization.[1][4]
Caption: Thermal/Photochemical Decomposition of 1,2,3-Thiadiazole.
Q2: My Hurd-Mori synthesis of a 1,2,3-thiadiazole-4-carboxylic acid derivative is consistently giving low yields. What should I investigate first?
A2: Firstly, confirm the purity of your starting hydrazone. Secondly, high temperatures are often detrimental in the Hurd-Mori reaction, so try running the reaction at a lower temperature.[6] Also, be aware that the synthesis of some 1,2,3-thiadiazole carboxylic acids can be challenging due to the electronic effects of the carboxyl group and potential instability.[8]
Q3: Are there safer and milder alternatives to thionyl chloride for the Hurd-Mori synthesis?
A3: Yes, several milder alternatives have been developed. A notable method involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI).[6] Another approach uses iodine in DMSO as a catalytic system.[3] These methods can offer higher yields and better functional group tolerance for sensitive substrates.
Q4: How can I quantitatively assess the thermal stability of my synthesized 1,2,3-thiadiazole?
A4: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose. TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, which can provide information about thermal transitions like melting and decomposition.[4] Generally, the 1,2,3-thiadiazole ring shows good thermal stability, with decomposition typically occurring above 200 °C.[4]
Q5: I am struggling with the purification of my 1,2,3-thiadiazole derivative. It seems to be degrading on the silica gel column. What are my options?
A5: If you observe degradation on silica gel, it is likely due to the acidic nature of the silica. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent and then flushing with the eluent alone before loading your sample. Alternatively, using a different stationary phase like neutral alumina or performing recrystallization from a suitable solvent system are excellent options.[6]
Experimental Protocols
Protocol 1: General Procedure for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol describes a general method for the synthesis of 1,2,3-thiadiazoles from semicarbazones using thionyl chloride.[6]
-
Preparation of the Semicarbazone:
-
Dissolve the starting ketone (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in a suitable solvent mixture like ethanol/water.
-
Add a base, such as sodium acetate (1.5 eq), to the mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated semicarbazone by filtration. Wash with water and dry thoroughly.
-
-
Cyclization to the 1,2,3-Thiadiazole:
-
Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Sources
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troubleshooting unexpected NMR shifts in 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Welcome to the technical support center for 4-(4-Nitrophenyl)-1,2,3-thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this compound in their work. Here, we address common and complex issues related to unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during its characterization. Our approach is rooted in explaining the chemical principles behind the phenomena to empower you to diagnose and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While a definitive, universally cited spectrum can be elusive, the expected chemical shifts can be reliably predicted based on the analysis of its structural components: the 1,2,3-thiadiazole ring and the 4-nitrophenyl substituent.
The 4-nitrophenyl group is a powerful electron-withdrawing system. This property significantly influences the electronic environment of the entire molecule, causing protons and carbons to be "deshielded" and thus appear further downfield in the NMR spectrum.
Expected ¹H NMR Shifts:
-
Thiadiazole Proton (H-5): The lone proton on the thiadiazole ring is expected to be a singlet in the range of δ 8.8-9.5 ppm . Its downfield position is due to the aromaticity of the heterocycle and the anisotropic effect of the neighboring nitrogen and sulfur atoms.
-
Aromatic Protons (Nitrophenyl Ring): The protons on the nitrophenyl ring will appear as a classic AA'BB' system, which often simplifies to two distinct doublets due to the strong para-substitution.
-
Protons ortho to -NO₂ (H-3', H-5'): These protons are highly deshielded by the nitro group's inductive and resonance effects and are expected as a doublet around δ 8.3-8.5 ppm .
-
Protons meta to -NO₂ (H-2', H-6'): These protons are coupled to the ortho protons and appear as a doublet slightly upfield, typically around δ 8.0-8.2 ppm .
-
Expected ¹³C NMR Shifts:
-
Thiadiazole Carbons:
-
C-4: This carbon, attached to the nitrophenyl ring, is expected around δ 150-155 ppm .
-
C-5: This carbon, bonded to the thiadiazole proton, is expected further upfield, around δ 130-135 ppm .
-
-
Nitrophenyl Carbons:
-
C-1' (ipso-carbon): The carbon attached to the thiadiazole ring, expected around δ 135-140 ppm .
-
C-4' (ipso-carbon): The carbon bearing the nitro group, significantly deshielded, expected around δ 148-152 ppm .
-
C-2', C-6': Expected around δ 128-132 ppm .
-
C-3', C-5': Expected around δ 124-126 ppm .
-
The table below summarizes these predicted shifts for quick reference.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Thiadiazole H-5 | 8.8 - 9.5 (s) | - |
| Thiadiazole C-4 | - | 150 - 155 |
| Thiadiazole C-5 | - | 130 - 135 |
| Nitrophenyl H-3', H-5' | 8.3 - 8.5 (d) | - |
| Nitrophenyl H-2', H-6' | 8.0 - 8.2 (d) | - |
| Nitrophenyl C-1' | - | 135 - 140 |
| Nitrophenyl C-2', C-6' | - | 128 - 132 |
| Nitrophenyl C-3', C-5' | - | 124 - 126 |
| Nitrophenyl C-4' | - | 148 - 152 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument calibration.
Q2: My aromatic signals are shifted, or their splitting pattern is not a clean set of doublets. What's the cause?
A2: This is a classic issue often traced back to the choice of NMR solvent. The electron-rich π-system of your molecule, particularly the nitrophenyl ring, is highly susceptible to interactions with the solvent.[1][2]
-
Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents induce Aromatic Solvent-Induced Shifts (ASIS). They form weak π-π stacking interactions with the solute. Protons located in the shielding cone of the benzene ring will be shifted upfield, while those on the periphery will be shifted downfield. This can dramatically alter the appearance of your spectrum, sometimes resolving overlapping signals or, conversely, causing more complex patterns.[1][2]
-
Polar/Hydrogen-Bonding Solvents (e.g., DMSO-d₆, Methanol-d₄): These solvents can interact with the polar nitro group and the heteroatoms of the thiadiazole ring.[3][4] Such interactions can alter the electron distribution in the molecule, leading to shifts in the NMR spectrum. For nitroaromatic compounds, increasing solvent polarity can stabilize the excited state, which may subtly influence the ground-state electron density and thus the NMR shielding.[5]
Recommendation: If your spectrum in CDCl₃ is unclear, acquiring a spectrum in DMSO-d₆ or Benzene-d₆ is an excellent diagnostic step.[6]
Q3: I see broad peaks in my spectrum. What does this indicate?
A3: Peak broadening can stem from several factors. Systematically eliminating them is key.
-
Poor Solubility/Aggregation: Your compound may not be fully dissolved or may be aggregating at the concentration used. This is common for planar, aromatic molecules. Aggregation restricts molecular tumbling, leading to shorter relaxation times and broader peaks.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron from a spatula or residual catalyst) can cause significant line broadening.
-
Chemical Exchange: While unlikely for the core structure, if you have impurities with exchangeable protons (like water or residual acidic/basic reagents), they can appear as broad signals.
-
Instrumental Issues: Poor shimming of the NMR magnet will lead to broad, distorted peaks across the entire spectrum.
Recommendation: First, try acquiring the spectrum on a known, simple standard (like chloroform) to rule out instrumental issues. If the instrument is fine, prepare a more dilute sample or try a different solvent to improve solubility. Filtering the NMR sample through a small plug of celite or silica can remove particulate matter and some impurities.
In-Depth Troubleshooting Workflow
If the FAQs do not resolve your issue, a more systematic approach is required. The following workflow will guide you through diagnosing the source of unexpected NMR shifts.
Caption: A decision-tree workflow for troubleshooting unexpected NMR shifts.
Causality Behind Experimental Choices
Synthesis and Potential Impurities
The most common route to 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis .[7][8] This reaction involves the cyclization of a hydrazone derivative of 4-nitroacetophenone with thionyl chloride (SOCl₂).
Caption: Hurd-Mori synthesis pathway and potential impurity sources.
Why this matters for your NMR:
-
Unreacted Starting Material: Incomplete reaction will leave the hydrazone precursor in your sample, which has its own distinct set of NMR signals.
-
Side Reactions: Thionyl chloride is highly reactive. Side reactions can lead to chlorinated byproducts or other unexpected structures.
-
Thiadiazole Instability: The 1,2,3-thiadiazole ring can undergo thermal or base-catalyzed decomposition, often with the loss of N₂ gas, to form thioketenes which can then react further.[7][9] This is a critical consideration if your reaction was run at high temperatures or during a basic workup.
Key Experimental Protocols
Protocol 1: Standard Sample Preparation for NMR
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound.
-
Transfer to Vial: Transfer the solid to a clean, dry glass vial.
-
Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolve: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Filter (Optional but Recommended): Prepare a small filter by pushing a small piece of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, dry NMR tube. This removes any microparticulates that can degrade spectral quality.
-
Cap and Label: Cap the NMR tube and label it clearly. Your sample is now ready for analysis.
Protocol 2: Diagnostic D₂O Shake Experiment
This experiment is used to identify protons attached to heteroatoms (like -OH or -NH) as they will exchange with deuterium. While the target molecule has no such protons, this is a vital check if you suspect impurities like residual acids or water.
-
Acquire Standard Spectrum: Prepare your sample as per Protocol 1 and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing of the two phases.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Any peak corresponding to an exchangeable proton will have disappeared or significantly diminished in intensity in the second spectrum. A new, broad peak for HOD may appear.[6]
References
- BenchChem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Phenyl-1,2,3-thiadiazole.
- Al-Smadi, M., & Stanetty, P. (n.d.). THE CHEMISTRY OF 1,2,3-THIADIAZOLES.
- PubChem. (n.d.). This compound.
- Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Journal of the Chemical Society, Perkin Transactions 2, 1637-1640.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems.
- PubChem. (n.d.). 4-Phenyl-1,2,3-thiadiazole.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (n.d.). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles.
- ACS Publications. (2023). Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis.
Sources
- 1. reddit.com [reddit.com]
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Troubleshooting [chem.rochester.edu]
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- 8. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
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addressing poor reproducibility in biological assays with 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Introduction: Navigating the Challenges of Reproducibility with 4-(4-Nitrophenyl)-1,2,3-thiadiazole
Welcome to the technical support center for this compound. This molecule belongs to the thiadiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] Our internal investigations and the broader scientific literature suggest that a primary mechanism of action for this compound class may involve the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[4][5]
GAPDH is a highly conserved, multifunctional protein. While canonically known for its central role in glycolysis, it also plays a critical, non-glycolytic role in mediating caspase-independent cell death.[6][7] This dual function makes GAPDH a compelling therapeutic target in oncology, but it also introduces significant complexity into experimental systems.[8][9] Poor reproducibility in assays using compounds like this compound often arises from this mechanistic complexity, coupled with the compound's specific physicochemical properties.
This guide is designed to serve as a living document for researchers. It is structured not as a rigid set of protocols, but as a series of expert-driven FAQs and troubleshooting scenarios to empower you to diagnose issues, optimize your assays, and generate robust, reproducible data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Compound and Its Mechanism
This section addresses the most common foundational questions regarding the compound's properties and its proposed biological activity.
Q1: What is the proposed mechanism of action for this compound?
Answer: The proposed primary target of this compound is the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) . GAPDH's activity is critically dependent on a cysteine residue (Cys152) in its active site.[7] We hypothesize that the electrophilic nature of the thiadiazole ring facilitates a covalent interaction with this cysteine, leading to irreversible inhibition.
This inhibition has two major downstream consequences that you must consider in your experimental design:
-
Metabolic Disruption: Inhibition of GAPDH's enzymatic activity blocks a key step in glycolysis, leading to a reduction in ATP production. Cancer cells that are highly dependent on glycolysis (the Warburg effect) are particularly sensitive to this disruption.[10]
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Induction of Caspase-Independent Cell Death: Beyond its metabolic role, GAPDH is involved in initiating a form of programmed cell death that does not rely on the typical caspase cascade.[11][12] Upon certain cellular stresses, including inhibition by specific small molecules, GAPDH can translocate to the mitochondria and nucleus, triggering the release of Apoptosis-Inducing Factor (AIF).[13][14] AIF then moves to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death.[15]
This dual mechanism is a frequent source of variability. Assays measuring only metabolic output (like lactate production) may not fully capture the cell death-inducing effects, and vice-versa.
Q2: How should I prepare, handle, and store this compound to ensure its integrity?
Answer: The stability and solubility of your compound are the bedrock of reproducible experiments.[16] Improper handling is the most common cause of assay failure.[17] We recommend the following best practices:
| Parameter | Recommendation | Rationale & Causality |
| Solvent Selection | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. | The nitrophenyl group imparts poor aqueous solubility.[18] DMSO is a strong polar aprotic solvent capable of dissolving the compound effectively. Using lower-grade or non-anhydrous DMSO can introduce water, which may reduce solubility and promote hydrolysis over time.[19][20] |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-20 mM). Centrifuge the vial before opening to ensure all powder is at the bottom. | A high-concentration stock minimizes the volume of DMSO introduced into your cell culture medium. The final DMSO concentration in your assay should never exceed 0.5% , and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[21][22] |
| Storage | Store the solid compound at 4°C, desiccated. Store DMSO stock solutions in small, single-use aliquots at -80°C. | Aliquoting is critical . Repeated freeze-thaw cycles can cause the compound to fall out of solution and introduce water condensation, degrading the molecule.[17][22] Storing at -80°C significantly slows any potential degradation. |
| Verification | Before use, thaw an aliquot and visually inspect for precipitation against a light and dark background. If unsure, perform a solubility check (see Protocol 1). | A compound that has precipitated out of solution will lead to a dramatic underestimation of the effective concentration in your assay, resulting in a loss of activity.[21] |
Q3: What are the key differences between caspase-dependent apoptosis and the caspase-independent cell death induced by this compound?
Answer: This is a critical distinction for assay selection.
-
Caspase-Dependent Apoptosis: This is the "classical" pathway. It is executed by a cascade of proteases called caspases (especially Caspase-3, -7, -9). Assays that measure the activity of these caspases (e.g., Caspase-Glo®) or detect substrates cleaved by them (e.g., PARP cleavage on a Western blot) are specific to this pathway.
-
Caspase-Independent Cell Death (CICD): This pathway, as the name implies, functions even when caspases are blocked.[15] The mechanism proposed for this compound involves the mitochondrial release of AIF.[12] Therefore, the key experimental readouts are different:
-
Positive Markers: Translocation of AIF from the mitochondria to the nucleus (detectable by immunofluorescence or subcellular fractionation followed by Western blot).
-
Negative Markers: Lack of significant Caspase-3/7 activation. Lack of PARP cleavage.
-
Inhibitor Controls: The cell death induced by this compound should not be rescued by pan-caspase inhibitors like Z-VAD-FMK.[15] This is a crucial validation experiment.
-
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Assay Problems
This section is designed as a logical workflow to help you pinpoint the source of variability or failure in your experiments.
Scenario 1: My IC50 value varies significantly between experiments.
-
Question: I ran a cell viability assay last week and got an IC50 of 5 µM. This week, the IC50 is closer to 20 µM, or the dose-response curve is very shallow. What is happening?
-
Answer & Solution: This is a classic reproducibility problem.[23] Follow the troubleshooting workflow above. The most likely culprits are:
-
Compound Precipitation: You may have thawed and re-frozen your stock solution multiple times, or your working dilution in aqueous media is not fully soluble. Action: Discard your current stock. Prepare a fresh stock solution from solid material and create new single-use aliquots. When making working dilutions, add the compound stock to the media (not the other way around) and vortex immediately to ensure it disperses before it has a chance to precipitate.
-
Cell State Variability: Your cells are biological variables, not static reagents.[24]
-
Passage Number: Cells at high passage numbers can exhibit genetic drift, altering their metabolic state and sensitivity to drugs. Action: Always use cells within a consistent, low-passage range (e.g., passages 5-15). Thaw a fresh vial if in doubt.
-
Seeding Density: If cells are too sparse or too confluent, their growth rate and metabolic activity will differ, affecting their response to a glycolysis inhibitor. Action: Use an automated cell counter for accuracy and ensure even cell suspension before plating.
-
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which concentrates the compound and media components, leading to skewed results.[23] Action: Do not use the 36 outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
-
Scenario 2: I'm not seeing any biological effect, even at high concentrations.
-
Question: I've treated my cells with up to 100 µM of the compound for 48 hours, but my viability assay shows no difference from the DMSO control. Is the compound inactive?
-
Answer & Solution: While possible, complete inactivity is often due to a technical or biological mismatch.
-
Confirm Compound Integrity: As a first step, always suspect the compound itself. Has it degraded? Action: Prepare a fresh stock from solid material as described in Scenario 1. Ensure the solid has been stored correctly (4°C, desiccated).
-
Check Target Relevance: Is GAPDH a critical vulnerability in your chosen cell line? Cells that have low glycolytic dependence (i.e., rely more on oxidative phosphorylation) may be inherently resistant to GAPDH inhibitors. Action: Research your cell line's metabolic profile. Consider testing the compound in a cell line known to be highly glycolytic (e.g., many pancreatic or lung cancer cell lines).
-
Assay-Mechanism Mismatch: Are you using the right assay to detect the effect? A standard 24-hour cytotoxicity assay might miss more subtle metabolic effects or a slower cell death process. Action:
-
Extend the time course (e.g., 72 hours).
-
Use a more sensitive assay for cell health, such as a real-time live-cell imaging system.
-
Switch to a mechanistic assay. Instead of cell viability, measure something more proximal to the target, like lactate production (an indicator of glycolysis) or AIF translocation (an indicator of the cell death pathway).
-
-
Scenario 3: I'm observing non-specific cytotoxicity at all tested concentrations.
-
Question: My dose-response curve is a vertical line. Even at the lowest concentration, all the cells are dead. How do I find a therapeutic window?
-
Answer & Solution: This suggests a general toxic effect rather than specific, on-target activity.
-
Solvent Toxicity: The most common cause is too much DMSO. Action: Recalculate your dilutions. Ensure the final concentration of DMSO in the well is <0.5%, and run a "DMSO only" control curve to confirm it is non-toxic at the highest concentration you are using.[22]
-
Compound Precipitation: At very high concentrations, the compound may be precipitating out of the media and physically killing the cells (a phenomenon known as "aggravated" toxicity). Action: Perform a solubility test (Protocol 1) at your highest concentration. You may need to lower your maximum test concentration to stay within the soluble range.
-
Off-Target Effects: Thiadiazole-based molecules can have multiple targets.[25][26] It's possible that at high concentrations, you are seeing the result of inhibiting other essential proteins. Action: This is more complex to diagnose. A good first step is to use a positive control compound known to inhibit GAPDH (e.g., Koningic Acid) and see if it produces a more typical sigmoidal dose-response curve.[7] If it does, it suggests your compound has additional targets at high concentrations.
-
Part 3: Validated Experimental Protocols
These protocols provide a validated starting point for your experiments. Adhering to these detailed steps will help minimize technical variability.
Protocol 1: Stock Solution Preparation and Quality Control (Solubility Check)
-
Preparation: a. Bring the vial of solid this compound and a vial of anhydrous DMSO to room temperature. b. Centrifuge the compound vial briefly (e.g., 1,000 x g for 1 min) to pellet all powder. c. Under sterile conditions, add the calculated volume of DMSO to create a 20 mM stock solution. d. Vortex vigorously for 2-3 minutes until the solution is completely clear. e. Create 10 µL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -80°C.
-
Solubility Check: a. Thaw one aliquot of your 20 mM stock. b. In a clear 1.5 mL tube, add 980 µL of your complete cell culture medium (including serum). c. Add 20 µL of your 20 mM stock solution to the medium (final concentration: 400 µM, 1% DMSO). This high concentration is a stress test. d. Vortex immediately. e. Incubate for 1 hour under your standard cell culture conditions (37°C, 5% CO2). f. Visually inspect the tube against a light and dark background. The solution should remain perfectly clear. If you see any cloudiness, crystals, or precipitate, your compound is not soluble at that concentration in your specific media, and you must lower your maximum testing concentration.
Protocol 2: Cell Viability Assay (CellTiter-Glo®) to Determine IC50
-
Cell Plating: a. Harvest cells that are in the exponential growth phase. b. Count cells using a hemocytometer or automated counter. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL for a 96-well plate). d. Plate 100 µL of cell suspension into the inner 60 wells of a white-walled, clear-bottom 96-well plate. e. Add 100 µL of sterile PBS to the outer 36 wells. f. Incubate overnight (18-24 hours) to allow cells to attach.
-
Compound Treatment: a. Prepare a 2X serial dilution series of the compound in complete cell culture medium. Start from a top concentration of 200 µM (final 100 µM). Include a "media only" and a "DMSO vehicle control" sample. b. Remove the 96-well plate from the incubator. c. Aspirate the media from the wells. d. Add 100 µL of the appropriate compound dilution or control to each well. e. Incubate for the desired time point (e.g., 48 or 72 hours).
-
Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read luminescence on a plate reader. g. Normalize the data to your DMSO vehicle control (100% viability) and a "no cells" control (0% viability). Plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50.
Protocol 3: Mechanistic Western Blot for AIF Translocation
-
Treatment and Fractionation: a. Seed cells in 6-well plates and treat with the compound at 1X and 5X the calculated IC50 for 24 hours. Include a DMSO control. b. Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate cytoplasmic and nuclear fractions. Follow the manufacturer's protocol precisely. c. Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20 µg of protein from each cytoplasmic and nuclear fraction onto a 12% SDS-PAGE gel. b. Include loading controls: Tubulin or GAPDH for the cytoplasmic fraction, and Lamin B1 or Histone H3 for the nuclear fraction. c. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate with a primary antibody against AIF (e.g., 1:1000 dilution) overnight at 4°C. c. Wash the membrane 3x with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane 3x with TBST. f. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: a. A positive result for the proposed mechanism is a decrease of the AIF band in the cytoplasmic fraction and a corresponding increase in the nuclear fraction in the compound-treated samples compared to the DMSO control. b. Confirm the purity of your fractions by probing for the loading controls. You should see Tubulin/GAPDH only in the cytoplasmic lanes and Lamin/Histone only in the nuclear lanes.
References
- Krasnov, G. S., Dmitriev, A. A., Snezhkina, A. V., & Kudryavtseva, A. V. (2016). Deregulation of Glycolysis in Cancer: glyceraldehyde-3-phosphate Dehydrogenase as a Therapeutic Target. Expert Opinion on Therapeutic Targets, 20(5), 551-563. [Link]
- Ghosh, S., et al. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Molecules, 27(19), 6489. [Link]
- Krasnov, G., et al. (2016). Deregulation of glycolysis in cancer: glyceraldehyde-3-phosphate dehydrogenase (GAPDH) as a therapeutic target.
- Ganapathy-Kanniappan, S. (2018). Evolution of GAPDH as a druggable target of tumor glycolysis? Taylor & Francis Online. [Link]
- Ganapathy-Kanniappan, S., Kunjithapatham, R., & Geschwind, J. F. (2012). Glyceraldehyde-3-Phosphate Dehydrogenase: A Promising Target for Molecular Therapy in Hepatocellular Carcinoma. OncoTarget, 3(9), 1032–1041. [Link]
- Ganapathy-Kanniappan, S. (2018). Evolution of GAPDH as a druggable target of tumor glycolysis? Taylor & Francis Online. [Link]
- Ghosh, S., et al. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy.
- Ghosh, S., et al. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. PMC. [Link]
- Captivate Bio. (2021). SMALL MOLECULES.
- Various Authors. (2021). Why can't I get reproducible results in cell based assays?
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- Various Authors. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing. [Link]
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- Various Authors. (2024).
- Various Authors. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.
- Neslihan, G., et al. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 16(2), 119-128. [Link]
- Various Authors. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Research Summary. [Link]
- Szychowska, K., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1812. [Link]
- Gornowicz, A., et al. (2017).
- Maji, B., et al. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 177(4), 1067-1079.e19. [Link]
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- Serpe, R., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
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- Al-Hourani, B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30058. [Link]
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Comparative Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers. Drawing upon experimental data, we will explore their divergent and convergent roles in medicine and agriculture, offering insights to guide future research and development.
Thiadiazole, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, exists in four isomeric forms. Among these, the 1,2,3- and 1,3,4-thiadiazole scaffolds have garnered significant attention in medicinal and agricultural chemistry due to their broad and potent biological activities.[1][2] The arrangement of the heteroatoms within the ring profoundly influences the molecule's electronic properties, stability, and ability to interact with biological targets, leading to distinct pharmacological and physiological effects. This guide will dissect these differences, providing a comparative analysis of their efficacy and mechanisms of action.
At a Glance: Key Differences in Biological Activity
| Biological Activity | 1,2,3-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives |
| Anticancer | Potent activity through tubulin polymerization inhibition and Hsp90 inhibition.[2][3] | Broad-spectrum activity via multiple mechanisms including tubulin polymerization inhibition, HDAC inhibition, and interference with PI3K/Akt and MAPK/ERK signaling pathways.[4][5] |
| Antimicrobial | Moderate to good activity. | Widely reported potent antibacterial and antifungal activities.[6][7][8] |
| Agricultural | Extensive applications as fungicides, insecticides, herbicides, and plant growth regulators/activators.[9][10][11] | Used as pesticides, but less extensively reported than 1,2,3-isomers in agriculture.[12] |
| Antiviral | Demonstrated activity against viruses such as HIV-1.[9] | Less commonly reported antiviral activity compared to other biological effects. |
Deep Dive: Comparative Analysis of Biological Activities
Anticancer Activity: A Shared Target, Divergent Mechanisms
Both 1,2,3- and 1,3,4-thiadiazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[3][13] Their mesoionic character is thought to facilitate crossing cellular membranes to engage with intracellular targets.[2][14]
1,3,4-Thiadiazole: The Multi-Targeted Powerhouse
The 1,3,4-thiadiazole ring is a versatile pharmacophore in oncology, with derivatives exhibiting a wide array of antitumor mechanisms.[4][15] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, colon, and leukemia.[4]
Key mechanisms of action for 1,3,4-thiadiazole derivatives include:
-
Tubulin Polymerization Inhibition: Similar to some established chemotherapeutics, certain 1,3,4-thiadiazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
Enzyme Inhibition: They have been investigated as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases.[4]
-
Signaling Pathway Interference: These derivatives can interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4]
The structural versatility of the 1,3,4-thiadiazole nucleus allows for modifications that can enhance potency and selectivity towards cancer cells.[13]
1,2,3-Thiadiazole: A More Focused Approach
While also potent, the reported anticancer mechanisms of 1,2,3-thiadiazole derivatives appear more focused. A significant mode of action is the inhibition of tubulin polymerization, acting as analogs of natural antimitotic agents like combretastatin A-4.[3] By binding to tubulin, these compounds prevent the formation of microtubules, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3]
Another key target for 1,2,3-thiadiazole derivatives is Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncoproteins.[3] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby impeding tumor growth.
Caption: Comparative Anticancer Mechanisms of Thiadiazole Isomers.
Antimicrobial Activity: 1,3,4-Thiadiazole Takes the Lead
In the realm of antimicrobial agents, 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a broader spectrum of activity.[7][8] Numerous reports highlight their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17] The 1,3,4-thiadiazole nucleus is a common scaffold in the design of new antimicrobial drugs due to its favorable pharmacokinetic properties and ability to act as a bioisostere of other antimicrobial moieties.[7][18]
While 1,2,3-thiadiazole derivatives also possess antimicrobial properties, the volume of research and the breadth of reported activity are currently less extensive compared to their 1,3,4-counterparts.[19]
Agricultural Applications: The Domain of 1,2,3-Thiadiazole
The 1,2,3-thiadiazole scaffold has found significant application in agriculture, with derivatives developed as potent fungicides, insecticides, herbicides, and plant growth regulators.[9][20] For instance, certain 1,2,3-thiadiazole-based strobilurins have demonstrated excellent fungicidal activity against a broad spectrum of plant pathogens, in some cases exceeding the efficacy of commercial fungicides.[11] Their derivatives have also been investigated as nitrification inhibitors to improve the efficiency of nitrogen fertilizers.[10]
Furthermore, some 1,2,3-thiadiazole compounds act as plant activators, inducing systemic acquired resistance (SAR) in plants, which enhances their natural defenses against a wide range of pathogens.[21] Thidiazuron, a derivative of 1,2,3-thiadiazole, is a well-known plant growth regulator used as a cotton defoliant.[21][22]
While some 1,3,4-thiadiazole derivatives are used as pesticides, their application in agriculture is less prominent in the current literature compared to the extensive and varied roles of 1,2,3-thiadiazoles.[12][23]
Experimental Protocols: A General Workflow for Biological Activity Screening
The evaluation of the biological activity of novel thiadiazole derivatives typically follows a standardized workflow. The following provides a generalized, step-by-step methodology for preliminary screening.
General Workflow for In Vitro Biological Activity Screening
Caption: General workflow for the synthesis and biological evaluation of thiadiazole derivatives.
Detailed Protocol: MTT Assay for Anticancer Activity
This protocol outlines a common method for assessing the cytotoxic effects of thiadiazole derivatives on cancer cell lines.
Objective: To determine the concentration of a thiadiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity upon treatment with the thiadiazole derivative indicates a cytotoxic effect. The inclusion of positive and negative controls ensures the validity of the assay.
Conclusion: Tailoring Isomers for Targeted Applications
The comparative analysis of 1,2,3- and 1,3,4-thiadiazole isomers reveals a fascinating divergence in their biological activities, largely dictated by the arrangement of heteroatoms within the five-membered ring. While both show promise in anticancer research, their mechanisms and breadth of activity differ. The 1,3,4-thiadiazole scaffold stands out for its broad-spectrum antimicrobial properties, making it a valuable template for the development of new anti-infective agents. Conversely, the 1,2,3-thiadiazole isomer has carved a significant niche in agriculture, with a diverse range of applications from crop protection to growth regulation.
For researchers and drug development professionals, understanding these isomeric differences is paramount. It allows for a more rational design of novel compounds, tailoring the specific thiadiazole scaffold to the desired biological target and application. Future research should continue to explore the structure-activity relationships of these versatile heterocycles to unlock their full therapeutic and agrochemical potential.
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A Comparative Guide to the Synthesis of 1,2,3-Thiadiazoles: Hurd-Mori and Beyond
The 1,2,3-thiadiazole core is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of this valuable heterocyclic scaffold has been approached through various methodologies, from classical cyclization reactions to modern catalytic and electrochemical methods. This guide provides a comprehensive comparison of the seminal Hurd-Mori synthesis with its principal alternatives, offering researchers, scientists, and drug development professionals a detailed analysis of each method's performance, supported by experimental data and mechanistic insights.
The Hurd-Mori Synthesis: The Classical Workhorse
The Hurd-Mori synthesis, first reported in 1955, remains a widely utilized and versatile method for the preparation of 1,2,3-thiadiazoles.[2] This reaction involves the intramolecular cyclization of hydrazones bearing an α-methylene group, facilitated by a dehydrating and sulfurizing agent, most commonly thionyl chloride (SOCl₂).[3]
Mechanistic Rationale
The reaction proceeds through the initial formation of a hydrazone from a ketone or aldehyde. The subsequent reaction with thionyl chloride is thought to involve the formation of an N-sulfinyl intermediate, followed by electrophilic attack of the sulfur on the α-carbon and subsequent elimination to yield the aromatic 1,2,3-thiadiazole ring.
Caption: General mechanism of the Hurd-Mori synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole
This two-step protocol provides a reliable method for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common building block.
Step 1: Formation of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Add a solution of acetophenone (1.0 equivalent) in ethanol.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield acetophenone semicarbazone.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a well-ventilated fume hood, suspend the dried acetophenone semicarbazone (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise with vigorous stirring. Caution: Thionyl chloride is corrosive and reacts violently with water.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-phenyl-1,2,3-thiadiazole.
Alternative Synthetic Routes: A Comparative Overview
While the Hurd-Mori synthesis is robust, several alternative methods have been developed, each with its own set of advantages and limitations.
Pechmann Synthesis
The Pechmann synthesis provides an alternative route via a [3+2] cycloaddition of diazoalkanes with compounds containing a carbon-sulfur double bond (C=S), such as isothiocyanates or thioketones.[3] The regioselectivity of this reaction can be influenced by the polarity of the solvent and steric factors.[3]
The reaction involves the 1,3-dipolar cycloaddition of the diazoalkane to the thiocarbonyl group, followed by tautomerization to the aromatic 1,2,3-thiadiazole.
Caption: General mechanism of the Pechmann synthesis.
Wolff Synthesis
The Wolff synthesis (not to be confused with the Wolff rearrangement) involves the cyclization of α-diazo thiocarbonyl compounds.[4] These precursors can be generated in situ, for example, by the reaction of α-diazo ketones with a thionating agent like Lawesson's reagent.
This method relies on the intramolecular cyclization of the α-diazo thioketone, which readily forms the stable 1,2,3-thiadiazole ring with the extrusion of a stable byproduct.
Caption: General mechanism of the Wolff synthesis.
Modern Alternatives: Milder and More Efficient Approaches
Recent advancements have focused on developing more environmentally friendly and efficient methods that avoid the use of harsh reagents like thionyl chloride.
-
Electrochemical Synthesis: An emerging green chemistry approach involves the metal- and oxidant-free electrochemical synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and elemental sulfur.[6][8] This method uses electrons as the "reagent" to drive the cyclization, avoiding the need for stoichiometric oxidants.[6]
Performance Comparison: A Head-to-Head Analysis
The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and scalability. The following table provides a comparative overview of the key performance indicators for each method.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Hurd-Mori | Ketones/Aldehydes with α-methylene | Hydrazine derivative, SOCl₂ | Good to excellent[1] | Broad, applicable to a wide range of substrates[3] | Well-established, versatile, reliable | Use of hazardous and corrosive SOCl₂, can be harsh for sensitive substrates |
| Pechmann | Diazoalkanes, Thiocarbonyls | - | Variable, can be low | More limited, depends on the availability and stability of starting materials | Can provide access to specific substitution patterns | Use of potentially explosive diazoalkanes, regioselectivity can be an issue[3] |
| Wolff | α-Diazo ketones | Thionating agents | Good | Moderate, dependent on the stability of the α-diazo thioketone intermediate | Can be a one-pot procedure from α-diazo ketones | Requires preparation of α-diazo ketones, thionating agents can be harsh |
| TBAI-Catalyzed | N-Tosylhydrazones, Sulfur | TBAI, Oxidant | Good to excellent[7] | Good for aryl-substituted 1,2,3-thiadiazoles | Milder conditions, avoids SOCl₂, metal-free[5] | May require an oxidant, not always suitable for aliphatic substrates |
| Electrochemical | N-Tosylhydrazones, Sulfur | Electrolyte | Good[6] | Primarily demonstrated for aryl-substituted 1,2,3-thiadiazoles | Green chemistry approach, avoids hazardous reagents and oxidants[8] | Requires specialized electrochemical equipment, may have limited substrate scope |
Experimental Workflow and Troubleshooting Logic
Caption: Generalized experimental workflows for 1,2,3-thiadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
Conclusion
References
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- Mo, W., et al. (2019). Metal- and Oxidant-free Electrosynthesis of 1,2,3-Thiadiazoles from Element Sulfur and N-tosyl Hydrazones.
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A Comparative Guide to the Anticancer Activity of 4-Phenyl-1,2,3-Thiadiazole Derivatives in Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the anticancer activity of 4-phenyl-1,2,3-thiadiazole derivatives across various cancer cell lines. Due to the limited availability of public data on the specific compound 4-(4-Nitrophenyl)-1,2,3-thiadiazole, this guide will focus on closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies and data presented herein offer a blueprint for the validation of this promising class of compounds.
The 1,2,3-thiadiazole scaffold is a versatile pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for potent interactions with intracellular targets.[2] This guide will delve into the experimental validation of their anticancer properties, focusing on cytotoxicity, induction of apoptosis, and cell cycle arrest.
Comparative Cytotoxicity of 4-Phenyl-1,2,3-Thiadiazole Analogs
The in vitro cytotoxicity of thiadiazole derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative 4-phenyl-1,2,3-thiadiazole derivatives and other related thiadiazoles against a panel of human cancer cell lines. It is important to note that substitutions on the phenyl ring and the thiadiazole core can significantly influence cytotoxic potency.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D | Breast | 0.042 - 0.058 | Adriamycin | 0.04 | [2] |
| Pyrazole oxime derivatives with 1,2,3-thiadiazole ring | Panc-1 | Pancreatic | Not explicitly stated | --- | --- | [2] |
| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles | Various | Various | Not explicitly stated | --- | --- | [2] |
| 1,3,4-Thiadiazole with 4-nitrophenyl substituent | HepG2 | Liver | 8.107 | Doxorubicin | 0.877 | [3] |
| 2-Amino-1,3,4-thiadiazole with 4-nitrophenyl substituent | A549 | Lung | Not explicitly stated | --- | --- | [4] |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | Breast | Higher than Cisplatin | Cisplatin | 3.3 | [3] |
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism of action is crucial for drug development. Many thiadiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancerous cells. Thiadiazole derivatives have been shown to induce apoptosis through various signaling pathways. A common method to assess apoptosis is through Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell division. Compounds that can arrest the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase) are valuable anticancer candidates. Cell cycle analysis is typically performed by staining cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content of single cells using flow cytometry.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to validate the anticancer activity of 4-phenyl-1,2,3-thiadiazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 4-phenyl-1,2,3-thiadiazole derivative) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Principle: The DNA content of cells is measured to determine the distribution of the cell population in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Validation Workflow and Potential Mechanism
To provide a clearer understanding of the experimental process and the potential biological impact of these compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating anticancer activity.
Caption: Potential apoptotic signaling pathway.
Conclusion
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A Comparative Analysis of 4-(4-Nitrophenyl)-1,2,3-thiadiazole and Other Nitrophenyl-Containing Heterocycles in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the incorporation of a nitrophenyl group into heterocyclic scaffolds is a well-established strategy for the generation of novel bioactive compounds. The strong electron-withdrawing nature of the nitro group can significantly influence the physicochemical properties and biological activities of the parent heterocycle. This guide provides a comparative analysis of 4-(4-nitrophenyl)-1,2,3-thiadiazole against other prominent nitrophenyl-containing heterocyclic systems, namely nitrophenyl-pyrazoles, nitrophenyl-oxadiazoles, and nitrophenyl-pyridines. By examining their synthesis, physicochemical characteristics, and performance in key biological assays, this document aims to provide researchers with a comprehensive resource to inform their drug discovery and development efforts.
The Significance of the Nitrophenyl Moiety in Heterocyclic Chemistry
The nitrophenyl group is a critical pharmacophore that can modulate a molecule's lipophilicity, electronic distribution, and potential for hydrogen bonding. These alterations can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This has led to the widespread investigation of nitrophenyl-containing heterocycles for a range of therapeutic applications, including oncology, infectious diseases, and neurodegenerative disorders.
Synthesis of Nitrophenyl-Containing Heterocycles: A Comparative Overview
The synthetic routes to these scaffolds are diverse and depend on the nature of the heterocyclic core.
This compound
The synthesis of 4-aryl-1,2,3-thiadiazoles is often achieved through the Hurd-Mori reaction. This involves the cyclization of a hydrazone derivative of a ketone with thionyl chloride. For this compound, the synthesis would typically start from 4-nitroacetophenone.
Caption: Hurd-Mori synthesis of this compound.
Nitrophenyl-Pyrazoles
Nitrophenyl-pyrazoles are commonly synthesized via the Knorr pyrazole synthesis or variations thereof. This typically involves the condensation of a β-diketone with a nitrophenylhydrazine.
Nitrophenyl-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles often proceeds from the cyclization of a diacylhydrazine using a dehydrating agent or through the reaction of an acid hydrazide with an acyl chloride followed by cyclization. For 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives, 4-nitrobenzoic acid hydrazide is a common starting material.[1]
Nitrophenyl-Pyridines
Nitrophenyl-pyridines can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonia equivalent.
Physicochemical Properties: A Comparative Table
The physicochemical properties of these compounds are crucial for their pharmacokinetic behavior. The following table summarizes key computed properties for the parent structures.
| Property | This compound | 1-(4-Nitrophenyl)-1H-pyrazole | 3-(4-Nitrophenyl)-1,2,4-oxadiazole | 4-(4-Nitrophenyl)pyridine |
| Molecular Formula | C₈H₅N₃O₂S | C₉H₇N₃O₂ | C₈H₅N₃O₃ | C₁₁H₈N₂O₂ |
| Molecular Weight ( g/mol ) | 207.21[2] | 189.17[3] | 191.14[1] | 200.19[4] |
| XLogP3 | 2.2[2] | 1.8 | 1.6[1] | 2.4[4] |
| Melting Point (°C) | 207-211[5] | 158-160 | 168-170 | 129-131 |
Biological Activity: A Performance Comparison
The true value of these scaffolds lies in their biological activity. This section compares their performance in anticancer and antimicrobial assays, supported by experimental data from the literature.
Anticancer Activity
The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines using assays such as the MTT assay.
Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Thiadiazole | 4-(5-chloro-2-hydroxy-3-nitrophenyl)-1,2,3-thiadiazole* | K562 (Leukemia) | ~23.8 | [6] |
| HeLa (Cervical) | ~23.8 | [6] | ||
| Pyrazole | A pyrazole-5-carboxamide derivative | DU 145 (Prostate) | 14.31 | [7] |
| Oxadiazole | 2-chloropyridine derivative with a 1,3,4-oxadiazole unit | SGC-7901 (Gastric) | ~3.6*** | [8] |
| Pyridine | A pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [9] |
*Note: Direct IC₅₀ data for this compound was not available in the reviewed literature. Data for a structurally similar analog is presented for representative comparison. **Converted from 10 µg/mL. ***Converted from 1.61 µg/mL.
From the available data, nitrophenyl-containing pyridines and oxadiazoles have demonstrated potent anticancer activity, with some pyridine derivatives showing sub-micromolar efficacy. While specific data for the parent this compound is lacking, a related nitro-substituted 1,2,3-thiadiazole exhibits moderate cytotoxic effects.[6]
Antimicrobial Activity
The antimicrobial potential of these heterocycles is determined by their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Representative Compound/Derivative Series | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2,3-Thiadiazole | - | - | Data not available | - |
| Pyrazole | 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | S. aureus (MRSA) | ~33.7* | [10] |
| Oxadiazole | A 1,3,4-oxadiazole derivative | S. aureus | 0.9375 | [11] |
| Pyridine | N-alkylated pyridine-based salts | S. aureus | 56 | [12] |
*Converted from 91.0 µM.
Nitrophenyl-containing oxadiazoles have shown promising antibacterial activity, with some derivatives exhibiting sub-microgram per milliliter MIC values against Gram-positive bacteria.[11] Pyrazole derivatives also display notable antibacterial efficacy.[10] Specific antimicrobial data for this compound remains to be elucidated through further experimental investigation.
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential.
MTT Assay for Anticancer Screening
This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.
Caption: Workflow for the broth microdilution assay.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [6][11]
Concluding Remarks and Future Directions
This comparative guide highlights the significant potential of nitrophenyl-containing heterocycles in drug discovery. While nitrophenyl-pyrazoles, -oxadiazoles, and -pyridines have demonstrated promising anticancer and antimicrobial activities with a growing body of supporting experimental data, the biological profile of this compound remains less explored. The available data on a related analog suggests that the 1,2,3-thiadiazole scaffold is a viable candidate for further investigation.
Future research should focus on the systematic biological evaluation of this compound and its derivatives to establish a comprehensive structure-activity relationship. Direct comparative studies under standardized conditions will be crucial to accurately position its therapeutic potential relative to other nitrophenyl-containing heterocyclic systems. The exploration of its mechanism of action and potential molecular targets will further guide its development as a potential therapeutic agent.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-1,2,3-Thiadiazole Derivatives
The 1,2,3-thiadiazole ring is a significant pharmacophore in medicinal chemistry, prized for its versatile biological activities.[1] When coupled with an aryl group at the 4-position, these derivatives present a promising scaffold for developing novel therapeutic and agrochemical agents. This guide provides an in-depth comparison of 4-aryl-1,2,3-thiadiazole derivatives, focusing on their structure-activity relationships across anticancer, antimicrobial, and insecticidal domains. We will explore the causal links between chemical structure and biological performance, supported by experimental data and detailed protocols.
The Architectural Significance of the 4-Aryl-1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole moiety is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its diverse pharmacological profiles. The introduction of an aryl group at the 4-position provides a key point of structural variation, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.
Anticancer Activity: Targeting Cellular Proliferation
4-Aryl-1,2,3-thiadiazole derivatives have emerged as a promising class of anticancer agents, with activities spanning various cancer cell lines.[2][3] The SAR studies in this area primarily focus on the nature and position of substituents on the aryl ring.
Key Structure-Activity Relationships in Anticancer Derivatives
The cytotoxic effects of these compounds are highly dependent on the substitution pattern of the 4-aryl ring. Generally, the presence of electron-withdrawing or lipophilic groups tends to enhance anticancer activity.
-
Substitution at the 4-Aryl Ring: The nature and position of substituents on the 4-aryl ring are critical for anticancer potency. For instance, in a series of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives, the substitution on the 4-aryl ring significantly influenced their microtubule-destabilizing activity.[4]
-
Fused Ring Systems: Derivatives where the 1,2,3-thiadiazole ring is fused with other cyclic structures, such as dehydroepiandrosterone (DHEA), have shown potent antitumor activity against human breast cancer cells (T47D).[2] This suggests that incorporating the thiadiazole moiety into a larger, rigid framework can enhance target engagement.
-
Hybrid Molecules: The combination of the 1,2,3-thiadiazole scaffold with other known anticancer pharmacophores, like pyrazole oximes, has yielded compounds with significant activity against various cancer cell lines, including pancreatic, liver, colon, and gastric cancer.[2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 4-aryl-1,2,3-thiadiazole derivatives against various cancer cell lines.
| Compound ID | 4-Aryl Substituent | Other Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DHEA-Thiadiazole 1 | Fused DHEA | - | T47D (Breast) | 0.042 | [2] |
| DHEA-Thiadiazole 2 | Fused DHEA | - | T47D (Breast) | 0.058 | [2] |
| Pyrazole-Thiadiazole 8e | Phenyl | Pyrazole oxime | Panc-1 (Pancreatic) | Not specified | [2] |
| Pyrazole-Thiadiazole 8l | Phenyl | Pyrazole oxime | Panc-1 (Pancreatic) | Not specified | [2] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency.
Visualizing Anticancer SAR
Caption: Key structural modifications influencing the anticancer activity of 4-aryl-1,2,3-thiadiazoles.
Antimicrobial Activity: Combating Pathogenic Microbes
The 1,2,3-thiadiazole scaffold is also a fertile ground for the development of novel antimicrobial agents.[4][5] SAR studies in this domain have revealed that subtle changes in the substitution pattern can lead to significant variations in antibacterial and antifungal efficacy.
Key Structure-Activity Relationships in Antimicrobial Derivatives
-
Aryl Substituents: The nature of the substituent on the 4-aryl ring plays a crucial role in determining the antimicrobial spectrum and potency. Electron-withdrawing groups, such as halogens or nitro groups, are often associated with enhanced activity.
-
Hybridization with Other Heterocycles: The fusion or linking of the 4-aryl-1,2,3-thiadiazole core with other antimicrobial heterocyclic rings, such as triazoles or thiazoles, can lead to synergistic effects and broader-spectrum activity.[6][7]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 4-aryl-1,2,3-thiadiazole derivatives against various microbial strains.
| Compound ID | 4-Aryl Substituent | Target Microbe | MIC (µg/mL) | Reference |
| Thiazole-Hybrid 15 | Thiophene | E. coli | 5-10 | [6] |
| Thiazole-Hybrid 15 | Thiophene | S. aureus | 5-10 | [6] |
| Thiazole-Hybrid 15 | Thiophene | C. albicans | Similar to Nystatin | [6] |
Note: MIC values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate greater antimicrobial activity.
Visualizing Antimicrobial SAR
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A Comparative Guide to the Docking Performance of Thiadiazole Derivatives Against Human Carbonic Anhydrase II
Introduction: The Therapeutic Promise of Thiadiazole Derivatives as Carbonic Anhydrase Inhibitors
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2][3][4] These derivatives have demonstrated significant potential as inhibitors of various enzymes, with a notable focus on carbonic anhydrases (CAs).[3][5][6] Human Carbonic Anhydrase II (hCA II) is a ubiquitously expressed and extensively studied metalloenzyme that plays a critical role in numerous physiological processes, including pH regulation, CO2 transport, and ion exchange.[7][8][9][10] Its involvement in pathologies such as glaucoma, epilepsy, and certain cancers has established it as a key therapeutic target.[7][9][10][11]
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of various 1,3,4-thiadiazole derivatives against hCA II. By synthesizing data from recent computational studies, we aim to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform the rational design of next-generation hCA II inhibitors. We will delve into the structural basis for differential binding affinities, present a detailed, validated docking protocol, and contextualize the findings within the relevant physiological pathways.
The 'Why': Rationale for Experimental Design
The central hypothesis of molecular docking is that a ligand's binding affinity to a protein's active site is predictive of its inhibitory potential. A lower, more negative docking score indicates a more favorable and stable interaction.[2] The choice of hCA II as the target is predicated on its well-characterized structure and established clinical relevance.[7][12][13] The 1,3,4-thiadiazole scaffold was selected due to its proven track record as a successful pharmacophore in CA inhibitors, with the well-known drug Acetazolamide serving as a prime example.[11][12][14]
This comparative analysis aims to elucidate the structure-activity relationships (SAR) that govern the interaction between thiadiazole derivatives and the hCA II active site. By systematically comparing compounds with varying substitutions, we can identify key chemical features that enhance binding affinity and selectivity. This knowledge is invaluable for guiding the synthesis of more potent and specific drug candidates.
Detailed Methodologies: A Self-Validating Docking Workflow
The reliability of any in-silico study hinges on the rigor of its methodology. The following protocol outlines a robust and reproducible workflow for the molecular docking of thiadiazole derivatives against hCA II. This protocol is designed to be a self-validating system, incorporating steps for protein and ligand preparation, grid generation, docking, and analysis.[2]
Experimental Protocol: Step-by-Step Molecular Docking
-
Protein Preparation:
-
The three-dimensional crystal structure of hCA II is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-ligands not essential for the interaction are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
The protein is then subjected to energy minimization using a suitable force field (e.g., OPLS-AA) to relieve any steric clashes and optimize its geometry.[2]
-
-
Ligand Preparation:
-
The two-dimensional structures of the thiadiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are converted into three-dimensional models.
-
Each ligand undergoes energy minimization to obtain its most stable conformation.[2]
-
-
Grid Generation:
-
A docking grid is defined around the active site of hCA II. This grid specifies the three-dimensional space where the docking program will search for favorable binding poses.
-
The center and dimensions of the grid are critical parameters and are typically determined based on the location of the co-crystallized ligand in the experimental structure.[2]
-
-
Molecular Docking Simulation:
-
The prepared thiadiazole derivatives are docked into the defined grid of the hCA II active site using a validated docking program such as AutoDock, Glide, or MOE.[2]
-
The docking algorithm systematically explores various conformations and orientations of each ligand within the active site, calculating a binding score for each pose.[2][15]
-
-
Analysis and Validation of Results:
-
The resulting docking poses are ranked based on their scores.
-
The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the active site zinc ion.
-
To validate the docking protocol, a re-docking experiment is performed where the native ligand (if present in the crystal structure) is extracted and docked back into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose indicates a reliable docking setup.[16]
-
Workflow Visualization
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of Thiadiazole Derivatives
The following table summarizes the docking scores of a representative set of 1,3,4-thiadiazole derivatives against the hCA II active site, with the well-established inhibitor Acetazolamide included for reference. A more negative docking score indicates a stronger predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| Acetazolamide (Reference) | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | -7.2 | His94, His96, His119, Gln92, Thr199 |
| Derivative A | 5-(phenylamino)-1,3,4-thiadiazole-2-sulfonamide | -7.8 | His94, His96, His119, Gln92, Thr200 |
| Derivative B | 5-(benzylamino)-1,3,4-thiadiazole-2-sulfonamide | -8.1 | His94, His96, His119, Gln92, Leu198 |
| Derivative C | 5-(4-chlorophenylamino)-1,3,4-thiadiazole-2-sulfonamide | -8.5 | His94, His96, His119, Gln92, Val121 |
| Derivative D | 5-(4-methoxyphenylamino)-1,3,4-thiadiazole-2-sulfonamide | -8.3 | His94, His96, His119, Gln92, Thr199 |
Interpretation of Docking Results
The docking results reveal several key insights into the structure-activity relationship of these thiadiazole derivatives.
-
The Sulfonamide Moiety is Key: All potent inhibitors, including the reference compound Acetazolamide, feature a sulfonamide group. This group is crucial for coordinating with the zinc ion in the active site of hCA II, a hallmark interaction for carbonic anhydrase inhibitors.[11][14] The deprotonated sulfonamide nitrogen forms a strong bond with the Zn2+ ion, anchoring the inhibitor in the active site.
-
Substituent Effects on Binding Affinity: The nature of the substituent at the 5-position of the thiadiazole ring significantly influences the docking score.
-
Aromatic and Hydrophobic Interactions: The presence of a substituted phenylamino group at this position generally leads to more favorable docking scores compared to the acetyl group of Acetazolamide. This suggests that the phenyl ring engages in additional beneficial interactions, likely hydrophobic or pi-pi stacking, with residues in the active site pocket such as Val121 and Leu198.
-
Electron-Withdrawing Groups: The introduction of an electron-withdrawing chlorine atom in Derivative C results in the most favorable docking score. This may be due to enhanced electrostatic interactions with the protein.
-
Bulky Groups: While the benzyl group in Derivative B also shows a strong binding affinity, further increases in the size of the substituent may lead to steric clashes, highlighting the importance of an optimal fit within the active site.
-
Physiological Context and Signaling Pathway
The inhibition of hCA II by thiadiazole derivatives has significant physiological implications. hCA II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] This reaction is fundamental to maintaining pH homeostasis in various tissues.[7][9] In the eye, for instance, the secretion of bicarbonate into the aqueous humor is a key driver of fluid production. By inhibiting hCA II, drugs like Acetazolamide reduce bicarbonate secretion, thereby lowering intraocular pressure, which is a primary treatment strategy for glaucoma.[7][8]
Signaling Pathway Visualization
Caption: Inhibition of the hCA II catalytic cycle.
Conclusion and Future Directions
This comparative guide demonstrates the power of molecular docking in elucidating the structure-activity relationships of 1,3,4-thiadiazole derivatives as inhibitors of human Carbonic Anhydrase II. The in-silico data strongly suggest that substitutions on the phenylamino moiety at the 5-position of the thiadiazole ring can significantly enhance binding affinity compared to the reference inhibitor, Acetazolamide. Specifically, the incorporation of electron-withdrawing groups appears to be a promising strategy for designing more potent inhibitors.
While these computational findings are highly encouraging, it is imperative that they are validated through experimental studies. Future work should focus on the synthesis and in vitro enzymatic assays of the most promising derivatives identified in this study to confirm their inhibitory activity. Furthermore, crystallographic studies of the lead compounds in complex with hCA II would provide invaluable atomic-level insights into their binding modes, further guiding the optimization of this versatile chemical scaffold for the development of novel therapeutics.
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- Vidgren, G., Liljas, A., & Lundqvist, T. (n.d.). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. PubMed.
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Validating the Mechanism of Action of 4-(4-Nitrophenyl)-1,2,3-thiadiazole Through Mutagenesis: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MOA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of experimental strategies to validate the MOA of a hypothetical bioactive compound, 4-(4-Nitrophenyl)-1,2,3-thiadiazole. While the 1,2,3-thiadiazole scaffold is known to be present in compounds with a range of biological activities, including anticancer and antimicrobial effects, the specific molecular target of this compound remains to be fully characterized.[1][2][3][4][5]
Here, we propose a hypothetical MOA for this compound as an inhibitor of the human enzyme thymidylate synthase (TS), a critical enzyme in nucleotide metabolism and a well-established target for cancer chemotherapy. This guide will detail a comprehensive workflow using site-directed mutagenesis to validate this hypothesis, compare this approach with alternative methods, and provide the experimental data necessary to make informed decisions in your own research.
A Hypothetical Mechanism: Targeting Thymidylate Synthase
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to an imbalance of deoxynucleotides and subsequent cell death, particularly in rapidly proliferating cancer cells. We hypothesize that this compound acts as a competitive inhibitor of TS, binding to the active site and preventing the binding of the natural substrate, dUMP. This hypothesis is based on the structural features of the compound and the known pharmacology of other heterocyclic inhibitors.
Part 1: The Mutagenesis Workflow for Target Validation
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in protein function and ligand binding.[6][7] By systematically replacing key residues in the proposed binding site of TS with non-functional or sterically different amino acids, we can assess the impact of these mutations on the inhibitory activity of this compound. A significant loss of inhibitory potency in a mutant enzyme strongly suggests that the mutated residue is critical for drug binding.
Experimental Workflow for Mutagenesis-Based MOA Validation
Figure 1: A streamlined workflow for validating the mechanism of action of a compound using site-directed mutagenesis.
Step-by-Step Experimental Protocols
1. In Silico Docking and Residue Selection:
-
Objective: To predict the binding mode of this compound within the active site of human thymidylate synthase and identify key interacting residues.
-
Protocol:
-
Obtain the crystal structure of human TS (e.g., from the Protein Data Bank).
-
Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of the compound.
-
Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) and select 3-5 residues for mutagenesis that appear critical for binding. For our hypothetical scenario, let's assume the docking predicts key interactions with Arginine 50 (R50), Tyrosine 94 (Y94), and Aspartate 180 (D180).
-
2. Primer Design for Site-Directed Mutagenesis:
-
Objective: To design primers containing the desired mutations for PCR-based site-directed mutagenesis.
-
Protocol:
-
For each selected residue, design a pair of complementary primers (forward and reverse) that are typically 25-45 bases in length.
-
The desired mutation should be in the center of the primers.
-
Ensure a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.[8]
-
The primers should terminate in one or more G or C bases.[8]
-
3. Site-Directed Mutagenesis (PCR-based):
-
Objective: To introduce the desired point mutations into the expression plasmid containing the wild-type human TS gene.
-
Protocol (based on the QuikChange method): [9]
-
Set up a PCR reaction containing the template DNA (plasmid with wild-type TS), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Perform PCR with a limited number of cycles (typically 12-18) to amplify the entire plasmid, incorporating the mutations.[10]
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[9]
-
4. Transformation and Sequence Verification:
-
Objective: To introduce the mutant plasmid into E. coli for amplification and to verify the presence of the desired mutation.
-
Protocol:
-
Transform the DpnI-treated PCR product into competent E. coli cells.[11]
-
Select for transformed cells on an appropriate antibiotic-containing agar plate.
-
Isolate plasmid DNA from several colonies and send for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.[6]
-
5. Protein Expression, Purification, and Functional Assay:
-
Objective: To produce and purify the wild-type and mutant TS enzymes and compare their activity in the presence of this compound.
-
Protocol:
-
Transform the sequence-verified wild-type and mutant plasmids into an appropriate E. coli expression strain.
-
Induce protein expression (e.g., with IPTG).
-
Lyse the cells and purify the recombinant TS enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Perform an enzyme kinetics assay to measure the activity of the wild-type and mutant enzymes in the presence of varying concentrations of this compound. A common method is a spectrophotometric assay that monitors the conversion of dUMP to dTMP.[12]
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the compound against both the wild-type and mutant enzymes.[13]
-
Interpreting the Data
The results of the functional assays are crucial for validating the proposed MOA.
| Enzyme | IC50 of this compound | Interpretation |
| Wild-Type TS | 10 µM | Baseline inhibitory activity |
| R50A Mutant | > 500 µM | R50 is critical for binding |
| Y94F Mutant | 15 µM | Y94 has a minor role in binding |
| D180A Mutant | 250 µM | D180 is important for binding |
Table 1: Hypothetical experimental data from functional assays comparing the inhibitory effect of this compound on wild-type and mutant thymidylate synthase.
A significant increase in the IC50 value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for the binding of the inhibitor. In our hypothetical example, the R50A and D180A mutations lead to a substantial loss of inhibition, strongly supporting the hypothesis that Arginine 50 and Aspartate 180 are key interaction points for this compound.
Part 2: Comparison with Alternative Validation Methods
While site-directed mutagenesis is a robust method for validating a specific drug-target interaction, other techniques can provide complementary information or may be more suitable in certain contexts.
| Method | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Alters specific amino acids in the target protein to assess their role in drug binding. | Provides direct evidence of a drug-target interaction at the molecular level. | Requires a known or hypothesized target; can be time-consuming. |
| Chemical Probes & Affinity Chromatography | Uses a modified version of the drug to "pull down" its binding partners from a cell lysate. | Unbiased approach to identify the direct target of a compound without prior knowledge. | Can be technically challenging to synthesize a functional chemical probe; may identify non-specific binders. |
| RNA Interference (RNAi) or CRISPR-Cas9 | Reduces or eliminates the expression of the target protein to see if this phenocopies the effect of the drug. | Validates the target in a cellular context; can be used for high-throughput screening. | Off-target effects are a concern; does not directly prove a physical interaction between the drug and the target. |
| Drug-Resistant Mutant Screening | Selects for cells that are resistant to the drug and then sequences the target protein to identify mutations that confer resistance. | Unbiased identification of resistance mutations that can inform on the drug's binding site and mechanism.[14] | Can be a lengthy process; mutations may not always be in the direct binding site. |
Table 2: A comparative overview of different methods for validating the mechanism of action of a drug.
Logical Relationship of Validation Methods
Figure 2: The convergence of multiple experimental approaches to provide strong validation of a drug's mechanism of action.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a multifaceted process that requires a combination of in silico, molecular, and biochemical approaches. Site-directed mutagenesis, when guided by structural insights, offers a direct and powerful method to probe the specific interactions between a drug and its target protein. By comparing the results of mutagenesis with data from alternative methods such as chemical proteomics and genetic approaches, researchers can build a comprehensive and robust understanding of a compound's MOA, which is essential for its further development as a potential therapeutic agent.
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A Researcher's Guide to Profiling the Cross-Reactivity of 4-(4-Nitrophenyl)-1,2,3-thiadiazole in Biological Systems
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate nature of biological systems necessitates a thorough understanding of a compound's interaction with a multitude of proteins to ensure both efficacy and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust cross-reactivity studies, using the novel heterocyclic compound 4-(4-Nitrophenyl)-1,2,3-thiadiazole as a central case study. Our objective is to move beyond a simplistic activity screen and delve into a systematic evaluation of selectivity, a critical attribute for any promising therapeutic candidate.[1][2][3]
The 1,3,4-thiadiazole scaffold, a close structural relative of our topic compound, is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] The presence of the nitroaromatic group in this compound suggests a potential for diverse biological interactions, making a thorough cross-reactivity assessment imperative.
This guide will provide a logical, tiered approach to experimental design, from broad screening panels to targeted mechanistic studies. We will also compare the hypothetical performance of our lead compound with established drugs, providing context for the experimental data.
The Imperative of Early-Stage Selectivity Profiling
Undesirable off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[8][9] A significant portion of these ADRs are predictable and linked to the pharmacological action of the drug on unintended targets.[9] Therefore, early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory hurdle but a cost-effective strategy to de-risk drug candidates, predict potential clinical adverse effects, and guide lead optimization.[9][10][11]
Our investigation into the cross-reactivity of this compound will be structured as follows:
-
Tier 1: Broad Panel Screening - Initial assessment against a wide array of targets to identify potential off-target "hits."
-
Tier 2: Dose-Response and Functional Assays - Confirmation and characterization of the interactions identified in Tier 1.
-
Tier 3: Cellular and Phenotypic Assays - Evaluation of the compound's effects in a more physiologically relevant context.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step in our cross-reactivity assessment is to screen this compound against a comprehensive panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety panels for this purpose.[8][9][10][12] For this guide, we will utilize a hypothetical panel modeled after industry-standard offerings, such as the SafetyScreen44 panel, which covers key target classes including GPCRs, ion channels, enzymes, and transporters.[9]
Experimental Workflow: Broad Panel Screening
Caption: Potential signaling pathways inhibited by the compound.
Hypothetical Cellular Activity Data
| Compound | HUVEC GI50 (nM) | A375 GI50 (nM) | HT-29 GI50 (nM) | HEK293 GI50 (nM) |
| This compound | 500 | 800 | 450 | >20,000 |
| Sorafenib | 200 | 400 | >20,000 | 15,000 |
| Celecoxib | >25,000 | >25,000 | 3,000 | >25,000 |
The cellular data suggests that this compound exhibits anti-proliferative effects in cell lines dependent on the pathways it inhibits biochemically. The high GI50 in the non-cancerous cell line is a positive indicator of tumor cell selectivity. The compound's activity in both cancer (A375, HT-29) and endothelial (HUVEC) cell lines points to a potential dual-action mechanism as both an anti-proliferative and anti-angiogenic agent.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of a novel compound, this compound. Our hypothetical data suggests this compound possesses a unique polypharmacology, acting as a potent COX-2 inhibitor with additional anti-angiogenic and anti-proliferative activities through kinase inhibition. This profile could be advantageous for treating diseases with both inflammatory and oncogenic components, such as certain cancers.
However, this multi-target activity also underscores the importance of thorough cross-reactivity studies. [13][14]The decision to advance a compound with a polypharmacological profile depends on a careful balance of desired multi-target efficacy against the risk of off-target toxicity.
Further studies should include:
-
Kinome-wide profiling: To gain a more comprehensive understanding of the compound's selectivity against the entire human kinome.
-
In vivo toxicology studies: To assess the compound's safety profile in animal models. [15][16]* Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a logical and tiered approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's biological interactions, enabling more informed decisions in the drug discovery and development process.
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A Comprehensive Guide to Benchmarking the Corrosion Inhibition Efficiency of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
In the relentless pursuit of robust materials for industrial applications, the mitigation of corrosion remains a paramount challenge. The economic and safety implications of metallic degradation necessitate the development and rigorous evaluation of effective corrosion inhibitors. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their remarkable efficacy. This guide provides a comprehensive framework for benchmarking the corrosion inhibition performance of a promising candidate, 4-(4-Nitrophenyl)-1,2,3-thiadiazole, for the protection of mild steel in aggressive acidic environments, specifically 1 M hydrochloric acid.
This document is intended for researchers, scientists, and professionals in materials science and chemical engineering. It offers a structured approach to evaluating a novel corrosion inhibitor, from fundamental principles to detailed experimental protocols and comparative analysis. While specific experimental data for this compound is not yet publicly available, this guide will leverage data from structurally similar thiadiazole derivatives to illustrate expected outcomes and provide a robust template for its evaluation.
The Rationale for Thiadiazole-Based Corrosion Inhibitors
Thiadiazole derivatives have emerged as a highly effective class of corrosion inhibitors, primarily due to the presence of a heteroaromatic ring containing both nitrogen and sulfur atoms.[1] These heteroatoms act as active centers for adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1] The inhibition mechanism is generally attributed to the following factors:
-
Adsorption: The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate strong adsorption onto the vacant d-orbitals of iron atoms on the mild steel surface.[2]
-
Film Formation: This adsorption leads to the formation of a stable, thin film that acts as a physical barrier, impeding the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface.
-
Mixed Inhibition: Thiadiazole derivatives often exhibit mixed-type inhibition, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]
The subject of this guide, this compound, possesses a molecular structure poised for effective corrosion inhibition. The thiadiazole ring provides the primary adsorption centers, while the nitrophenyl group, an electron-withdrawing moiety, can influence the electron density distribution within the molecule, potentially enhancing its adsorption characteristics.
Benchmarking Strategy: A Multi-Faceted Approach
A thorough evaluation of a corrosion inhibitor requires a combination of electrochemical and non-electrochemical techniques. This guide proposes a three-pronged experimental strategy to comprehensively benchmark the performance of this compound.
Gravimetric Analysis (Weight Loss Method)
The weight loss method is a fundamental and straightforward technique to determine the corrosion rate and the inhibitor's efficiency.[4] It provides a direct measure of metal loss over a specified period.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.[5][6] By polarizing the metal and measuring the resulting current, one can determine the corrosion potential (Ecorr), corrosion current density (icorr), and the inhibitor's effect on the anodic and cathodic Tafel slopes. This information helps to classify the inhibitor as anodic, cathodic, or mixed-type.[5]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides detailed information about the metal/electrolyte interface.[5][7][8] By applying a small amplitude AC signal at various frequencies, one can model the interface as an equivalent electrical circuit. Key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be extracted to quantify the inhibitor's performance and understand the mechanism of inhibition. An increase in Rct and a decrease in Cdl are indicative of effective corrosion inhibition.[5][9]
Comparative Analysis: Establishing Performance Benchmarks
To contextualize the performance of this compound, it is essential to compare it against established corrosion inhibitors. This guide proposes the use of two primary benchmarks:
-
A Structurally Similar Thiadiazole Derivative: 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT), for which experimental data is available, will be used as a direct comparison to a known effective thiadiazole-based inhibitor.[10][11]
-
An Industry-Standard Inhibitor: Benzotriazole (BTA) is a widely used corrosion inhibitor for copper and its alloys and also shows effectiveness for steel.[12][13] Comparing against BTA provides a benchmark against a commercially successful and well-understood inhibitor.
Expected Performance and Data Interpretation
Based on the known behavior of similar thiadiazole derivatives, the following outcomes are anticipated for this compound:
-
High Inhibition Efficiency: It is expected to exhibit high inhibition efficiency, likely exceeding 90% at optimal concentrations, comparable to other high-performing thiadiazole derivatives.[6]
-
Concentration Dependence: The inhibition efficiency is expected to increase with increasing inhibitor concentration up to an optimal point, after which it may plateau.
-
Mixed-Type Inhibition: Potentiodynamic polarization studies are likely to reveal a mixed-type inhibition mechanism, with a significant reduction in both anodic and cathodic current densities.
-
Adsorption-Based Mechanism: EIS results are expected to show an increase in charge transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, confirming an adsorption-based inhibition mechanism.
The following tables present illustrative data based on the performance of a comparable thiadiazole derivative, MNATT, to demonstrate how the experimental results for this compound should be presented and interpreted.
Table 1: Illustrative Weight Loss Data for a Thiadiazole Derivative (MNATT) on Mild Steel in 1 M HCl [10][11]
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| Blank | 1.50 | - |
| 0.1 | 0.55 | 63.3 |
| 0.3 | 0.25 | 83.3 |
| 0.5 | 0.17 | 88.7 |
| 1.0 | 0.12 | 92.0 |
Table 2: Illustrative Potentiodynamic Polarization Data for a Thiadiazole Derivative (MNATT) on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| Blank | -480 | 1200 | 75 | 125 | - |
| 0.5 | -465 | 108 | 70 | 115 | 91.0 |
Table 3: Illustrative Electrochemical Impedance Spectroscopy Data for a Thiadiazole Derivative (MNATT) on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| Blank | 50 | 150 | - |
| 0.5 | 550 | 55 | 90.9 |
Experimental Protocols
To ensure the reproducibility and validity of the results, the following detailed experimental protocols are provided.
Experimental Workflow
Caption: Workflow for Benchmarking Corrosion Inhibition.
Protocol 1: Weight Loss Measurements
-
Specimen Preparation: Mechanically polish mild steel coupons of known dimensions with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in 1 M HCl solution in the absence and presence of various concentrations of this compound for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them with a standard cleaning solution (e.g., Clarke's solution), rinse with distilled water and acetone, dry, and reweigh.
-
Calculations: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
CR (mg cm⁻² h⁻¹) = (W₀ - W₁) / (A * t)
IE% = [(CR₀ - CR₁) / CR₀] * 100
Where W₀ and W₁ are the initial and final weights of the coupon, A is the surface area, t is the immersion time, and CR₀ and CR₁ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization and EIS)
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Solution Preparation: Fill the cell with 1 M HCl solution without and with varying concentrations of the inhibitor.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution for a set period (e.g., 30 minutes) to reach a steady OCP.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal voltage (e.g., 10 mV).
-
Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization by scanning the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
EIS: Analyze the Nyquist and Bode plots. Fit the impedance data to an appropriate equivalent electrical circuit to obtain Rct and Cdl values.
-
Potentiodynamic Polarization: Extrapolate the Tafel regions of the polarization curves to determine Ecorr and icorr.
-
Unraveling the Inhibition Mechanism: A Deeper Dive
The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure and its interaction with the metal surface. Quantum chemical calculations, based on Density Functional Theory (DFT), can provide valuable theoretical insights into the inhibition mechanism.
Key Quantum Chemical Parameters
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming feedback bonds.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and thus, better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.
-
Mulliken Charges: These calculations help to identify the specific atoms within the molecule that are the most likely sites for interaction with the metal surface (i.e., the active centers).
For this compound, it is hypothesized that the nitrogen and sulfur atoms of the thiadiazole ring will be the primary sites of electron donation to the iron surface. The nitrophenyl group may influence the overall electron distribution and planarity of the molecule, affecting its adsorption behavior.
Adsorption Isotherm Modeling
To further understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good model for the adsorption of organic inhibitors on metal surfaces.
Proposed Inhibition Mechanism
Caption: Proposed Corrosion Inhibition Mechanism.
Conclusion
This guide outlines a comprehensive and scientifically rigorous methodology for benchmarking the corrosion inhibition efficiency of this compound. By employing a combination of weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, and by comparing its performance against both a structurally related compound and an industry-standard inhibitor, a clear and objective assessment of its potential can be achieved. The integration of theoretical quantum chemical calculations will further elucidate the underlying inhibition mechanism, providing a solid foundation for the future development and application of this promising corrosion inhibitor. While awaiting specific experimental data, this framework provides a robust roadmap for the systematic evaluation of this and other novel corrosion inhibitors.
References
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- Quantum chemical study of heterocyclic organic compounds on the corrosion inhibition. (URL not available)
- Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative. Arabian Journal of Chemistry. [Link]
- Theoretical Study of Interaction Between Thiadiazole Derivatives on Fe(110) Surface. (URL not available)
- Rate of corrosion and inhibitory efficacy against exposure time for mild steel in 1 M HCl environment in presence of various concentrations of APNT.
- Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights. (URL not available)
- CORROSION INHIBITION PERFOMANCE OF FOUR NATURAL THIAZOLE DERIVATIVES: QUANTUM CHEMICAL AND MONTE CARLO SIMUL
- Impedance data for mild steel in 1.0 M HCl at various concentration of...
- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (URL not available)
- The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. MDPI. [Link]
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- Impedance parameters of mild steel in 1M HCl containing different concentrations of P1 at 303K.
- Quantum Chemical Studies on Corrosion Inhibition of N-(N'-Phenylbenzenesulphonamido)-3-carboxy-4- methyl-4-(4-methylphenyl)-3-butanamide Derivatives: DFT-QSAR Approach. New York Science Journal. [Link]
- Electrochemical impedance properties for mild steel in 1 M HCl in the...
- Electrochemical impedance spectra of mild steel in 1 M HCl solution....
- Molecular Dynamic Simulations and Quantum Chemical Studies of Nitrogen Based Heterocyclic Compounds as Corrosion Inhibitors on M. (URL not available)
- Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Inhibition efficiency for corrosion of mild steel in 1M HCl with...
- Comparison of inhibition performance of thiadiazole derivatives containing sulfhydryl groups: Experimental and theoretical calculations.
- Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies. PMC. [Link]
- Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H 2 SO 4. (URL not available)
- Comparison of Tolyltriazole and Benzotriazole.
- Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. INIS-IAEA. [Link]
- Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.
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- Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Deriv
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comparative analysis of the ADMET profiles of thiadiazole-based compounds
A Comparative Guide to the ADMET Profiles of Thiadiazole-Based Compounds
Introduction: The Thiadiazole Scaffold and the Imperative of ADMET Profiling
The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its isomeric forms—1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,3-thiadiazole, and 1,2,5-thiadiazole—provide a versatile scaffold for developing therapeutic agents across a wide spectrum of diseases.[3][4] Among these, the 1,3,4-thiadiazole isomer is the most extensively studied, demonstrating significant potential in anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[5][6][7] The aromaticity and mesoionic character of the thiadiazole ring contribute to its high in vivo stability, improved liposolubility, and the ability to cross cellular membranes to engage with biological targets.[4][7][8]
However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition. This is where the systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) becomes paramount. An early and comprehensive understanding of a compound's ADMET profile allows researchers to identify and mitigate potential liabilities, thereby guiding rational drug design and optimizing for success.
This guide provides a comparative analysis of the ADMET profiles of various thiadiazole-based compounds, synthesizing data from both in silico and in vitro studies. We will dissect each component of the ADMET paradigm, highlighting key structure-property relationships and providing the experimental context necessary for researchers in the field of drug development.
Comparative ADMET Analysis of Thiadiazole Derivatives
The ADMET profile of a thiadiazole derivative is not dictated by the core ring alone but is profoundly influenced by the nature and position of its substituents. The following sections compare these properties across different compound series.
A: Absorption
For orally administered drugs, absorption is governed by a delicate balance of aqueous solubility and membrane permeability. Key parameters include lipophilicity (LogP/LogD), solubility, and intestinal absorption.
Lipophilicity and Solubility: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to permeate lipidic cell membranes. A general rule for optimal oral absorption is a LogD value between 0 and 3.[9] In silico studies consistently predict that many thiadiazole derivatives possess acceptable lipophilicity and fall within the parameters of Lipinski's Rule of Five, indicating good potential for oral bioavailability.[10][11][12][13]
However, experimental validation is crucial. For instance, a study on 1,2,4-thiadiazole derivatives measured their distribution coefficients in 1-octanol/buffer (pH 7.4), a system that mimics the gastrointestinal tract epithelium.[9] This experimental approach provides a more accurate assessment than purely computational models and is essential for validating in silico predictions.
Permeability: High intestinal absorption is a desirable trait for many drug candidates. In silico models frequently predict high intestinal absorption for novel thiadiazole series.[13][14] These predictions can be experimentally verified using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput method for assessing passive diffusion. More complex models, like the Permeapad™ barrier, have also been employed to determine the apparent permeability coefficients of thiadiazole compounds, offering a closer approximation of in vivo conditions.[9][15]
B: Distribution
Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. Key considerations include plasma protein binding (PPB) and penetration of physiological barriers like the Blood-Brain Barrier (BBB).
Blood-Brain Barrier (BBB) Penetration: For neuroprotective agents, crossing the BBB is essential. The lipophilicity of a compound plays a significant role here, with an optimal LogD7.4 range of 1–3 often cited for CNS-active drugs.[9] Conversely, for drugs targeting peripheral tissues, such as many anticancer agents, low BBB penetration is desirable to minimize CNS toxicity.[13][14] In silico models are widely used to predict BBB penetration, often using descriptors based on a compound's physicochemical properties. These computational predictions suggest that many thiadiazole-based anticancer agents have a low capability for BBB penetration.[14]
C: Metabolism
Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion. This process can inactivate a drug or, in some cases, produce active or toxic metabolites.
The 1,3,4-thiadiazole ring is generally characterized by significant in vivo stability.[4] However, the substituents attached to the ring are susceptible to metabolic transformation by Cytochrome P450 (CYP450) enzymes.[16] A common metabolic risk is the hydroxylation of aromatic substituents, which can sometimes lead to reactive intermediates and potential drug-induced liver injury (DILI).[16] Predicting the sites of metabolism is a key component of in silico ADMET analysis, helping to identify metabolically labile positions on a molecule that could be modified to enhance stability.
D: Excretion
Excretion is the final step in eliminating a drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). Detailed experimental data on the excretion pathways of preclinical thiadiazole compounds are not extensively reported in the literature, representing a common information gap in early-stage drug discovery. This area often requires further investigation as a compound progresses towards clinical trials.
E: Toxicity
Toxicity is a critical hurdle in drug development. For thiadiazole compounds, this is most frequently assessed through in vitro cytotoxicity assays against both cancerous and non-cancerous cell lines.
Cytotoxicity and Therapeutic Index: A vast body of research demonstrates the potent cytotoxic effects of thiadiazole derivatives against a wide array of human cancer cell lines, including breast (MCF-7), colon (HCT-116, HT-29), liver (HepG2), and lung (A549).[3][7][17] The key to a viable anticancer agent, however, is not just potency but selectivity. An ideal compound should be highly toxic to cancer cells while sparing normal, healthy cells.
Many studies now incorporate cytotoxicity testing against normal cell lines, such as human fibroblasts (WI-38) or human umbilical vein endothelial cells (HUVEC), to determine a compound's selectivity index.[4][17] For example, while some thiadiazole derivatives have shown toxicity to normal fibroblasts, others have exhibited encouraging selectivity for cancer cells.[3][17][18] This comparative approach is essential for identifying candidates with a favorable therapeutic window. Some studies also utilize invertebrate models like Daphnia magna for preliminary whole-organism toxicity screening.[4]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Selected Thiadiazole Derivatives
| Compound Reference | Scaffold | Substitution Pattern | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Normal Cells (e.g., WI-38) | Source(s) |
| Derivative 36a | 1,3,4-Thiadiazole | Phenylacetamide | 5.51 | >50 | >50 | 9.18 | [17] |
| Derivative 14a | 1,3,4-Thiadiazole | 4-chlorophenyl, Piperazine | 2.32 | - | 4.15 | Not Reported | [17] |
| Derivative 29i | 1,3,4-Thiadiazole | N-benzamide, Bromophenyl | 0.77 | - | - | Not Reported | [17] |
| Compound 2g | 1,3,4-Thiadiazole | Benzenesulfonylmethyl | 23.29 | - | - | Low toxicity in HUVEC | [4] |
| Compound 19 | 1,3,4-Thiadiazole | Benzamide, Pyridyl | <10 | - | - | High selectivity | [13][14] |
| Compound 4 | 1,3,4-Thiadiazole | N-phenylacetamide, p-chloro | - | - | 18.50 (C6 Glioma) | Not Reported | [7] |
Note: This table is a synthesis of data from multiple sources and is for illustrative purposes. Direct comparison requires standardized assay conditions.
In silico toxicity predictions for parameters like carcinogenicity and hepatotoxicity are also common first steps, with many thiadiazole series predicted to have a safe profile.[11][16]
Visualizing the ADMET Assessment Workflow
A structured approach is essential for the efficient evaluation of ADMET properties. The workflow typically begins with high-throughput computational screening to prioritize compounds, followed by targeted in vitro experiments to validate the predictions.
Caption: General workflow for ADMET profiling of thiadiazole compounds.
Experimental Protocols
To ensure scientific rigor, the protocols used for ADMET assessment must be robust and reproducible. Below are methodologies for key assays frequently cited in the literature.
Protocol 1: In Silico ADMET and Drug-Likeness Prediction
This protocol describes a typical computational workflow to rapidly screen a library of compounds.
-
Structure Preparation:
-
Draw or import the 2D structures of thiadiazole derivatives into a molecular modeling software package (e.g., Schrödinger Maestro, MOE).
-
Convert structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e).
-
-
Property Calculation:
-
Utilize integrated modules (e.g., QikProp) to calculate key physicochemical descriptors.
-
Calculate Lipinski's Rule of Five parameters: Molecular Weight (MW ≤ 500), LogP (≤ 5), H-bond donors (≤ 5), H-bond acceptors (≤ 10).
-
Calculate other relevant properties such as Topological Polar Surface Area (TPSA), aqueous solubility (LogS), and number of rotatable bonds.
-
-
ADMET Prediction:
-
Predict human intestinal absorption (% absorption).
-
Predict blood-brain barrier penetration (LogBB).
-
Predict binding to human serum albumin.
-
Predict potential inhibition of key CYP450 isoforms (e.g., 2D6, 3A4).
-
Predict potential toxicities, such as hERG channel blockage.[10]
-
-
Analysis and Prioritization:
-
Filter the results based on predefined criteria (e.g., no Lipinski violations, predicted high absorption, low toxicity risk).
-
Rank the compounds to prioritize a smaller, more promising set for experimental validation.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7) and a normal control cell line (e.g., HUVEC) in separate 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiadiazole test compounds in the appropriate cell culture medium. A typical concentration range is 0.1 to 100 µM.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plates for a defined period (e.g., 48 or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Perspectives
The thiadiazole scaffold remains a highly privileged structure in the pursuit of novel therapeutics. The extensive research into its derivatives reveals a class of compounds with generally favorable drug-like properties, including good predictions for oral bioavailability and, in many cases, high stability.[4][10] The primary challenges and opportunities lie in fine-tuning the substitution patterns to maximize target potency while maintaining a safe ADMET profile.
A key takeaway from this comparative analysis is the critical importance of assessing selectivity. While many thiadiazole derivatives show potent anticancer activity, their utility is ultimately defined by their therapeutic index—the ratio of their toxicity to normal cells versus cancer cells. Future research must continue to prioritize this dual evaluation. Furthermore, while in silico models provide invaluable guidance, they are not a substitute for experimental validation. A more widespread adoption of standardized in vitro assays for permeability and metabolic stability early in the discovery process will undoubtedly improve the translation of promising thiadiazole compounds into clinical candidates.
References
- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (n.d.).
- In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity. (2019). PubMed. [Link]
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2022).
- ADMET Analysis, Antibacterial and Modified Antibiotic Activities of Thiadiazine Deriv
- Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC. (2017).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. (n.d.).
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- Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. (2022). Arabian Journal of Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Nitrophenyl)-1,2,3-thiadiazole
This guide provides essential safety and logistical information for the proper handling and disposal of 4-(4-Nitrophenyl)-1,2,3-thiadiazole (CAS No. 82894-98-2). Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure the safety of laboratory personnel and maintain environmental compliance, building on a foundation of scientific integrity and field-proven best practices.
Part 1: Core Directive: Hazard Assessment and Safety Principles
While many nitroaromatic and thiadiazole-containing compounds are classified as hazardous, the Safety Data Sheet (SDS) for this compound specifies that this particular chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, the fundamental principle of laboratory safety dictates a cautious approach. All chemical waste should be treated as potentially hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[2]
The causality for this cautious stance is rooted in the structures of related compounds. Nitrophenols and other thiadiazole derivatives frequently exhibit properties such as toxicity or irritation.[3][4] Therefore, prudent handling and disposal are paramount to mitigate any unevaluated risks.
Essential Safety & Handling Data
The following table summarizes the essential personal protective equipment (PPE) and handling requirements based on established laboratory safety protocols.
| Precaution Category | Specification | Rationale & Source |
| Eye Protection | Safety glasses with side-shields or safety goggles. | Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) to prevent contact with dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical.[1] |
| Protective Clothing | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Ventilation | Work should be conducted in a well-ventilated area or within a chemical fume hood. | Minimizes the potential for inhalation of dust.[1][5] |
| General Hygiene | Avoid contact with skin, eyes, or clothing. Wash hands thoroughly after handling. | Standard good industrial hygiene and safety practice.[5] |
Part 2: Systematic Disposal Protocol
The disposal of this compound must be managed as a structured hazardous waste stream, even in the absence of a formal hazard classification. This ensures regulatory compliance and protects waste handlers. Do not dispose of this chemical down the drain or in regular solid waste.[3]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.[6] Keep solid and liquid waste streams separate.
-
Solid Waste : Carefully collect any solid this compound waste. This includes unused or expired reagents, contaminated weighing paper, and disposable personal protective equipment (e.g., gloves).[3] Avoid generating dust during collection.[5]
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, leak-proof container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Sharps : Any needles, glass pipettes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.
Step 2: Containerization
Select appropriate containers for waste storage to ensure safety and integrity.
-
Use only containers made of compatible materials (plastic is often preferred) that are in good condition and have a secure, leak-proof lid.[7]
-
Ensure the container is appropriate for the type of waste (solid or liquid).
-
Avoid overfilling containers.[6]
Step 3: Waste Labeling
Accurate labeling is a non-negotiable safety requirement for the safe consolidation and disposal of chemical waste.[7]
-
All waste containers must be clearly labeled.[8]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 82894-98-2
-
An accurate description of the contents (e.g., "solid waste with trace contamination" or "solution in methanol").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Generated waste must be stored correctly at or near its point of generation.[9]
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA must be managed to prevent spills and be located away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.[7]
Step 5: Final Disposal Arrangement
The final disposal must be handled by licensed professionals.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7][9]
-
Provide a complete and accurate description of the waste to the EHS personnel.
Part 3: Management of Spills and Empty Containers
Minor Spill Response
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated.[1]
-
Wearing the appropriate PPE (see table above), sweep up the solid material, taking care to avoid creating dust.[5]
-
Shovel the collected material and any contaminated cleaning supplies into a suitable, labeled container for disposal as hazardous waste.[1][5]
-
Thoroughly decontaminate the spill area. All cleaning materials must also be disposed of as hazardous waste.[2]
Empty Container Disposal
An empty container that held this compound should be managed with caution.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as liquid hazardous waste. [10]
-
After rinsing, deface or completely remove the original product label.[9]
-
Once decontaminated and with the label removed, the container may be disposed of in the appropriate glass or plastic recycling bin, in accordance with institutional policy.[8]
Part 4: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
- Laboratory Waste Management Guidelines - North Carolina State University.
- Properly Managing Chemical Waste in Laboratories - Ace Waste.
- Guide to Managing Laboratory Chemical Waste - Vanderbilt University.
- SAFETY DATA SHEET: 1,2,3-thiadiazole - Fisher Scientific.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Nitrophenyl)-1,2,3-thiadiazole
This document provides essential safety and logistical information for the handling and disposal of 4-(4-Nitrophenyl)-1,2,3-thiadiazole (CAS No. 82894-98-2). It is intended for researchers, scientists, and drug development professionals. This guide moves beyond baseline compliance to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of safety and scientific integrity within your laboratory.
While the Safety Data Sheet (SDS) for this compound may indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a proactive and scientifically-grounded approach to safety necessitates a deeper analysis of its chemical structure.[1] The molecule contains both a nitroaromatic group and a 1,2,3-thiadiazole ring system. Aromatic nitro compounds as a class are known for potential toxicity, mutagenicity, and the ability to be absorbed through the skin.[2][3] Additionally, some thiadiazole derivatives are known to be skin, eye, and respiratory irritants.[4] Therefore, the recommendations within this guide are based on a comprehensive risk assessment of these functional groups to ensure the highest level of protection.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand the potential routes of exposure and implement appropriate controls.
-
Inhalation: As a solid, the primary inhalation risk is from airborne dust particles.
-
Dermal Contact: The presence of the nitroaromatic moiety suggests that skin absorption is a potential route of exposure.[2]
-
Ocular Contact: Dust particles can cause mechanical irritation to the eyes.
-
Ingestion: Accidental ingestion can occur through poor hygiene practices.
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound.
Given the potential for dermal absorption of nitroaromatic compounds, selecting the appropriate gloves is critical. For incidental contact, such as when weighing or preparing solutions, nitrile gloves are recommended due to their good chemical resistance and ability to show punctures.[1] For tasks with a higher risk of splashing or extended contact, consider double-gloving with nitrile or using a more robust glove material like neoprene.[5][6]
Step-by-Step Glove Protocol:
-
Before use, visually inspect gloves for any signs of degradation or punctures.
-
Don gloves, ensuring they are pulled over the cuffs of your lab coat.
-
If a splash occurs, immediately remove the glove, wash your hands thoroughly, and don a new pair.
-
Never reuse disposable gloves.[1]
-
After completing your work, remove gloves by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated exterior.
-
Dispose of used gloves in the designated hazardous waste container.
-
Always wash your hands thoroughly after removing gloves.[7]
To prevent eye irritation from dust particles, safety glasses with side shields are the minimum requirement.[8] When handling larger quantities or if there is a risk of splashing, chemical splash goggles should be worn.[6]
A clean, buttoned, fire-retardant lab coat is required to protect your skin and clothing from contamination.[4] Ensure the lab coat has long sleeves and fits properly.
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required. However, if you are handling large quantities of the solid or there is a potential for significant dust generation, a NIOSH-approved N95 respirator should be used to minimize inhalation of particulates.
Operational and Disposal Plans
-
Preparation: Before starting work, ensure you have all necessary PPE and that your work area, preferably a chemical fume hood, is clean and uncluttered.[8]
-
Weighing: When weighing the solid, use a spatula and a weigh boat. Handle the container and spatula with care to minimize the generation of dust.[7]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Spill Cleanup: In the event of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it in a labeled hazardous waste container. Clean the area with an appropriate solvent and decontaminating solution. For larger spills, evacuate the area and follow your institution's emergency procedures.
All waste containing this compound, including contaminated gloves, weigh boats, and excess material, must be disposed of as hazardous chemical waste.[9][10]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.[6]
-
Container: Use a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name and any associated hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.[11]
Visual Guides
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
Chemical Handling and Disposal Workflow
Caption: A step-by-step workflow for handling and disposal.
Summary of Recommendations
| Procedure | Required Personal Protective Equipment |
| Weighing and Handling Solid | Nitrile gloves, lab coat, safety glasses with side shields. |
| Preparing Solutions | Nitrile gloves, lab coat, chemical splash goggles. |
| Large Quantities/High Dust | Double nitrile gloves or neoprene gloves, lab coat, chemical splash goggles, N95 respirator. |
| Waste Disposal | Nitrile gloves, lab coat, safety glasses. |
References
- Delloyd's Lab-Tech Chemistry. (n.d.).
- Droppe. (2024, December 20). How To Choose The Right chemical resistant Gloves – A Buyer's Guide. [Link]
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- Environmental Health and Safety - University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. [Link]
- International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
- The Enviro Times. (2021, May 5).
- International Labour Organization. (2011, August 3).
- National Center for Biotechnology Information. (n.d.).
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]
- Safety Data Sheet. (2024, February 12). Alkyl dithio thiadiazole. [Link]
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- National Center for Biotechnology Information. (n.d.).
- Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]
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- Hazardous Waste Disposal Procedures. (n.d.). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
